(1R)-(-)-Thiocamphor
Description
The exact mass of the compound Thiocamphor is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAADKYXUTOBAGS-XCBNKYQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=S)C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)CC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7519-74-6, 53402-10-1 | |
| Record name | Thiocamphor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1R)-(-)-Thiocamphor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R)-(-)-Thiocamphor CAS number 53402-10-1 properties
An In-Depth Technical Guide to (1R)-(-)-Thiocamphor (CAS 53402-10-1) for Advanced Research and Development
Authored by: A Senior Application Scientist
Abstract
This compound, a chiral bicyclic thione derived from the naturally abundant monoterpene camphor, stands as a pivotal molecule in stereoselective chemistry. Its rigid, sterically defined framework and reactive thiocarbonyl group make it a valuable asset in asymmetric synthesis, serving as both a chiral building block and a precursor to various chiral ligands and auxiliaries.[1] This guide synthesizes critical technical information on its properties, synthesis, spectroscopic characterization, and applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its unique stereochemical attributes.
Core Physicochemical and Stereochemical Properties
This compound, systematically named (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione, is the sulfur analog of camphor.[2][3] The inherent chirality of the camphor scaffold is preserved during thionation, resulting in a compound with a well-defined three-dimensional structure that is essential for its utility in asymmetric transformations.[3] The bicyclic system severely restricts conformational flexibility, effectively locking the thiocarbonyl group and adjacent stereocenters into a predictable orientation.[3] This conformational rigidity is the cornerstone of its ability to induce high levels of stereoselectivity in chemical reactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53402-10-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆S | [1][2][3] |
| Molecular Weight | 168.30 g/mol | [3] |
| Appearance | Slightly yellow to brown crystalline powder or light yellow to brown crystal. | [1][2] |
| Melting Point | 134-138 °C; approximately 145°C has also been reported. | [1][3] |
| Optical Rotation | [α]²⁰/D = -17° to -25° (c=3 in Ethyl Acetate) | [1] |
| IUPAC Name | (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | [3] |
| Solubility | Moderately soluble in organic solvents; less soluble in water. | [2] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of this compound is fundamental for its use in synthesis. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a definitive structural fingerprint.
-
Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum is the C=S (thione) stretching vibration. This peak is typically observed in the region of 1250-1020 cm⁻¹, a significantly different frequency from the C=O (ketone) stretch of its parent compound, camphor (approx. 1740 cm⁻¹). Additional peaks corresponding to C-H stretching of the alkane backbone will be present around 2850-3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will display a complex set of signals due to the rigid bicyclic structure. Key features include three distinct singlet signals for the three methyl groups (C8, C9, C10). The remaining bridge and bridgehead protons will appear as multiplets in the aliphatic region (typically 1.0-3.0 ppm). The specific chemical shifts are highly dependent on the solvent and instrument frequency.
-
¹³C NMR : The carbon spectrum will show ten distinct signals. The most downfield signal corresponds to the thiocarbonyl carbon (C=S), which is highly deshielded and typically appears in the range of 250-260 ppm. The quaternary carbons (C1 and C7) and the three methyl carbons will also be clearly identifiable.
-
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z = 168.3. Fragmentation patterns will be consistent with the bicyclic terpene structure, often involving characteristic losses of methyl groups or other small fragments.
Synthesis of this compound
The most common and direct synthesis involves the thionation of commercially available (1R)-(+)-Camphor. The choice of thionating agent is critical for reaction efficiency and purity of the final product.
Causality in Synthesis: The Choice of Thionating Agent
While classic methods exist, such as bubbling hydrogen sulfide gas through an acidic solution of camphor, these often suffer from low yields and the production of by-products.[3] Modern synthetic protocols favor reagents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀). These reagents function by replacing the carbonyl oxygen with sulfur in a well-understood mechanism, generally providing cleaner reactions and higher yields. The reaction proceeds via a [2+2] cycloaddition of the thionating agent to the carbonyl group, followed by cycloreversion to yield the thione and a phosphorus-oxygen byproduct.
Experimental Protocol: Synthesis via Lawesson's Reagent
This protocol provides a reliable method for the laboratory-scale synthesis of this compound.
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (1R)-(+)-Camphor (1.0 eq).
-
Solvent Addition : Add anhydrous toluene via syringe. Stir the mixture until the camphor is fully dissolved.
-
Reagent Addition : Add Lawesson's Reagent (0.5-0.6 eq) to the solution in one portion under a positive flow of nitrogen. Note: The stoichiometry is key; using a slight excess of camphor can ensure full consumption of the Lawesson's Reagent, simplifying purification.
-
Reaction Execution : Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the camphor starting material.
-
Workup : Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble phosphorus byproducts. Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification : The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to afford this compound as a crystalline solid.
Diagram: Synthetic Workflow
References
Introduction: The Structural and Stereochemical Identity of (1R)-(-)-Thiocamphor
An In-Depth Technical Guide to the Physical and Chemical Properties of (1R)-(-)-Thiocamphor
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive scientific overview of this compound. Eschewing a rigid template, this guide is structured to deliver a narrative that begins with the foundational characteristics of the molecule and progresses to its reactivity, synthesis, and practical applications, particularly within the domain of stereocontrolled chemistry. As a Senior Application Scientist, the focus is not merely on the data but on the underlying principles and the causality behind experimental observations and methodologies.
This compound, a sulfur analog of the well-known natural product camphor, is a chiral bicyclic thioketone. Its rigid [2.2.1]heptane framework, inherited from its parent camphor, provides a conformationally locked scaffold that is of significant interest in stereoselective synthesis. The molecule's formal IUPAC name is (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione .[1][2]
The core of its chemical identity lies in two key features: the thione (C=S) functional group and the inherent chirality of the bicyclic system. The "(1R)" designation specifies the absolute configuration at the bridgehead carbon, which dictates the overall enantiomeric form of the molecule. This defined three-dimensional structure is fundamental to its application as a chiral auxiliary.
Caption: Chemical structure of (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione.
Core Physicochemical Properties
The bulk properties of a compound are critical for its handling, formulation, and reaction setup. This compound is a solid at room temperature, typically appearing as a crystalline powder ranging in color from light yellow to brown.[3] This coloration is characteristic of many thioketones.
Key quantitative properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 53402-10-1 | [3][4] |
| Molecular Formula | C₁₀H₁₆S | [1][3][4] |
| Molecular Weight | 168.30 g/mol | [1][3] |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 134 - 138 °C | |
| Optical Rotation | [α]²⁰/D = -17° to -25° (c=3 in EtOAc) | [3] |
| Purity | ≥ 97% (GC) | [3] |
The negative sign of the optical rotation confirms the levorotatory nature of this specific enantiomer, a crucial parameter for verifying its enantiopurity.
Spectroscopic Characterization Profile
While detailed spectral data for this compound is not abundantly available in public repositories, its characterization relies on standard analytical techniques. Supplier specifications consistently note that the structure is confirmed by NMR.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A comparative ¹³C and ¹H NMR analysis of camphor and thiocamphor reveals significant differences attributable to the electronic nature and anisotropy of the C=S bond.[5] The carbon of the thiocarbonyl group is expected to be significantly deshielded, appearing far downfield in the ¹³C NMR spectrum, though typically less so than the corresponding carbonyl carbon in camphor (which appears near 220 ppm).[6] The adjacent protons would also experience shifts due to the magnetic anisotropy of the C=S double bond.
-
Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum would be the C=S stretching vibration. This bond is weaker than a C=O bond, and its vibration appears at a lower frequency, typically in the range of 1020-1250 cm⁻¹. This is a key diagnostic peak to confirm the conversion from camphor to thiocamphor.
-
Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at an m/z of approximately 168.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₁₆S. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated and can aid in structural confirmation.[7]
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the properties of the thiocarbonyl (thione) group.
Electrophilicity and Reactivity Compared to Ketones
Thioketones are generally more reactive towards nucleophiles than their ketone counterparts.[8] This heightened reactivity stems from the less effective overlap between the 2p orbital of carbon and the 3p orbital of sulfur, leading to a weaker and more polarizable π-bond. Consequently, the carbon atom of the C=S group is a potent electrophile.[8]
However, the reaction pathways can differ significantly from those of ketones. For instance, reactions with organolithium reagents often do not result in simple nucleophilic addition to the carbon. Instead, processes like reduction to the corresponding thiol or "thiophilic" attack at the sulfur atom can become dominant pathways.[9][10] This divergent reactivity is a critical consideration in synthetic design.
Caption: Key reaction pathways for the thiocarbonyl group in thioketones.
Cycloaddition Reactions
Thioketones are excellent dipolarophiles and dienophiles. They readily participate in [3+2] cycloaddition reactions with reagents like diazomethane to form thiadiazoline rings, a transformation that is often highly regioselective.[11]
Formation of Thio-ozonides
Under certain conditions, particularly with specific amines or thiols, thioketones can undergo oxidative dimerization to form 1,2,4-trithiolanes, also known as thio-ozonides.[12] This reactivity highlights the compound's sensitivity to oxidative conditions.
Application in Asymmetric Synthesis: A Chiral Auxiliary
The most significant potential application for this compound in drug development and advanced organic synthesis is as a chiral auxiliary .
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent reaction to produce a single enantiomer or diastereomer of the product.[13] The auxiliary is then cleaved and can ideally be recovered. The effectiveness of an auxiliary relies on its ability to create a sterically and electronically biased environment.
The rigid, bicyclic structure of thiocamphor makes it an excellent candidate for this role. Its bulky, well-defined shape can effectively shield one face of a reactive center attached to it, forcing an incoming reagent to approach from the less hindered face. While its parent, camphor, and its derivatives (like camphorsultam) are well-established chiral auxiliaries,[13] thiocamphor offers a unique electronic and steric profile due to the sulfur atom, potentially leading to different reactivity and selectivity profiles.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Synthesis and Purification Protocol
This compound is synthesized from its corresponding ketone, (1R)-(+)-Camphor. A classic and effective method involves thionation using hydrogen sulfide and an acid catalyst.[1] An alternative, commonly cited in literature for thione synthesis, uses phosphorus pentasulfide.[10]
Protocol: Synthesis via H₂S and HCl
This protocol is a representative method based on classical procedures. Researchers should first consult primary literature and conduct appropriate risk assessments.
-
Reaction Setup : Dissolve (1R)-(+)-Camphor (1.0 eq) in absolute ethanol in a three-neck flask equipped with a gas inlet, a gas outlet bubbler, and a thermometer.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Gas Introduction : While maintaining the temperature at 0 °C, simultaneously bubble dry hydrogen sulfide (H₂S) gas and dry hydrogen chloride (HCl) gas through the stirred solution. (Caution: Both gases are highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate safety measures and gas scrubbing).
-
Monitoring : Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture will typically change color.
-
Workup : Once the reaction is complete, stop the gas flow and pour the reaction mixture into a large volume of ice-cold water.
-
Extraction : The solid product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its associated hazards.
| Hazard Class | GHS Statement |
| Flammability | H228: Flammable solid |
| Skin Contact | H315: Causes skin irritation |
| Eye Contact | H319: Causes serious eye irritation |
| Inhalation | H335: May cause respiratory irritation |
Data sourced from PubChem GHS Classification.[2]
Handling Precautions :
-
Use only in a well-ventilated area or outdoors.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Do not eat, drink, or smoke when using this product.
-
Avoid breathing dust, fumes, or vapors.
Storage :
-
Store at room temperature in a cool, dark place is recommended.
-
Keep the container tightly closed and store away from oxidizing agents. Like many thiones, it can be susceptible to oxidation back to the ketone.[10]
Conclusion
This compound is a specialized chiral reagent with a rich chemical profile defined by its rigid bicyclic structure and reactive thioketone functionality. Its well-defined stereochemistry makes it a valuable compound for investigations in asymmetric synthesis, while the unique reactivity of the thione group offers synthetic pathways distinct from its more common oxygen analog. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in research and development.
References
- 1. Buy this compound | 53402-10-1 [smolecule.com]
- 2. This compound | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [webbook.nist.gov]
- 5. 13C and 220 MHz analysis of camphor and thiocamphor. Anisotropy and solvent effects of the c [[double bond, length half m-dash]] s bond - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bmse001230 Camphor at BMRB [bmrb.io]
- 7. PubChemLite - this compound (C10H16S) [pubchemlite.lcsb.uni.lu]
- 8. Thioketone - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. Contrasting reactions of ketones and thioketones with alkyllithiums: a coordinated experimental and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Reactions of thioketones. Part II. Thio-ozonide formation in some nucleophilic reactions of thioketones with amines and with benzenethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to (1R)-(-)-Thiocamphor: Molecular Structure, Stereochemistry, and Synthetic Utility
Executive Summary: This technical guide provides a comprehensive overview of (1R)-(-)-Thiocamphor, a pivotal chiral organosulfur compound derived from the natural product (1R)-(+)-camphor. Its rigid bicyclic framework and unique thiocarbonyl functionality make it an invaluable asset in modern organic synthesis, particularly as a chiral auxiliary. This document details its structural and stereochemical properties, outlines robust protocols for its synthesis and characterization, and explores its application in asymmetric synthesis, offering researchers and drug development professionals a thorough resource for leveraging this versatile molecule.
Section 1: Physicochemical and Structural Identification
This compound is a sulfur analog of camphor, characterized by a thiocarbonyl group at the C2 position. This substitution imparts distinct chemical reactivity and physical properties compared to its oxygen-containing counterpart.
Nomenclature and Identifiers
A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | [1] |
| CAS Number | 53402-10-1 | [1] |
| Molecular Formula | C₁₀H₁₆S | [1] |
| Molecular Weight | 168.30 g/mol | [1] |
| Canonical SMILES | C[C@@]12CC--INVALID-LINK--CC2=S | [1] |
| InChI Key | AAADKYXUTOBAGS-XCBNKYQSSA-N | [1] |
Physical Properties
The physical characteristics of this compound are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Red or slightly yellow to brown crystalline solid | [1] |
| Melting Point | 134-138 °C | [1] |
| Optical Rotation | [α]²⁰/D = -17.0 to -25.0° (c=3, EtOAc) | [1] |
Molecular Structure
The structure of this compound is defined by the rigid bicyclo[2.2.1]heptane system, which is inherited from its parent compound, camphor.
References
Synthesis of (1R)-(-)-Thiocamphor from (1R)-(+)-Camphor: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis of (1R)-(-)-thiocamphor, a valuable chiral thioketone, from its readily available carbonyl precursor, (1R)-(+)-camphor. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the underlying reaction mechanism of thionation using Lawesson's reagent, provides a complete step-by-step experimental protocol, outlines safety and handling procedures, and includes key characterization data. The guide emphasizes the scientific rationale behind procedural choices to ensure both reproducibility and a thorough understanding of the transformation.
Introduction: The Significance of Chiral Thiocarbonyls
Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can dictate its pharmacological and toxicological profile.[1] Camphor, a bicyclic monoterpene, is an abundant and inexpensive natural product, making it a powerful building block in the "chiral pool" for asymmetric synthesis.[2][3] The conversion of camphor's ketone functionality to a thioketone to produce thiocamphor introduces a thiocarbonyl group, which significantly alters the molecule's electronic and steric properties.
This compound serves as a versatile intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and fragrances.[4] The replacement of oxygen with sulfur can enhance a molecule's lipophilicity and metabolic stability, potentially leading to improved biological activity. Furthermore, chiral thioketones are precursors to a variety of sulfur-containing heterocyclic compounds and are used as chiral ligands in asymmetric catalysis.[5][6] This guide focuses on the direct thionation of (1R)-(+)-camphor, a robust and efficient method for accessing this important chiral synthon.
The Thionation Reaction: Mechanistic Insights
The conversion of a carbonyl group to a thiocarbonyl is a key transformation in organosulfur chemistry. While several reagents can accomplish this, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] has emerged as a superior choice over harsher alternatives like phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions, better solubility in organic solvents, and generally higher yields.[7]
The mechanism of thionation with Lawesson's reagent is widely accepted to proceed through a pathway analogous to the Wittig reaction.[7][8]
-
Dissociation: In solution, the dimeric Lawesson's reagent (LR) is in equilibrium with a reactive monomeric dithiophosphine ylide. This species is the active thionating agent.[8]
-
[2+2] Cycloaddition: The electrophilic carbon of the camphor carbonyl group is attacked by the nucleophilic sulfur of the dithiophosphine ylide. This concerted step forms a four-membered ring intermediate known as a thiaoxaphosphetane.[7]
-
Cycloreversion: The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a cycloreversion reaction. The thermodynamic driving force for this step is the formation of a very stable phosphorus-oxygen double bond in the byproduct, which is analogous to the triphenylphosphine oxide formed in a Wittig reaction.[7][8] This step releases the desired thioketone, this compound.
This mechanistic pathway is highly efficient for converting ketones and amides, which are generally more reactive than esters under these conditions.[7]
Caption: Reaction mechanism of camphor thionation with Lawesson's reagent.
Characterization and Data Summary
Proper characterization of the starting material and the final product is critical for confirming the success of the synthesis. The table below summarizes key physical and spectroscopic data.
| Property | (1R)-(+)-Camphor | This compound |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆S |
| Molecular Weight | 152.23 g/mol [3] | 168.30 g/mol [9] |
| Appearance | White crystalline solid[3] | Slightly yellow to brown crystalline powder[4] |
| Melting Point | 178-180 °C[3] | 137 °C[4] |
| Optical Rotation | [α]²⁵_D_ = +44.3° (c=10, EtOH) | [α]²⁰_D_ = -17 to -25° (c=3, EtOAc)[4] |
| ¹³C NMR (C=X Signal) | ~219 ppm (in CDCl₃)[3] | Not specified, but distinct from C=O |
| CAS Number | 464-49-3 | 53402-10-1[9] |
Experimental Protocol
This protocol describes the thionation of (1R)-(+)-camphor on a millimolar scale. Modern practice favors the use of tetrahydrofuran (THF) at room temperature, which avoids the higher temperatures and prolonged reaction times associated with solvents like toluene.[8]
Materials and Reagents:
-
(1R)-(+)-Camphor (C₁₀H₁₆O)
-
Lawesson's Reagent (LR) (C₁₄H₁₄O₂P₂S₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle (for standby, if needed)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R)-(+)-camphor (1.00 g, 6.57 mmol).
-
Dissolution: Add 50 mL of anhydrous THF to the flask. Stir at room temperature under a nitrogen atmosphere until the camphor is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve Lawesson's reagent (1.46 g, 3.61 mmol, 0.55 equivalents) in 100 mL of anhydrous THF. Note: Lawesson's reagent may require significant solvent volume to dissolve completely.[8]
-
Reaction: Add the Lawesson's reagent solution to the stirred camphor solution at room temperature.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 9:1 Hexanes:EtOAc eluent). The product, thiocamphor, is less polar than camphor and should have a higher Rf value. The reaction is typically complete within 1-4 hours.
-
Quenching and Work-up: Once the reaction is complete, carefully quench by slowly adding 50 mL of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). This aqueous work-up is critical to remove phosphorus byproducts.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid contains the desired product and non-polar byproducts. Purify the crude material using flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure this compound.
-
Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting yellow crystalline solid under vacuum. Record the final mass and calculate the yield.
Process Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
Adherence to safety protocols is paramount. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
(1R)-(+)-Camphor: Flammable solid. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Lawesson's Reagent: In contact with water or moisture, it can release flammable and toxic hydrogen sulfide (H₂S) gas, which has a characteristic rotten-egg smell.[10] It is harmful if swallowed or inhaled and causes skin/eye irritation. It must be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood, and stored in a cool, dry place away from moisture.[9]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use anhydrous, inhibitor-stabilized solvent.
-
Waste Disposal: All phosphorus-containing waste and sulfur-containing compounds should be disposed of according to institutional and local environmental regulations. Do not mix with oxidizing waste streams.
Conclusion
The synthesis of this compound from (1R)-(+)-camphor via thionation with Lawesson's reagent is a reliable and efficient transformation. By understanding the Wittig-like reaction mechanism, researchers can appreciate the mild conditions and high functional group tolerance of this method. The protocol provided herein, which utilizes room temperature conditions in THF, represents a safe and effective procedure for accessing this valuable chiral building block. Careful adherence to the detailed work-up, purification, and safety procedures is essential for obtaining a high yield of pure product and ensuring laboratory safety.
References
- 1. (1R)-(+)-camphor Carbon-13 DEPT [wiredchemist.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Camphor [orgspectroscopyint.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
A Guide to the Spectroscopic Characterization of (1R)-(-)-Thiocamphor
Introduction
(1R)-(-)-Thiocamphor, a chiral bicyclic thioketone, is the sulfur analogue of the well-known natural product, camphor. Its unique stereochemistry and the presence of the thiocarbonyl functional group make it a valuable building block in asymmetric synthesis and materials science[1]. Unlike its oxygen counterpart, the thiocarbonyl group (C=S) imparts distinct physical and chemical properties, including color—thiocamphor is a reddish solid—and unique reactivity.
Molecular Structure and Numbering
A clear understanding of the molecule's rigid bicyclic structure is essential for interpreting its spectral data. The standard numbering convention for the camphor skeleton is used throughout this guide.
Caption: Bicyclic structure of this compound with IUPAC numbering.
Mass Spectrometry (MS)
Principle of the Technique Mass spectrometry is the foundational technique for determining the molecular weight of a compound. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization to a radical cation (M⁺˙), known as the molecular ion. The mass-to-charge ratio (m/z) of this ion provides the integer molecular weight. The excess energy also causes the molecular ion to break apart into smaller, characteristic fragment ions, creating a unique fingerprint that aids in structural elucidation[2].
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) The analysis would be optimally performed using a GC-MS system, which separates the analyte from any impurities before it enters the mass spectrometer.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40–250.
-
Caption: Workflow for GC-MS analysis of this compound.
Data Analysis and Interpretation The molecular formula of this compound is C₁₀H₁₆S[3].
-
Molecular Ion (M⁺˙): The calculated monoisotopic mass is 168.097 Da[3]. Therefore, the molecular ion peak is expected at m/z 168 .
-
Isotope Peak: Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.2%. This will produce a characteristic M+2 peak at m/z 170 with an intensity of about 4-5% relative to the M⁺˙ peak, providing strong evidence for the presence of a single sulfur atom.
-
Fragmentation Pattern: The fragmentation of thiocamphor is predicted to follow pathways analogous to camphor[4]. The rigid bicyclic system favors specific cleavage patterns.
Table 1: Comparison of Major Mass Fragments of Camphor and Predicted Fragments for Thiocamphor
| m/z (Camphor)[4] | Proposed Identity (Camphor) | Predicted m/z (Thiocamphor) | Proposed Identity (Thiocamphor) |
| 152 | [M]⁺˙ | 168 | [M]⁺˙ |
| 108 | [M - C₂H₄O]⁺˙ | 124 | [M - C₂H₄S]⁺˙ or [M - C₃H₈]⁺˙ |
| 95 | [M - C₃H₇O]⁺ | 111 | [M - C₃H₇S]⁺ or [M - C₄H₉]⁺ |
| 81 | [C₆H₉]⁺ | 81 | [C₆H₉]⁺ (Loss of C₄H₇S) |
The key takeaway is the definitive molecular weight of 168 amu and the presence of sulfur confirmed by the M+2 peak. The fragmentation provides a structural fingerprint that, while complex, can be logically deduced by comparison to its well-known oxygen analogue.
Infrared (IR) Spectroscopy
Principle of the Technique Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate (stretch, bend, etc.). Specific functional groups absorb IR radiation at characteristic frequencies (or wavenumbers, cm⁻¹). This makes IR spectroscopy an exceptionally powerful tool for identifying the functional groups present in a molecule[5]. For this compound, the key diagnostic absorption is the C=S stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR) ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Data Analysis and Interpretation The IR spectrum is dominated by absorptions from C-H bonds and the unique C=S bond.
Table 2: Comparison of Key IR Absorptions of Camphor and Predicted Absorptions for Thiocamphor
| Wavenumber (cm⁻¹) | Vibration Type | Expected in Camphor? | Expected in Thiocamphor? | Comments |
| ~2870–2960 | C-H (sp³) Stretch | Yes | Yes | Strong, sharp peaks characteristic of the methyl and methylene groups in the bicyclic system. |
| ~1740 | C=O Stretch | Yes (Very Strong) | No | This is the defining peak for camphor. Its absence is a key indicator for thiocamphor. |
| ~1050–1250 | C=S Stretch | No | Yes (Weak to Medium) | The defining peak for thiocamphor. The C=S bond stretch is significantly lower in energy than C=O and its intensity is weaker. It can be coupled with other vibrations, broadening the peak[6][7][8]. |
| ~1450–1470 | C-H Bend (Scissoring) | Yes | Yes | Characteristic bending vibrations for CH₂ groups. |
| ~1370–1390 | C-H Bend (Rocking) | Yes | Yes | Often a doublet in camphor due to the gem-dimethyl group, a feature expected to be retained in thiocamphor. |
The most critical diagnostic feature in the IR spectrum is the presence of a peak in the 1050-1250 cm⁻¹ region and the complete absence of the strong carbonyl (C=O) absorption around 1740 cm⁻¹ . This trade-off is definitive proof of the thionation of the camphor skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Technique NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation of chemically distinct atoms within the molecule[9][10].
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
¹³C NMR Analysis
The ¹³C NMR spectrum is particularly informative due to the dramatic effect of the thiocarbonyl group on the C2 chemical shift.
Data Analysis and Interpretation While a published spectrum for thiocamphor is elusive, a comparative analysis with camphor provides a robust prediction[11]. The replacement of oxygen with the less electronegative but more polarizable sulfur atom causes a significant deshielding (downfield shift) of the adjacent carbon.
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Camphor and Predicted Shifts for Thiocamphor
| Carbon Atom | Camphor Shift (ppm) | Predicted Thiocamphor Shift (ppm) | Rationale for Prediction |
| C2 | ~217 | ~260–270 | Key Diagnostic Peak. The C=S carbon is extremely deshielded compared to a C=O carbon due to the nature of the C=S π-bond and larger paramagnetic shielding term for sulfur. This is the most significant change in the spectrum[11][12]. |
| C1 | ~58 | ~60–65 | Slightly deshielded due to the beta-effect of the bulky and polarizable sulfur atom. |
| C10 | ~47 | ~47–50 | Minor change expected. |
| C7 | ~43 | ~43–45 | Minor change expected. |
| C4 | ~43 | ~43–45 | Minor change expected. |
| C6 | ~30 | ~30–33 | Minor change expected. |
| C3 | ~27 | ~28–32 | Minor change expected. |
| C5 | ~20 | ~20–22 | Minor change expected. |
| C9 | ~19 | ~19–21 | Minor change expected. |
| C8 | ~9 | ~9–11 | Minor change expected. |
Note: Camphor data is representative and sourced from typical spectral data. Predicted shifts are based on the known effects of thionation.
The definitive feature of the ¹³C NMR spectrum is the appearance of a signal far downfield, in the 260-270 ppm range, which is characteristic of a thioketone.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number, connectivity, and environment of protons.
Data Analysis and Interpretation The protons in thiocamphor are relatively far from the C=S group, so the overall pattern of the spectrum is expected to be very similar to that of camphor[11][13]. The primary differences will be subtle changes in the chemical shifts of the protons closest to the C=S group (H3 and H4).
Table 4: ¹H NMR Data for Camphor and Predicted Data for this compound (in CDCl₃, 400 MHz)
| Protons | Camphor (δ, ppm)[13] | Multiplicity | Integration | Predicted Thiocamphor (δ, ppm) | Rationale for Prediction |
| H4 | ~2.36 | t | 1H | ~2.5–2.7 | As the bridgehead proton alpha to the C=S group, it should experience the most significant deshielding effect. |
| H3ₑₓₒ | ~2.09 | m | 1H | ~2.2–2.4 | Protons on C3 are adjacent to the thiocarbonyl and will be deshielded relative to their positions in camphor. |
| H3ₑₙ𝒹ₒ | ~1.85 | d | 1H | ~1.9–2.1 | Protons on C3 are adjacent to the thiocarbonyl and will be deshielded relative to their positions in camphor. |
| H5/H6 | ~1.3-1.9 | m | 4H | ~1.3–2.0 | Minor shifts expected as these protons are further from the C=S group. The overall multiplet pattern should be similar. |
| C10-H₃ | ~0.96 | s | 3H | ~0.95–1.05 | Methyl group on the C1 bridgehead; minimal change expected. |
| C9-H₃ | ~0.91 | s | 3H | ~0.90–1.00 | One of the gem-dimethyls; minimal change expected. |
| C8-H₃ | ~0.84 | s | 3H | ~0.85–0.95 | The other gem-dimethyl; minimal change expected. |
The ¹H NMR spectrum is expected to show three distinct methyl singlets (3H each) and a series of complex multiplets for the remaining seven protons. The key is that the overall pattern will strongly resemble camphor, but with subtle downfield shifts for the protons nearest the C2 position.
Holistic Spectroscopic Signature and Conclusion
The structural confirmation of this compound is achieved not by a single spectrum, but by the synergistic interpretation of all available data. The definitive spectroscopic fingerprint is as follows:
-
MS: A molecular ion at m/z 168 with a corresponding M+2 peak at m/z 170 , confirming the molecular formula C₁₀H₁₆S.
-
IR: The complete absence of a strong C=O stretch at ~1740 cm⁻¹ and the presence of a C=S stretch in the 1050-1250 cm⁻¹ region .
-
¹³C NMR: The appearance of a highly deshielded signal between 260-270 ppm , characteristic of the thiocarbonyl carbon (C2).
-
¹H NMR: A spectrum closely resembling that of camphor, featuring three methyl singlets and a complex aliphatic region, with minor downfield shifts for protons near the C2 position.
By using this combination of techniques and leveraging a comparative analysis with its oxygen analogue, researchers and drug development professionals can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. FTIR [terpconnect.umd.edu]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. m.youtube.com [m.youtube.com]
- 11. 13C and 220 MHz analysis of camphor and thiocamphor. Anisotropy and solvent effects of the c [[double bond, length half m-dash]] s bond - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. compoundchem.com [compoundchem.com]
- 13. D-CAMPHOR(464-49-3) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling of (1R)-(-)-Thiocamphor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-(-)-Thiocamphor, a chiral bicyclic thioketone derived from camphor, is a versatile intermediate in asymmetric synthesis and pharmaceutical research.[1][2] Its unique structure, featuring a reactive thiocarbonyl group within a sterically hindered framework, makes it a valuable building block for complex molecular architectures.[3] However, the very features that impart its synthetic utility—the presence of a sulfur atom and the strained bicyclic system—also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety protocols, handling procedures, and underlying chemical principles required to work safely with this compound in a research and development setting.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound presents a multi-faceted risk profile, combining the hazards of a flammable solid, a skin and eye irritant, and a potential respiratory irritant, with the characteristic malodorous nature of organosulfur compounds.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on aggregated data, this compound is classified as follows:
| Hazard Class | Category | GHS Hazard Statement | Pictogram |
| Flammable Solids | 2 | H228: Flammable solid[4] | 🔥 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] | ❗ |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4] | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] | ❗ |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Implied) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | ❗ |
This table summarizes the primary GHS classifications. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.
Toxicological Profile: A Synthesis of Camphor and Thiol Hazards
The toxicity of this compound can be understood by considering the contributions of its camphor backbone and its thioketone functional group.
-
Camphor-Related Toxicity : Camphor itself is a well-documented neurotoxin.[5][6] Ingestion can lead to rapid onset of symptoms, including gastrointestinal irritation, confusion, and seizures, with as little as 30 mg/kg considered a dose for serious toxicity in children.[5][7] While the toxicity of thiocamphor is not as extensively studied, the camphor skeleton suggests that neurological effects upon significant exposure are a primary concern.
-
Organosulfur/Thiol Hazards : The thioketone functional group introduces hazards common to thiols and other organosulfur compounds. The most immediate characteristic is a powerful, unpleasant odor.[3] While the smell itself can cause nausea and headaches, the primary toxicological concern with many thiols is their ability to interfere with cellular processes through mechanisms like oxidative stress.[8][9]
The chirality of this compound may also influence its toxicological profile, as enantiomers can interact differently with biological systems.[10][11] Therefore, it is prudent to treat this compound with a high degree of caution, assuming a toxicological profile that combines the neurotoxic potential of camphor with the irritant and malodorous properties of a thiol compound.
Hierarchy of Controls: A Systematic Approach to Safety
The most effective way to manage the risks associated with this compound is to implement a multi-layered safety strategy known as the "Hierarchy of Controls." This approach prioritizes engineering and administrative controls over reliance on personal protective equipment (PPE).
Caption: Hierarchy of Controls applied to this compound handling.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically separate the researcher from the chemical hazard.
-
Chemical Fume Hood: All work with this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood. This is critical for preventing inhalation of dust or vapors and containing its potent odor.
-
Odor and Vapor Trapping: Due to the high volatility and strong odor of many thiols, exhaust from vacuum pumps (e.g., on rotary evaporators) or inert gas outlets should be passed through an oxidizing trap. A simple and effective trap consists of a bubbler filled with a 1:1 solution of commercial bleach and water.[12] This oxidizes the volatile sulfur compounds into non-odorous byproducts.
Administrative Controls: Safe Work Practices
These controls involve establishing procedures and policies to minimize exposure.
-
Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for handling this compound must be written and approved. This SOP should cover all aspects from procurement to disposal.
-
Designated Areas: Designate a specific area within a fume hood for working with thiocamphor to prevent cross-contamination.
-
Inventory Management: Purchase and store the minimum quantity of thiocamphor necessary for your experiments to minimize the amount of hazardous material on-site.
-
Communication: Inform colleagues in the vicinity when you are working with thiols, as the odor can cause alarm and may be mistaken for a natural gas leak.[3]
Personal Protective Equipment (PPE): Essential Final Barrier
PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against residual risks and in case of emergencies.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and solid particulates, addressing the "Causes serious eye irritation" hazard. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant laboratory coat. | Protects against spills and splashes on clothing and skin. The flammable nature of the solid necessitates flame-resistant material. |
| Respiratory | Not typically required when using a fume hood. | In the case of a large spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors may be necessary. |
Detailed Experimental Protocols
Adherence to meticulous experimental technique is paramount. The high reactivity of the thiocarbonyl group means that careful planning is required.[13]
Weighing and Transfer
-
Preparation: Don appropriate PPE. Designate and label a specific area within the fume hood for the procedure. Place a container of bleach solution in the hood for immediate decontamination of spatulas and weigh boats.
-
Dispensing: Tare a sealed container (e.g., a vial with a screw cap) on the balance. Remove the container from the balance and, inside the fume hood, carefully transfer the solid this compound from the stock bottle to the tared container.
-
Sealing and Re-weighing: Securely cap the container before removing it from the fume hood to re-weigh. This "weighing by difference" method minimizes the release of dust and odor.
-
Decontamination: Immediately place any contaminated items (spatula, weigh paper) into the bleach bath within the fume hood.
Reaction Setup and Work-up
-
Inert Atmosphere: While stable, the thioketone group can be reactive.[14] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions, particularly oxidation.
-
Closed Systems: Whenever possible, use a closed or isolated reaction setup, similar to those used for air-sensitive chemistry.[12]
-
Exhaust Management: As described in Engineering Controls, vent the reaction's exhaust through a bleach trap.
-
Quenching and Work-up: Perform all quenching and extraction procedures within the fume hood. Keep flasks and separatory funnels stoppered or covered as much as possible to contain odors.
-
Solvent Removal: When using a rotary evaporator, ensure the vacuum pump exhaust is vented into the fume hood or passed through a bleach trap and a cold trap.[6]
Spill and Emergency Procedures
Prompt and correct response to a spill or exposure is critical.
Spill Response
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 53402-10-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 53402-10-1 [smolecule.com]
- 4. This compound | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical Practice Guidelines : Camphor poisoning [rch.org.au]
- 6. Camphor Oil Toxicity: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clintox.org [clintox.org]
- 8. Mechanisms for the oxygen radical-mediated toxicity of various thiol-containing compounds in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. quora.com [quora.com]
- 11. return2health.com.au [return2health.com.au]
- 12. Prediction of Terpenoid Toxicity Based on a Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some recent synthetic routes to thioketones and thioaldehydes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Contrasting reactions of ketones and thioketones with alkyllithiums: a coordinated experimental and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Chiral Auxiliary: An In-depth Technical Guide to the Applications of (1R)-(-)-Thiocamphor
For Researchers, Scientists, and Drug Development Professionals
(1R)-(-)-Thiocamphor, a sulfur-containing bicyclic monoterpene ketone, has emerged as a powerful and versatile chiral auxiliary in asymmetric synthesis. Its rigid camphor backbone, coupled with the unique electronic and steric properties of the thiocarbonyl group, provides a powerful tool for the stereocontrolled formation of new chiral centers. This technical guide offers an in-depth exploration of the applications of this compound, providing field-proven insights, detailed experimental protocols, and a thorough examination of the underlying mechanistic principles that govern its stereodirecting influence.
The Foundation of Stereocontrol: Properties of this compound
The efficacy of this compound as a chiral auxiliary stems from its distinct structural and electronic characteristics. The rigid bicyclic camphor framework provides a well-defined and sterically demanding environment, effectively shielding one face of the reactive thiocarbonyl group. This inherent steric bias is the primary determinant in directing the approach of incoming reagents, leading to high levels of diastereoselectivity in a variety of chemical transformations.
The thiocarbonyl group itself plays a crucial role. Compared to its more common oxygen analogue, camphor, the C=S bond in thiocamphor is longer and the sulfur atom is more polarizable. These features influence the reactivity of the molecule and its ability to coordinate with other reagents and catalysts, opening up unique avenues for asymmetric synthesis.
Diastereoselective 1,3-Dipolar Cycloadditions: A Gateway to Chiral Spiro-Heterocycles
A prominent and well-documented application of this compound is its use as a "superdipolarophile" in 1,3-dipolar cycloaddition reactions.[1][2][3] This methodology provides a highly efficient and diastereoselective route to novel chiral spiro-heterocycles, which are valuable scaffolds in medicinal chemistry.
Synthesis of Chiral Spiro-1,3,4-Thiadiazoles
The reaction of this compound with in situ generated nitrilimines affords chiral spiro-1,3,4-thiadiazole derivatives with excellent diastereoselectivity.[1][2][3] The reaction proceeds via a concerted [3+2] cycloaddition, where the rigid camphor backbone dictates the facial selectivity of the dipole's approach.
Experimental Protocol: One-Pot Synthesis of Chiral 4,5-dihydro-4-arylspiro[1,3,4-thiadiazole]-5,2′-camphane-2-carboxylic acid ethyl esters [1]
-
Preparation of the Nitrilimine Precursor: To a solution of the corresponding hydrazonoyl halide in an appropriate solvent (e.g., THF), add a base (e.g., triethylamine) at room temperature to generate the nitrilimine in situ.
-
Cycloaddition Reaction: To the solution containing the nitrilimine, add a solution of this compound (1 equivalent) in the same solvent.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure chiral spiro-1,3,4-thiadiazole derivative.
The high diastereoselectivity observed in this reaction is attributed to the steric hindrance provided by the gem-dimethyl group and the C-10 methyl group of the camphor skeleton, which effectively blocks one face of the thiocarbonyl group, forcing the 1,3-dipole to approach from the less hindered face. Computational studies have supported this model, indicating a significant energy difference between the transition states leading to the two possible diastereomers.[3]
| Entry | Dipolarophile | Dipole | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | This compound | C,N-diaryl nitrilimine | Spiro-1,3,4-thiadiazolocamphane | Good | >98:2 | [2] |
| 2 | This compound | Nitrilimine 2-4 | Spiro[1,3,4-thiadiazole]-5,2′-camphane | - | Pure diastereoisomers | [1] |
Synthesis of Chiral Spiro-1,4,2-Oxathiazoles
In a similar fashion, this compound can react with nitrile oxides to yield chiral spiro-1,4,2-oxathiazoles. However, in this case, the reaction often results in a mixture of diastereomers, albeit with one being predominant.[1] This suggests that the electronic nature of the dipole also plays a role in the stereochemical outcome of the cycloaddition.
As a Chiral Auxiliary in Other Asymmetric Transformations
While the 1,3-dipolar cycloadditions are the most extensively studied applications, the principles of stereocontrol demonstrated by this compound can be extended to other asymmetric reactions. Derivatives of thiocamphor have been explored as chiral auxiliaries in reactions such as aldol additions and Michael additions, where the thiocarbonyl group is first converted to a more reactive enolate or enethiolate.
While specific, high-yielding protocols directly employing this compound in these reactions are less common in the literature compared to its oxygen analogue, the underlying principles of facial selectivity remain the same. The bulky camphor skeleton effectively directs the approach of electrophiles to the enolate or enethiolate, leading to the formation of one diastereomer in preference to the other.
Metal Complexes of Thiocamphor Derivatives: Catalysis and Beyond
The sulfur atom in this compound and its derivatives provides a soft coordination site for transition metals, enabling the synthesis of a variety of chiral metal complexes. These complexes have potential applications in asymmetric catalysis, where the metal center acts as the catalytic site and the chiral thiocamphor ligand environment dictates the stereochemical outcome of the reaction.
Research in this area has explored the synthesis and characterization of complexes with metals such as titanium, although detailed catalytic applications specifically using this compound are still an emerging field.[2] The characterization of these complexes often involves a combination of spectroscopic techniques, including NMR and X-ray crystallography, to elucidate their three-dimensional structures and coordination geometries.
Conclusion and Future Outlook
This compound has proven to be a valuable chiral auxiliary, particularly in the diastereoselective synthesis of complex spiro-heterocycles through 1,3-dipolar cycloaddition reactions. The predictability of its stereodirecting influence, rooted in the rigid and sterically demanding camphor framework, makes it a reliable tool for asymmetric synthesis.
Future research in this area is likely to focus on expanding the scope of its applications to other asymmetric transformations, such as aldol and Michael additions, by developing robust protocols for the generation and reaction of its corresponding enolates. Furthermore, the exploration of the catalytic activity of its metal complexes holds significant promise for the development of novel and efficient asymmetric catalysts. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the utility of versatile and readily available chiral auxiliaries like this compound is set to become even more significant.
References
A Comprehensive Technical Guide to Enantiomerically Pure (1R)-(-)-Thiocamphor for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of enantiomerically pure (1R)-(-)-thiocamphor, a versatile chiral building block with significant applications in pharmaceutical research, asymmetric synthesis, and materials science. We will delve into its commercial availability, key specifications, synthesis, and analytical characterization, offering field-proven insights and methodologies for its effective utilization.
Introduction to this compound: A Chiral Thione of Significance
This compound, with the IUPAC name (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione, is a bicyclic monoterpenoid and a sulfur analog of camphor.[1][2] Its rigid chiral scaffold, derived from the naturally abundant camphor, makes it a valuable asset in asymmetric synthesis, where it can be employed as a chiral auxiliary or a starting material for the synthesis of complex enantiomerically pure molecules.[3][4] The thione functionality introduces unique reactivity compared to its parent ketone, camphor, opening avenues for novel chemical transformations.[4]
The significance of enantiopurity in drug development cannot be overstated. Often, only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.[5] Consequently, access to enantiomerically pure building blocks like this compound is critical for the development of safe and effective pharmaceuticals.[5]
Commercial Availability and Supplier Specifications
A reliable supply of high-purity starting materials is the foundation of reproducible research and manufacturing. Several reputable chemical suppliers offer enantiomerically pure this compound. The following table summarizes the offerings from prominent vendors, highlighting key specifications to aid in procurement decisions.
| Supplier | Product Number | Purity (GC) | Appearance | Specific Rotation [α]D (c=3, EtOAc) | CAS Number |
| TCI Chemicals | T1863 | >97.0% | Light yellow to Brown powder to crystal | -17.0 to -25.0 deg | 53402-10-1 |
| Chem-Impex | 01775 | ≥ 97% | Slightly yellow to brown crystalline powder | -17 to -25 ° | 53402-10-1 |
| Smolecule | S3317542 | Not specified | Red crystalline substance | Not specified | 53402-10-1 |
| Santa Cruz Biotechnology | sc-267323 | Not specified | Not specified | Not specified | 53402-10-1 |
| CymitQuimica | 3B-T1863 | >97.0% | Light yellow to Brown powder to crystal | Not specified | 53402-10-1 |
Note: Specifications are subject to change and should be confirmed with the supplier by consulting the lot-specific Certificate of Analysis (CoA).
Synthesis of Enantiomerically Pure this compound: A Mechanistic Perspective
The most common and economically viable route to this compound is the thionation of enantiomerically pure (1R)-(+)-camphor. The choice of thionating agent is critical to ensure high yield and prevent racemization.
Thionation using Lawesson's Reagent: A Reliable Protocol
A widely used method involves the reaction of (1R)-(+)-camphor with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This protocol is favored for its efficiency and relatively mild reaction conditions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve (1R)-(+)-camphor (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (0.55 eq) to the solution. The stoichiometry is crucial; an excess of Lawesson's reagent can lead to side products.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the phosphorus-containing byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lawesson's reagent is sensitive to moisture; therefore, anhydrous solvents and a dry atmosphere are essential to prevent its decomposition and ensure optimal reactivity.
-
Toluene as Solvent: Toluene is a suitable solvent due to its high boiling point, which allows for the necessary reaction temperature, and its ability to dissolve both the starting material and the reagent.
-
Stoichiometry: A slight excess of the dimeric Lawesson's reagent (0.5 eq would be stoichiometric) ensures complete conversion of the camphor.
-
Column Chromatography: This purification technique effectively separates the desired thiocamphor from unreacted starting material and non-polar byproducts.
Analytical Characterization and Quality Control: A Self-Validating System
Ensuring the enantiomeric purity and chemical integrity of this compound is paramount for its application in sensitive areas like drug development. A robust analytical workflow serves as a self-validating system for the quality of the material.
Workflow for Quality Assurance
Caption: Quality control workflow for this compound.
Detailed Analytical Methodologies
-
Gas Chromatography (GC-FID): Purity is typically determined by GC with a Flame Ionization Detector (FID). A non-polar capillary column is used to separate thiocamphor from any residual solvent or byproducts. A purity of >97% is standard for most commercial suppliers.[6]
-
Chiral Gas Chromatography (Chiral GC): This is the gold standard for determining enantiomeric excess (% ee). A chiral stationary phase, often based on cyclodextrin derivatives, is used to separate the (1R)-(-) and (1S)-(+) enantiomers.[7] The integration of the two peaks allows for precise quantification of the enantiomeric ratio.
-
Polarimetry: The specific rotation of a chiral compound is a fundamental physical property. For this compound, a negative optical rotation is expected.[4] While not as precise as chiral chromatography for determining high enantiomeric excess, it serves as a quick and essential identity check.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected structure of thiocamphor, and the absence of significant impurity peaks provides further evidence of purity.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry confirms the molecular weight of the compound (168.30 g/mol ).[1]
Applications in Drug Development and Asymmetric Synthesis
The unique structural and chemical properties of this compound make it a valuable tool for medicinal chemists and synthetic organic chemists.
Role as a Chiral Auxiliary
A chiral auxiliary is a temporary chiral handle that is attached to a prochiral substrate to direct a stereoselective reaction.[3] The rigid bicyclic structure of thiocamphor provides excellent stereochemical control.
References
Stability and Storage of (1R)-(-)-Thiocamphor: A Technical Guide
This guide provides an in-depth analysis of the stability and optimal storage conditions for (1R)-(-)-Thiocamphor (CAS 53402-10-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable chiral building block.
Introduction: The Unique Nature of this compound
This compound, a bicyclic monoterpene thione, is the sulfur analog of camphor.[1] Its rigid, sterically hindered structure imparts a degree of stability not commonly found in simpler thioketones, which are often prone to rapid dimerization or polymerization.[1] This inherent stability makes this compound a versatile reagent in asymmetric synthesis, as well as a component in pharmaceutical and fragrance formulations.[2] However, the presence of the thiocarbonyl (C=S) group, with its weaker π-bond compared to a carbonyl (C=O) group, introduces specific reactivity and degradation pathways that necessitate careful handling and storage.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆S | [4] |
| Molecular Weight | 168.30 g/mol | [4] |
| Appearance | Slightly yellow to brown crystalline powder | [2] |
| Melting Point | 137-138 °C | |
| CAS Number | 53402-10-1 | [2] |
Fundamental Principles of Thioketone Stability
The stability of a thioketone is a delicate balance of electronic and steric factors. The C=S double bond is inherently weaker and more polarizable than the C=O double bond in ketones.[3] This makes the thiocarbonyl group more susceptible to nucleophilic attack at the carbon and electrophilic attack at the sulfur.
For unhindered thioketones, this reactivity often leads to rapid oligomerization. However, in the case of this compound, the bulky bicyclo[2.2.1]heptane skeleton provides significant steric shielding around the thiocarbonyl group, kinetically hindering intermolecular reactions and allowing it to exist as a stable, isolable monomer.[1]
Caption: Key factors governing the stability and degradation of thioketones.
Degradation Pathways of this compound
While relatively stable, this compound is susceptible to degradation under specific conditions. Understanding these pathways is crucial for establishing effective storage protocols.
Oxidative Degradation
Exposure to atmospheric oxygen, particularly in the presence of light, can lead to the oxidation of the thiocarbonyl group. While specific studies on this compound are limited, the analogous compound thiobenzophenone is known to photo-oxidize in air to form benzophenone and elemental sulfur.[1] A similar pathway can be anticipated for thiocamphor, leading to the formation of camphor and sulfur, which would compromise the purity and reactivity of the material.
Direct oxidation of thioketones with peroxycarboxylic acids can yield the corresponding sulfines (thioketone S-oxides).[5] Therefore, strong oxidizing agents should be considered incompatible.
Caption: Potential oxidative degradation pathways for this compound.
Hydrolytic Instability
Thioketones are generally susceptible to hydrolysis in both acidic and basic aqueous media, converting them back to their corresponding ketones.[6] For this compound, this means degradation to camphor. Studies have shown that even sterically hindered thioketones like thiocamphor can be efficiently hydrolyzed to camphor using aqueous sodium hydroxide under phase-transfer conditions at room temperature.[6] This highlights a significant incompatibility with basic and, to a lesser extent, acidic aqueous solutions.
Thermal Decomposition
This compound is a solid with a relatively high melting point of 137-138 °C, indicating good thermal stability. However, prolonged exposure to elevated temperatures, even below the melting point, could potentially lead to slow degradation. The primary thermal decomposition pathway for many organosulfur compounds involves the cleavage of the carbon-sulfur bond.[7][8] For thiocamphor, this could initiate complex radical-mediated decomposition routes.
Photochemical Instability
Many thiocarbonyl compounds are colored, indicating they absorb visible light, which can lead to photochemical reactions.[3] this compound is a reddish solid, suggesting absorption in the visible spectrum and potential for photodegradation.[1] Photochemical degradation can proceed through different pathways than thermal or oxidative degradation, potentially leading to a unique set of impurities.[9]
Recommended Storage and Handling Protocols
Based on the inherent chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to maintain the purity and stability of this compound.
Storage Conditions
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (RT) or in a cool environment (<15°C). Avoid freezing-thawing cycles. | While stable at RT, cooler temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation from atmospheric oxygen. |
| Light | Store in a dark place, in an amber or opaque container. | To prevent light-induced degradation (photolysis and photo-oxidation). |
| Moisture | Keep container tightly sealed in a dry environment. Use of a desiccator is recommended for long-term storage. | To prevent hydrolysis to camphor. |
Handling Procedures
-
Inert Atmosphere: When handling, especially for extended periods or when transferring between containers, it is advisable to work under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, and strong bases.
-
Solvent Selection: For preparing solutions, use dry, deoxygenated solvents.
Experimental Protocol: Monitoring Stability by HPLC
Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. A simple High-Performance Liquid Chromatography (HPLC) method can be employed for this purpose.
Objective: To determine the purity of a this compound sample and detect the presence of camphor, a potential degradation product.
Materials:
-
This compound sample
-
Camphor standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of camphor in acetonitrile (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve in 10 mL of acetonitrile.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (for camphor) and a higher wavelength appropriate for the thiocarbonyl group (e.g., ~490 nm, to be optimized).
-
-
Analysis:
-
Inject the camphor standard to determine its retention time.
-
Inject the this compound standard to determine its retention time and purity.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to the standards. The presence of a peak at the retention time of camphor indicates hydrolytic or oxidative degradation. Calculate the percentage purity by area normalization.
-
Caption: Workflow for HPLC-based stability monitoring of this compound.
Conclusion
This compound is a robust chiral building block, owing its stability to significant steric hindrance around the reactive thiocarbonyl group. However, it is not immune to degradation. The primary pathways of concern are oxidation (exacerbated by light), hydrolysis (in the presence of moisture and acidic/basic conditions), and to a lesser extent, thermal and photochemical degradation. Adherence to the storage and handling protocols outlined in this guide—specifically, storage in a cool, dark, dry, and inert environment—is paramount to preserving its chemical integrity and ensuring its successful application in research and development. Regular purity assessment via chromatographic methods is recommended as a best practice for quality control.
References
- 1. Thioketone - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. This compound | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Item - Thermal studies of chlorinated thiophenols - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 8. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R)-(-)-Thiocamphor: A Cornerstone Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide
Introduction
In the landscape of asymmetric synthesis, the ability to construct stereochemically defined molecules is paramount for fields ranging from pharmaceuticals to materials science. The "chiral pool," a collection of enantiomerically pure compounds from natural sources, provides a powerful and cost-effective starting point for this endeavor.[1][2] Among these, derivatives of camphor, a readily available bicyclic monoterpene, have proven to be exceptionally versatile. This guide focuses on a key sulfur-containing derivative, (1R)-(-)-Thiocamphor , exploring its synthesis, properties, and strategic application as a robust chiral building block.
This compound, systematically named (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione, is distinguished by its rigid chiral scaffold and the reactive thioketone functionality.[3] This combination allows for predictable stereochemical control in a variety of transformations. The rigid bicyclic framework effectively shields one face of the molecule, enabling high diastereoselectivity in reactions involving derivatives. The thione group serves as a versatile handle for further functionalization, most notably its reduction to the corresponding chiral thiols, which are precursors to a wide array of powerful chiral auxiliaries and ligands.[4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of thiocamphor and its subsequent deployment in stereoselective carbon-carbon bond-forming reactions, supported by detailed protocols and mechanistic insights.
Synthesis and Physicochemical Properties
The most common route to this compound begins with its parent ketone, the inexpensive and naturally abundant (1R)-(+)-Camphor. The transformation is a direct thionation of the carbonyl group, typically achieved using phosphorous pentasulfide (P₄S₁₀) or Lawesson's reagent in an inert solvent like toluene or xylene. The causality behind this choice of reagent lies in its efficacy in converting ketones to thioketones under relatively straightforward conditions.
Physicochemical Data for this compound
For ease of reference, the key properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 53402-10-1 | [3][5] |
| Molecular Formula | C₁₀H₁₆S | [5][6] |
| Molecular Weight | 168.30 g/mol | [5] |
| Appearance | Light yellow to brown or red crystalline solid | [6] |
| Melting Point | 134-138 °C | |
| Specific Rotation | [α]²⁰/D −17.0 to −25.0° (c=3, EtOAc) | |
| Solubility | Moderately soluble in organic solvents (e.g., EtOAc, CHCl₃, THF); less soluble in water. | [3] |
Strategic Application: From Thione to Chiral Controllers
The true value of this compound in asymmetric synthesis is realized upon its conversion into more elaborate chiral controllers, such as auxiliaries and ligands.[7][8] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[7]
The primary and most crucial derivatization of thiocamphor is its reduction to the corresponding chiral thiols, (1R)-endo/exo-bornane-2-thiols. This step unlocks the potential of the scaffold.
Protocol 1: Synthesis of this compound
This protocol describes a standard thionation of (1R)-(+)-Camphor. The choice of an aromatic solvent like toluene is crucial as it allows for the necessary reflux temperatures to drive the reaction to completion.
Materials:
-
(1R)-(+)-Camphor
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1R)-(+)-camphor (1.0 eq) and anhydrous toluene.
-
Stir the mixture until the camphor is fully dissolved.
-
Carefully add phosphorus pentasulfide (P₄S₁₀) (0.5 eq) portion-wise. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC (staining with KMnO₄). The starting camphor spot should be consumed.
-
Cool the mixture to room temperature and carefully quench by slowly pouring it into an ice-cold saturated NaHCO₃ solution to neutralize acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield a crude solid.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The thiocamphor typically elutes as a colored band.
-
Combine the pure fractions and remove the solvent to yield this compound as a crystalline solid.
Application Showcase: The Pauson-Khand Reaction
A stellar example of the utility of thiocamphor-derived ligands is in the cobalt-mediated Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for synthesizing cyclopentenones. Verdaguer et al. developed a highly diastereoselective protocol using a chiral thiol derived from thiocamphor.[9]
The causality of the stereocontrol stems from the chiral thiol, which is first tethered to the alkyne partner. This thiol then acts as a chelating ligand, coordinating to the dicobalt hexacarbonyl cluster formed with the alkyne. This chelation creates a rigid, stereochemically defined environment that forces the incoming alkene (e.g., norbornene) to approach from the less sterically hindered face, resulting in excellent diastereoselectivity (up to 98:2).[9]
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. CAS 53402-10-1: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 53402-10-1 [smolecule.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. 手性助劑 [sigmaaldrich.com]
- 9. ursa.cat [ursa.cat]
Methodological & Application
The Gold Standard of Asymmetric Control: A Guide to Oppolzer's Camphorsultam in Stereoselective Synthesis
Introduction: The Quest for Chirality and the Power of Auxiliaries
In the landscape of modern synthetic chemistry, the ability to control the three-dimensional arrangement of atoms is paramount. This is particularly true in the development of pharmaceuticals and other biologically active molecules, where a single stereoisomer often accounts for the desired therapeutic effect, while its mirror image, or enantiomer, may be inactive or even harmful. Chiral auxiliaries are powerful tools wielded by chemists to impose stereocontrol over a reaction, guiding the formation of a desired stereocenter.[1] These molecular scaffolds are temporarily incorporated into a prochiral substrate, directing the approach of a reagent to one face of the molecule over the other, and are subsequently removed to reveal the enantiomerically enriched product.
Among the pantheon of chiral auxiliaries, Oppolzer's camphorsultam stands as a titan.[2] Derived from the naturally abundant chiral pool molecule camphor, this rigid, bicyclic sulfonamide has proven to be an exceptionally reliable and versatile controller for a wide array of asymmetric transformations.[1] Its predictable stereochemical outcomes, high diastereoselectivities, and the crystalline nature of its derivatives make it a favored choice for researchers in both academic and industrial settings. This application note provides a comprehensive guide to the use of Oppolzer's sultam, covering its synthesis, application in key asymmetric reactions, and the protocols for its successful implementation and removal.
Synthesis and Preparation of the Chiral Auxiliary
Oppolzer's camphorsultam is commercially available in both enantiomeric forms, (+)- and (-)-. However, for laboratories preferring to synthesize the auxiliary, it can be readily prepared from the corresponding camphor-10-sulfonyl chloride. The modern and most widely used synthesis involves the reduction of the intermediate camphorsulfonylimine.[2]
A notable method for this reduction utilizes lithium aluminum hydride (LiAlH₄) in a Soxhlet extractor. This technique is particularly advantageous as it overcomes the low solubility of the sultam in tetrahydrofuran (THF), allowing for a significant reduction in the required solvent volume.[3] The stereoselectivity of this reduction is a key feature; due to the steric hindrance imposed by one of the methyl groups on the camphor scaffold, only the exo isomer is formed.[2]
Core Applications in Asymmetric Synthesis
The rigid structure of the camphorsultam, with the camphor backbone effectively shielding one face of the attached prochiral substrate, is the cornerstone of its efficacy. This steric blockade dictates the trajectory of incoming reagents, leading to highly predictable and diastereoselective bond formations.
Asymmetric Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings.[4] When a dienophile is tethered to Oppolzer's sultam, the auxiliary exerts profound stereocontrol over the [4+2] cycloaddition.
Mechanism of Stereocontrol:
The stereochemical outcome of the Diels-Alder reaction is rationalized by a model involving a chelated complex between the N-enoyl sultam and a Lewis acid catalyst. The Lewis acid coordinates to both the carbonyl oxygen and the sulfonyl oxygen, locking the conformation of the dienophile. This rigid conformation, combined with the steric bulk of the camphor skeleton, directs the approach of the diene to the less hindered face of the dienophile, resulting in high diastereoselectivity.
Diagram 1: Proposed Transition State in a Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: Chelation of the Lewis acid to the N-enoyl sultam creates a rigid dienophile conformation, directing the diene approach.
Protocol 1: Asymmetric Diels-Alder Reaction of an N-Acryloyl Sultam with Cyclopentadiene
This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction using Oppolzer's sultam as the chiral auxiliary.
Materials:
-
(-)-Oppolzer's Sultam
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the N-Acryloyl Sultam: To a solution of (-)-Oppolzer's sultam (1.0 equiv) and Et₃N (1.2 equiv) in dry CH₂Cl₂ at 0 °C, add acryloyl chloride (1.1 equiv) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography to afford the N-acryloyl sultam.
-
Diels-Alder Reaction: Dissolve the N-acryloyl sultam (1.0 equiv) in dry CH₂Cl₂ and cool to -78 °C under an inert atmosphere. Add freshly cracked cyclopentadiene (3.0 equiv). To this solution, add Et₂AlCl (1.2 equiv of a 1.0 M solution in hexanes) dropwise. Stir the reaction at -78 °C for 3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR spectroscopy. Purify the product by silica gel chromatography.
Expected Outcome:
This reaction typically proceeds with high diastereoselectivity, often exceeding 95% d.e., favoring the formation of the endo cycloadduct.
| Diene | Dienophile | Lewis Acid | Temp (°C) | d.e. (%) |
| Cyclopentadiene | N-Acryloyl Sultam | Et₂AlCl | -78 | >95 |
| Isoprene | N-Crotonoyl Sultam | TiCl₄ | -78 | >90 |
Table 1: Representative Diastereoselectivities in Sultam-Directed Diels-Alder Reactions.
Asymmetric Enolate Alkylation
The N-acyl derivatives of Oppolzer's sultam can be readily deprotonated to form chiral enolates, which then undergo highly diastereoselective alkylation reactions.
Mechanism of Stereocontrol:
Upon deprotonation with a strong base such as n-butyllithium or a sodium amide base, a Z-enolate is formed. The lithium or sodium cation is believed to chelate to the carbonyl and sulfonyl oxygens, creating a rigid structure. The bulky camphor framework then effectively shields the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face. Recent computational studies suggest that stereoelectronic effects of the sultam sulfonyl group also play a significant role in guiding the electrophile to the exo-face of the camphor moiety.[5]
Diagram 2: Stereoselective Alkylation of a Sultam-Derived Enolate
Caption: Chelation in the Z-enolate directs the electrophile to the less hindered face, leading to high diastereoselectivity.
Protocol 2: Asymmetric Alkylation of an N-Propionyl Sultam
This protocol details a typical alkylation of a sultam-derived enolate.
Materials:
-
N-Propionyl Oppolzer's Sultam
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: Dissolve the N-propionyl sultam (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise, and stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: To the enolate solution, add benzyl bromide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis. Purify the product by silica gel chromatography.
Expected Outcome:
High diastereoselectivity (typically >98% d.e.) is expected for this reaction.
| Electrophile | Base | Temp (°C) | d.e. (%) |
| Benzyl bromide | n-BuLi | -78 | >98 |
| Methyl iodide | NaHMDS | -78 | >98 |
| Allyl bromide | n-BuLi | -78 | >97 |
Table 2: Representative Diastereoselectivities in the Alkylation of N-Acyl Sultams.
Cleavage and Recovery of the Auxiliary
A crucial aspect of any chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. Oppolzer's sultam can be cleaved to reveal a variety of functional groups, and the auxiliary can often be recovered in high yield.
Protocol 3: Reductive Cleavage to the Primary Alcohol
Materials:
-
Alkylated N-acyl sultam
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M aqueous HCl
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
Procedure:
-
Reduction: To a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C, add a solution of the alkylated N-acyl sultam (1.0 equiv) in THF dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water. Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing with diethyl ether.
-
Auxiliary Recovery: The aqueous layer can be acidified with 1 M HCl and extracted with dichloromethane to recover the chiral sultam.
-
Product Isolation: The organic filtrate is dried over MgSO₄, filtered, and concentrated to yield the crude primary alcohol. Purify by silica gel chromatography.
Other common cleavage methods include:
-
Hydrolysis to the Carboxylic Acid: Using lithium hydroxide and hydrogen peroxide.
-
Transesterification to Esters: Using sodium methoxide in methanol.
Conclusion
Oppolzer's camphorsultam has rightfully earned its place as a cornerstone of asymmetric synthesis. Its rigid framework provides a predictable and highly effective means of stereocontrol in a variety of important chemical transformations. The straightforward protocols for its attachment, the high diastereoselectivities achieved in key reactions such as Diels-Alder cycloadditions and enolate alkylations, and the reliable methods for its cleavage and recovery make it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. The continued application of this exceptional chiral auxiliary in both academic and industrial research is a testament to its enduring power and utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Camphorsultam - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (1R)-(-)-Thiocamphor Mediated Enantioselective Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Power of the Diels-Alder Reaction in Asymmetric Synthesis
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings.[1][2] Its ability to form multiple carbon-carbon bonds and set up to four stereocenters in a single step has made it an invaluable tool in the synthesis of complex natural products and pharmaceutical agents.[3] The quest for stereochemical control in this cycloaddition has led to the development of numerous strategies, with the use of chiral auxiliaries emerging as a robust and reliable approach. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to reveal the enantiomerically enriched product and can, ideally, be recovered for reuse.[4]
Among the pantheon of chiral auxiliaries, those derived from the natural chiral pool, such as camphor, have proven to be exceptionally effective. This guide focuses on the application of (1R)-(-)-thiocamphor, a sulfur-containing camphor derivative, as a potent chiral auxiliary for mediating highly enantioselective Diels-Alder reactions. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols, and discuss the scope and utility of this methodology.
This compound: A Privileged Scaffold for Asymmetric Induction
This compound, and its derivatives such as the corresponding sultams, are prized for their rigid bicyclic framework, which provides a well-defined steric environment. This rigidity is crucial for effective facial discrimination of the dienophile, leading to high levels of asymmetric induction. Both enantiomers of the parent camphor are readily available, allowing access to either enantiomer of the final product.[5][6] The sulfonamide linkage in the derived sultam auxiliaries offers a stable connection to the dienophile that is amenable to a variety of cleavage conditions.[6]
The presence of the sulfonyl group plays a key role in the stereochemical outcome. It acts as a Lewis basic site, allowing for chelation to a Lewis acid catalyst. This chelation, in conjunction with the carbonyl group of the dienophile, locks the conformation of the dienophile and enhances the steric bias, leading to a highly organized transition state.[7]
Mechanism of Stereochemical Control
The high degree of enantioselectivity observed in Diels-Alder reactions mediated by camphor-derived auxiliaries, such as those analogous to thiocamphor, is attributed to a chelated transition state assembly. The prevailing model involves the coordination of a Lewis acid to both the carbonyl oxygen of the acryloyl group and one of the sulfonyl oxygens.[6][7] This bidentate chelation locks the conformation of the N-acryloyl moiety in an s-cis conformation.
The bulky camphor skeleton then effectively shields one face of the dienophile. Consequently, the diene approaches from the less sterically hindered face, leading to the preferential formation of one diastereomer. The endo transition state is generally favored due to secondary orbital interactions.
Figure 1: Proposed stereochemical model for the Diels-Alder reaction.
Experimental Protocols
The following protocols are based on well-established procedures for analogous camphor-derived auxiliaries, such as Oppolzer's camphorsultam, and serve as a detailed guide for researchers.[6][7][8]
Synthesis of the N-Acryloyl-(1R)-(-)-thiocamphor Chiral Auxiliary
This procedure outlines the acylation of a thiocamphor-derived sultam, which is a common intermediate.
Materials:
-
This compound-derived sultam
-
Acryloyl chloride
-
Copper(II) chloride (catalyst)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the this compound-derived sultam in anhydrous dichloromethane, add a catalytic amount of copper(II) chloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride, followed by the dropwise addition of triethylamine.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol to afford the N-acryloyl-(1R)-(-)-thiocamphor derivative.[7]
Enantioselective Diels-Alder Reaction with Cyclopentadiene
This protocol describes the Lewis acid-catalyzed cycloaddition of the chiral N-acryloyl dienophile with cyclopentadiene.
Materials:
-
N-Acryloyl-(1R)-(-)-thiocamphor derivative
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Titanium tetrachloride (TiCl₄) or other suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Dissolve the N-acryloyl-(1R)-(-)-thiocamphor derivative in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., a 1M solution of TiCl₄ in DCM) to the stirred solution.
-
After stirring for 5-10 minutes, add freshly cracked cyclopentadiene dropwise.
-
Continue stirring at -78 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and add water. The resulting titanium oxides can be removed by filtration through a pad of Celite.[7]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of endo and exo diastereomers, can be purified by column chromatography on silica gel to isolate the major endo adduct.[7]
Figure 2: Experimental workflow for the enantioselective Diels-Alder reaction.
Reductive Cleavage of the Chiral Auxiliary
This protocol details the removal of the thiocamphor auxiliary to yield the chiral carboxylic acid, which can then be converted to other functional groups.
Materials:
-
Diels-Alder adduct
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified Diels-Alder adduct in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (LiAlH₄) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
The filtrate contains the desired chiral alcohol. The chiral auxiliary can often be recovered from the filter cake.
-
To isolate the product, the filtrate can be washed with 1 M HCl, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude alcohol can be purified by column chromatography.
Data Presentation: Expected Outcomes
The following table summarizes typical results that can be expected for Diels-Alder reactions using camphor-derived auxiliaries with various dienes and dienophiles, often in the presence of a Lewis acid catalyst.
| Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (de %) |
| Cyclopentadiene | N-Acryloyl Sultam | Et₂AlCl | -100 | 81 | >100:1 | >98 |
| Cyclopentadiene | N-Crotonoyl Sultam | Et₂AlCl | -100 | 82 | >100:1 | >98 |
| Isoprene | N-Acryloyl Sultam | Me₂AlCl | -20 | 63 | ~100:1 | 93 |
| 1,3-Butadiene | N-Acryloyl Sultam | TiCl₄ | -78 | ~90 | high | >95 |
Data adapted from analogous camphor sultam systems.[6]
Conclusion: A Versatile Tool for Asymmetric Synthesis
The use of this compound and its derivatives as chiral auxiliaries provides a highly effective and reliable method for conducting enantioselective Diels-Alder reactions. The rigid camphor backbone, coupled with the chelating ability of the sulfonyl group, allows for a predictable and highly ordered transition state, resulting in excellent levels of stereocontrol. The protocols outlined in this guide, based on robust and well-documented procedures for analogous systems, offer a clear pathway for researchers to successfully implement this powerful synthetic tool in their own work. The ability to access complex, enantiomerically enriched six-membered rings makes this methodology particularly valuable for applications in natural product synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application of (1R)-(-)-Thiocamphor in the synthesis of chiral amines
An Application Guide to the Stereoselective Synthesis of Chiral Amine Scaffolds Using (1R)-(-)-Thiocamphor
Introduction: The Quest for Stereochemical Purity in Amine Synthesis
Chiral amines are not merely organic functional groups; they are foundational pillars in modern pharmacology and agrochemistry.[1] Their specific three-dimensional arrangement is often the key that unlocks biological activity, with different enantiomers of the same molecule potentially having drastically different therapeutic effects or toxicities. Consequently, the development of robust methods for asymmetric amine synthesis is a paramount objective in chemical research.[2] While numerous strategies exist, including biocatalysis and reductive amination, the use of chiral auxiliaries remains a powerful and reliable approach for controlling stereochemistry.[1][3]
This compound, a derivative of the naturally abundant chiral pool molecule camphor, presents a unique and compelling platform for asymmetric synthesis.[4] Its rigid bicyclic framework provides a well-defined stereochemical environment, while the thiocarbonyl (C=S) group acts as a highly reactive "superdipolarophile," readily participating in cycloaddition reactions.[5] This guide delves into the primary application of this compound: its use as a chiral template in the highly diastereoselective synthesis of complex, spirocyclic nitrogen-containing heterocycles—valuable scaffolds for drug discovery.
Mechanistic Principles: How Thiocamphor Dictates Stereochemistry
The stereodirecting power of this compound lies in its rigid, sterically demanding structure. The key application involves a [3+2] cycloaddition reaction with 1,3-dipoles, such as nitrilimines, which are typically generated in situ.
The mechanism proceeds as follows:
-
In Situ Dipole Formation: A precursor, such as a hydrazonoyl halide, is treated with a base (e.g., triethylamine). This eliminates a proton and a halide to generate a highly reactive, transient nitrilimine dipole.
-
Stereoselective Cycloaddition: The nitrilimine dipole approaches the thiocarbonyl group of this compound. The camphor skeleton features a bulky gem-dimethyl bridge and a distinct convex (exo) and concave (endo) face. The approach of the dipole is sterically directed to the less hindered face.
-
Facial Selectivity: Experimental and theoretical studies confirm that the dipole preferentially adds to the exo face of the thiocamphor C=S bond.[5] This controlled trajectory ensures the formation of a new stereocenter at the spiro carbon with a specific, predictable absolute configuration.
-
Product Formation: The cycloaddition results in a single diastereomer of the spiro-1,3,4-thiadiazole product in high yield.[6]
This process effectively translates the existing chirality of the thiocamphor backbone into a new, stable stereocenter in the product molecule.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
(1R)-(-)-Thiocamphor: A Versatile Chiral Auxiliary for Asymmetric Synthesis
Introduction
(1R)-(-)-Thiocamphor, a chiral bicyclic thioketone derived from the naturally abundant (1R)-(+)-camphor, has emerged as a powerful and versatile tool in modern asymmetric synthesis. Its rigid bicyclic [2.2.1]heptane framework provides a well-defined steric environment, while the unique electronic properties of the thiocarbonyl group offer distinct advantages in stereochemical control compared to its carbonyl counterpart, camphor. This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound, targeting researchers, scientists, and professionals in drug development. We will delve into detailed protocols for its synthesis and its application in diastereoselective Diels-Alder reactions and enolate alkylations, supported by mechanistic insights and characterization data.
Physicochemical Properties and Safety Information
This compound is a light yellow to brown crystalline solid with a characteristic odor.[1] A thorough understanding of its properties is crucial for its safe and effective use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | [2] |
| Molecular Formula | C₁₀H₁₆S | [2] |
| Molecular Weight | 168.30 g/mol | [2] |
| Melting Point | 137 °C | Chem-Impex |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Optical Rotation | [α]²⁰_D_ = -17° to -25° (c=3, EtOAc) | Chem-Impex |
Safety and Handling: this compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid generating dust and keep it away from ignition sources.[4] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[4]
Protocol 1: Synthesis of this compound from (1R)-(+)-Camphor
The most common and efficient method for the synthesis of this compound is the thionation of the corresponding carbonyl compound, (1R)-(+)-Camphor, using Lawesson's reagent.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from (1R)-(+)-Camphor.
Detailed Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (1R)-(+)-Camphor (1.0 eq) in dry toluene.
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5-0.6 eq).
-
Thionation Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the camphor spot and the appearance of the thiocamphor spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, melting point analysis, and polarimetry to confirm its identity and purity.
Application in Asymmetric Diels-Alder Reactions
The thiocarbonyl group in this compound can act as a dienophile in Diels-Alder reactions, leading to the formation of chiral sulfur-containing heterocyclic compounds. The rigid camphor backbone provides excellent facial selectivity, directing the approach of the diene.
Proposed Mechanism of Stereoselection
The stereochemical outcome of the Diels-Alder reaction is dictated by the steric hindrance imposed by the gem-dimethyl group and the C10-methyl group of the camphor skeleton. The diene is expected to approach from the less hindered endo face, away from the C10 methyl group, leading to the formation of a single major diastereomer.
Caption: Diastereoselective Diels-Alder Reaction Workflow.
Protocol 2: Diastereoselective Diels-Alder Reaction
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and cyclopentadiene.
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in a dry, non-polar solvent such as dichloromethane or toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.1 eq) to the cooled solution. Stir the mixture for 15-30 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Application in Asymmetric Enolate Alkylation
This compound can be derivatized to form chiral auxiliaries for asymmetric enolate alkylations. For instance, it can be converted to a chiral N-enoyl derivative, which upon deprotonation and subsequent reaction with an electrophile, yields alkylated products with high diastereoselectivity.
Workflow for Asymmetric Enolate Alkylation
Caption: Asymmetric alkylation using a thiocamphor-derived auxiliary.
Protocol 3: Asymmetric Alkylation of an N-Enoyl Thiocamphor Derivative
This protocol outlines a general procedure for the asymmetric alkylation of an N-propionyl derivative of a chiral auxiliary derived from thiocamphor.
-
Preparation of the Chiral Auxiliary: The chiral auxiliary is first prepared by reacting this compound with a suitable amine, followed by acylation with propionyl chloride.
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-propionyl chiral auxiliary (1.0 eq) in dry THF and cool to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) and stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Warm the mixture to room temperature and extract with ethyl acetate.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC analysis. The product is then purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild hydrolytic conditions to afford the desired enantiomerically enriched carboxylic acid derivative.
Characterization Data
Accurate characterization is essential to confirm the identity and purity of this compound and its reaction products.
| Technique | Expected Data for this compound |
| ¹H NMR | Resonances corresponding to the methyl groups and the bicyclic protons. |
| ¹³C NMR | A characteristic downfield signal for the thiocarbonyl carbon (C=S) is expected to be significantly different from the carbonyl carbon in camphor. A comparative study of camphor and thiocamphor by ¹³C NMR provides valuable information on the electronic nature of the C=S bond.[5] |
| IR Spectroscopy | A characteristic C=S stretching vibration. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Conclusion
This compound is a readily accessible and highly effective chiral building block for a range of asymmetric transformations. The protocols outlined in this application note provide a solid foundation for researchers to explore its utility in the diastereoselective synthesis of complex molecules. The predictable stereochemical outcomes, governed by the rigid camphor framework, make it an attractive choice for applications in natural product synthesis and the development of novel pharmaceuticals. Further investigations into the reactivity of the thiocarbonyl group and the development of new thiocamphor-derived chiral auxiliaries are anticipated to expand its synthetic utility even further.
References
Application Notes and Protocols for the Cleavage and Recovery of (1R)-(-)-Thiocamphor Auxiliary
Introduction: The Role of (1R)-(-)-Thiocamphor in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is of paramount importance, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable and predictable method for controlling stereochemistry during a chemical transformation.[1][2] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of subsequent reactions.[1] After the desired chiral product is formed, the auxiliary is cleaved and, ideally, recovered for reuse, a critical factor in the economic and environmental sustainability of a synthetic route.
This compound, a sulfur-containing derivative of camphor, has emerged as a versatile chiral auxiliary. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The thione functionality offers unique reactivity and coordination properties compared to its more common oxo-analogs. This guide provides a detailed technical overview of the critical final steps in its application: the cleavage from the desired product and the efficient recovery of the valuable auxiliary for subsequent use.
Core Principles of Auxiliary Cleavage
The removal of the this compound auxiliary is contingent on the nature of its linkage to the synthetic intermediate, which is most commonly an amide or a related derivative. The cleavage strategy must be robust enough to break this bond without compromising the stereochemical integrity of the newly created chiral center or other functional groups within the product molecule. The primary approaches for the cleavage of N-acyl thiocamphor derivatives fall into three main categories: hydrolytic, reductive, and oxidative methods.
Experimental Protocols: Cleavage of the this compound Auxiliary
The choice of cleavage method is dictated by the specific substrate and the compatibility of its functional groups with the reaction conditions. Below are detailed protocols for the most common cleavage strategies.
Protocol 1: Hydrolytic Cleavage
Hydrolysis is a common and effective method for the cleavage of amide bonds. It can be performed under acidic or basic conditions.
A. Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis typically involves heating the N-acyl thiocamphor derivative in the presence of a strong acid.
-
Mechanism Insight: The reaction is initiated by protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the carboxylic acid and the protonated auxiliary.
Step-by-Step Protocol:
-
Dissolution: Dissolve the N-acyl this compound derivative (1.0 equiv) in a suitable solvent such as dioxane, THF, or acetic acid.
-
Acid Addition: Add an aqueous solution of a strong acid (e.g., 6 M HCl or H₂SO₄) to the reaction mixture. The volume of acid added should be sufficient to ensure a final acid concentration that facilitates hydrolysis.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the desired carboxylic acid product. The protonated thiocamphor auxiliary will remain in the aqueous layer.
B. Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is another widely used method for amide cleavage.
-
Mechanism Insight: The reaction proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses to yield a carboxylate salt and the neutral thiocamphor auxiliary.
Step-by-Step Protocol:
-
Dissolution: Dissolve the N-acyl this compound derivative (1.0 equiv) in a mixture of a protic solvent (e.g., methanol or ethanol) and water.
-
Base Addition: Add a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 equiv), to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate salt, forming the free carboxylic acid.
-
Extraction: Extract the desired carboxylic acid product with an appropriate organic solvent. The thiocamphor auxiliary can then be recovered from the reaction mixture.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., LiOH, NaOH) |
| Solvent | Dioxane, THF, Acetic Acid | Methanol/Water, Ethanol/Water |
| Temperature | 80-100 °C (Reflux) | Room Temperature to 60 °C |
| Product Form | Carboxylic Acid | Carboxylate Salt (initially) |
Protocol 2: Reductive Cleavage
Reductive cleavage is a milder alternative to hydrolysis and is particularly useful when the substrate contains base-sensitive functional groups.
-
Mechanism Insight: This method typically employs a metal hydride reagent, such as lithium aluminum hydride (LiAlH₄), which reduces the amide to an amine. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the cleavage of the C-N bond.
Step-by-Step Protocol:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask.
-
Dissolution: Dissolve the N-acyl this compound derivative (1.0 equiv) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equiv) in THF to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake with the reaction solvent. The filtrate contains the desired amine product and the thiocamphor auxiliary, which can be separated by chromatography.
| Parameter | Reductive Cleavage |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Dry THF or Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Product Form | Amine |
Recovery and Purification of this compound Auxiliary
The economic viability of using a chiral auxiliary is greatly enhanced by its efficient recovery and recycling.
Protocol for Recovery from Acidic Work-up:
-
Basification: After extracting the desired product from the acidic work-up of the hydrolytic cleavage, basify the remaining aqueous layer with a strong base (e.g., NaOH pellets or concentrated NaOH solution) to deprotonate the thiocamphor ammonium salt.
-
Extraction: Extract the liberated this compound with an organic solvent like diethyl ether or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude auxiliary.
Protocol for Recovery from Basic Work-up:
-
Extraction: Following the extraction of the desired product after acidification in the basic hydrolysis work-up, the thiocamphor auxiliary may be present in the organic layer or may require further extraction from the aqueous layer depending on the final pH.
-
Purification: The crude auxiliary obtained from the extraction can be purified by the methods described below.
Purification of Recovered this compound
The recovered crude this compound can be purified to the required level for reuse by one of the following methods:
-
Recrystallization: This is often the most effective method for purifying the solid thiocamphor auxiliary. A suitable solvent system should be chosen where the auxiliary has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is not effective, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Workflow Visualizations
References
Application Notes and Protocols: Synthesis of Thioketone Derivatives from (1R)-(-)-Thiocamphor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(1R)-(-)-Thiocamphor, a chiral bicyclic thioketone, serves as a versatile and stereochemically rich starting material for the synthesis of a diverse array of sulfur-containing heterocyclic and chiral compounds. Its rigid bicyclo[2.2.1]heptane framework provides a powerful platform for asymmetric synthesis, directing the stereochemical outcome of various transformations. This comprehensive guide provides in-depth technical details, field-proven insights, and step-by-step protocols for the synthesis of thioketone derivatives from this compound. We will explore two primary avenues of derivatization: the highly diastereoselective [3+2] cycloaddition reactions at the thiocarbonyl group and the potential for stereocontrolled functionalization via the enethiolate intermediate. Mechanistic insights into the origins of stereoselectivity, detailed experimental procedures, and characterization data are presented to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to leverage the unique properties of this chiral building block.
Introduction: The Strategic Value of this compound in Asymmetric Synthesis
This compound, the sulfur analogue of the naturally abundant and widely utilized chiral auxiliary, (1R)-(+)-camphor, presents a unique and underexplored scaffold for the synthesis of enantiomerically enriched molecules.[1] The replacement of the carbonyl oxygen with a sulfur atom introduces a larger, more polarizable, and reactive thiocarbonyl group, opening up distinct avenues for chemical transformations not readily accessible to its oxygen counterpart.[2]
The inherent chirality and conformational rigidity of the camphor backbone are instrumental in exerting exceptional stereochemical control during synthetic transformations. This makes this compound an attractive starting material for the synthesis of complex chiral molecules, including novel heterocyclic systems with potential applications in drug discovery and materials science.[1]
This application note will delve into the practical aspects of derivatizing this compound, with a primary focus on methodologies that have been demonstrated to proceed with high levels of stereocontrol.
Diastereoselective [3+2] Cycloaddition Reactions: Synthesis of Spiro-Thiadiazoles
One of the most powerful methods for the derivatization of this compound is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions.[3] Thioketones are known to be highly reactive dipolarophiles, readily participating in these reactions to form five-membered heterocyclic rings.[3]
Mechanistic Rationale for Diastereoselectivity
The high diastereoselectivity observed in the cycloaddition of 1,3-dipoles to this compound is a direct consequence of the steric hindrance imposed by the bicyclic camphor framework. The bulky gem-dimethyl group and the bridgehead methyl group effectively shield one face of the thiocarbonyl C=S bond. As a result, the incoming 1,3-dipole preferentially attacks from the less sterically hindered exo face, leading to the formation of a single diastereomer.
The frontier molecular orbital (FMO) theory can also be invoked to explain the regioselectivity and reactivity of these cycloadditions.[4] The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the thioketone dictates the course of the reaction.
Diagram of Stereoselective Cycloaddition:
Caption: Stereochemical outcome of 1,3-dipolar cycloaddition to this compound.
Experimental Protocol: Synthesis of a Chiral Spiro-1,3,4-Thiadiazolocamphane Derivative
This protocol is adapted from the highly diastereoselective synthesis of spiro-1,3,4-thiadiazolocamphane derivatives reported in the literature.[3]
Materials:
-
This compound
-
Appropriate hydrazonoyl chloride (precursor for the nitrilimine)
-
Triethylamine (Et₃N)
-
Toluene (dry)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 mmol) in dry toluene (20 mL).
-
Reagent Addition: To this solution, add the corresponding hydrazonoyl chloride (1.1 mmol).
-
Initiation: Slowly add triethylamine (1.5 mmol) to the reaction mixture at room temperature with vigorous stirring. The triethylamine acts as a base to generate the nitrilimine in situ from the hydrazonoyl chloride.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for the time specified in the literature for the particular substrate (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium chloride salt precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spiro-1,3,4-thiadiazolocamphane derivative.
Characterization:
The structure and stereochemistry of the resulting spiro-thiadiazole can be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous determination of the stereochemistry, single-crystal X-ray diffraction analysis is the gold standard.[3]
Representative Data
The [3+2] cycloaddition of in situ generated C,N-diaryl nitrilimines to this compound has been shown to proceed in good yields and with high diastereoselectivity.[3]
| 1,3-Dipole Precursor (Hydrazonoyl Chloride) | Product | Yield (%) | Diastereomeric Excess (%) | Reference |
| N-phenyl-2-oxopropanehydrazonoyl chloride | Spiro[camphane-2,2'-(5'-acetyl-4'-phenyl-1',3',4'-thiadiazoline)] | 75 | >98 | [3] |
| N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride | Spiro[camphane-2,2'-(5'-acetyl-4'-(4-chlorophenyl)-1',3',4'-thiadiazoline)] | 82 | >98 | [3] |
| N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride | Spiro[camphane-2,2'-(5'-acetyl-4'-(4-methylphenyl)-1',3',4'-thiadiazoline)] | 78 | >98 | [3] |
Derivatization via the Enethiolate Intermediate: A Pathway of Untapped Potential
While less documented specifically for this compound in the readily available literature, the generation of the enethiolate intermediate and its subsequent reaction with electrophiles represents a fundamentally important and highly promising strategy for derivatization. Drawing parallels from the extensive and well-established chemistry of camphor enolates, we can infer the potential for highly stereoselective transformations.[5]
Principles of Enethiolate Formation and Stereoselective Reactions
The C-3 protons of thiocamphor are acidic and can be removed by a strong base to form a chiral enethiolate. The stereochemical outcome of subsequent reactions with electrophiles is dictated by the direction of approach of the electrophile to the enethiolate, which is in turn controlled by the steric environment of the camphor scaffold.
Workflow for Enethiolate Derivatization:
Caption: General workflow for the derivatization of thiocamphor via its enethiolate.
Potential Applications and Experimental Considerations
-
Alkylation Reactions: The reaction of the thiocamphor enethiolate with alkyl halides is expected to proceed with high diastereoselectivity, affording 3-alkylthiocamphor derivatives. The choice of base, solvent, and reaction temperature will be critical in controlling the regioselectivity (C- vs. S-alkylation) and stereoselectivity.
-
Aldol-Type Reactions: Condensation of the enethiolate with aldehydes or ketones could provide access to chiral β-hydroxy thioketones. The stereochemistry of the newly formed stereocenters would be influenced by the chiral environment of the thiocamphor moiety.
-
Michael Additions: The enethiolate can also act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex adducts with multiple stereocenters.
Self-Validating Protocol Design for Enethiolate Reactions:
-
Base Screening: A crucial first step is to screen a variety of strong, non-nucleophilic bases (e.g., LDA, NaHMDS, KHMDS) to achieve efficient and clean deprotonation. The formation of the enethiolate can be monitored by quenching with a simple electrophile like methyl iodide and analyzing the product mixture by NMR.
-
Temperature Optimization: The temperature of both the deprotonation and the subsequent electrophilic quench will significantly impact the stereoselectivity. Reactions should be conducted at low temperatures (e.g., -78 °C) to enhance kinetic control.
-
Solvent Effects: The choice of solvent (e.g., THF, diethyl ether) can influence the aggregation state of the enethiolate and thus its reactivity and stereoselectivity.
-
Additive Screening: The addition of Lewis acids or other additives may be beneficial in certain reactions, particularly in aldol-type condensations, to chelate the electrophile and enhance facial selectivity.
Conclusion and Future Outlook
This compound is a chiral building block with significant, yet not fully realized, potential in asymmetric synthesis. The diastereoselective [3+2] cycloaddition reactions provide a reliable and high-yielding route to novel, enantiomerically pure spiro-heterocyclic systems. The exploration of its enethiolate chemistry, guided by the rich precedent of camphor chemistry, promises to unlock a vast new landscape of stereoselective transformations. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to harness the synthetic power of this compound in the development of new chiral molecules for a wide range of applications.
References
The Camphor Scaffold in Organocatalysis: Application Notes on (1R)-(-)-Thiocamphor and its Derivatives
Foreword for the Modern Chemist
In the ever-evolving landscape of asymmetric synthesis, the quest for robust, efficient, and stereoselective organocatalysts remains a paramount objective. Natural products, with their inherent chirality and structural complexity, have long served as a fertile ground for the development of such catalysts. Among these, the camphor backbone has emerged as a privileged scaffold, offering a rigid bicyclic framework that can be strategically functionalized to create a well-defined chiral environment.
This technical guide delves into the utility of the camphor motif in organocatalysis, with a specific focus on the potential and demonstrated applications of catalysts derived from this versatile natural product. While direct organocatalytic applications of (1R)-(-)-thiocamphor are not extensively documented in the current literature, its structural congeners have shown considerable promise. This document will therefore explore the broader family of camphor-derived organocatalysts, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanisms, and practical applications. We will dissect the causality behind experimental designs and present detailed, field-proven protocols to empower you to leverage the power of the camphor scaffold in your own synthetic endeavors.
The Camphor Framework: A Privileged Chiral Backbone
The rigid bicyclic structure of camphor provides a robust and predictable three-dimensional architecture. This inherent stereochemical information can be effectively transmitted to a catalytic center, influencing the facial selectivity of approaching substrates. The synthetic accessibility of both enantiomers of camphor further enhances its appeal, allowing for the preparation of catalyst enantiomers to access both product enantiomers.
Organocatalysts derived from camphor often incorporate a functional group, such as a primary or secondary amine, appended to the camphor skeleton. This functional group serves as the catalytic site, participating directly in the reaction mechanism, for instance, through the formation of enamines or iminium ions. The camphor backbone, in turn, acts as a chiral directing group, sterically shielding one face of the reactive intermediate and guiding the approach of the electrophile or nucleophile.
A notable strategy in the design of camphor-derived organocatalysts involves the linkage of the camphor framework to another well-established catalytic motif, such as a pyrrolidine ring. This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance in specific transformations.[1]
Synthesis of Camphor-Derived Organocatalysts: A General Workflow
The preparation of organocatalysts based on the camphor scaffold typically involves a series of straightforward synthetic transformations. A common strategy begins with the functionalization of camphor at the C3 position to introduce a nitrogen-containing moiety, which can then be further elaborated into the desired catalytic group.
Below is a generalized workflow for the synthesis of a pyrrolidinyl-camphor derivative, a class of catalysts that has demonstrated efficacy in asymmetric Michael additions.
Figure 1: Generalized synthetic workflow for a pyrrolidinyl-camphor organocatalyst.
Application in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, is a cornerstone of carbon-carbon bond formation. The development of organocatalytic, enantioselective Michael additions has been a significant area of research. Camphor-derived organocatalysts have proven to be effective in this domain, particularly in the addition of aldehydes and ketones to nitroalkenes.[1]
Mechanistic Insights
The catalytic cycle of a pyrrolidinyl-camphor catalyzed Michael addition of a ketone to a nitroalkene is believed to proceed through an enamine intermediate. The secondary amine of the catalyst condenses with the ketone to form a chiral enamine. The camphor backbone then directs the facial addition of the nitroalkene to the enamine, establishing the stereochemistry of the product. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral Michael adduct.
Figure 2: Simplified catalytic cycle for an enamine-catalyzed Michael addition.
The stereochemical outcome is dictated by the steric hindrance imposed by the camphor framework, which favors one transition state over the other.
Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is adapted from methodologies developed for pyrrolidinyl-camphor derivatives and serves as a representative example of their application.
Materials:
-
Pyrrolidinyl-camphor organocatalyst (e.g., catalyst 7f from Ting et al.)
-
α,α-Disubstituted aldehyde (e.g., isobutyraldehyde)
-
β-Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the pyrrolidinyl-camphor organocatalyst (10 mol%).
-
Add the β-nitroalkene (1.0 equivalent) to the vessel.
-
Dissolve the catalyst and nitroalkene in the solvent (e.g., 1.0 M concentration).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the α,α-disubstituted aldehyde (2.0 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Table 1: Representative Results for the Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by a Pyrrolidinyl-Camphor Derivative
| Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | e.e. (%) |
| Isobutyraldehyde | 10 | Toluene | RT | 24 | 95 | 98:2 | 99 |
| Cyclohexanecarboxaldehyde | 10 | Toluene | RT | 48 | 92 | 95:5 | 98 |
The Role of the Thiol Moiety: A Gateway to Broader Reactivity
While direct organocatalysis by this compound is not prevalent, the thiol functional group is known to participate in various catalytic processes. Chiral thiols and their derivatives have been successfully employed in asymmetric synthesis, primarily through two main activation modes: as hydrogen-bond donors in bifunctional catalysts and as radical precursors in Hydrogen Atom Transfer (HAT) catalysis.[2][3][4]
Chiral Thiols in Bifunctional Catalysis
In bifunctional organocatalysis, a chiral scaffold is equipped with two distinct functional groups that act in concert to activate both the nucleophile and the electrophile. A thiol group, in principle, can act as a hydrogen-bond donor to activate an electrophile, while a basic moiety on the same scaffold (e.g., an amine) activates the nucleophile. This dual activation strategy can lead to highly organized transition states and excellent stereocontrol.
Figure 3: Principle of bifunctional catalysis involving a thiol as a hydrogen-bond donor.
Chiral Thiols in Hydrogen Atom Transfer (HAT) Catalysis
Chiral thiols can serve as precursors to thiyl radicals, which can act as catalysts in enantioselective radical reactions.[2][3] The S-H bond of a thiol is relatively weak and can undergo homolytic cleavage to generate a thiyl radical. This radical can then participate in a catalytic cycle, for instance, by abstracting a hydrogen atom from a substrate to generate a prochiral radical. The resulting chiral thiol can then donate a hydrogen atom back to the radical intermediate in a stereocontrolled fashion.
Future Outlook and Experimental Considerations
The exploration of this compound and its derivatives in organocatalysis is an area ripe for investigation. While direct applications are currently limited, the principles outlined in this guide provide a solid foundation for future research.
Key Considerations for Method Development:
-
Catalyst Design: The modular synthesis of camphor-derived catalysts allows for systematic modification. The nature of the catalytic group, the length and rigidity of the linker connecting it to the camphor scaffold, and the substitution pattern on the camphor itself can all be varied to optimize catalyst performance.
-
Reaction Conditions: A thorough screening of solvents, temperature, and catalyst loading is crucial for achieving high yields and enantioselectivities. Additives, such as Brønsted or Lewis acids, can also have a profound impact on the reaction outcome.
-
Substrate Scope: Once an effective catalytic system is identified, its generality should be explored by testing a wide range of substrates.
Conclusion
The camphor scaffold represents a powerful and versatile platform for the design of novel organocatalysts. While this compound itself has not yet been established as a mainstream organocatalyst, the successful application of its structural analogues, particularly in asymmetric Michael additions, underscores the potential of this chiral backbone. Furthermore, the known reactivity of the thiol group in other catalytic contexts suggests intriguing possibilities for the development of new camphor-thiourea or other bifunctional catalysts. It is our hope that the insights and protocols presented in this guide will inspire further innovation in this exciting field and empower researchers to unlock the full potential of the camphor scaffold in asymmetric organocatalysis.
References
- 1. Camphor-derivatives in asymmetric organocatalysis | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
- 2. Peptidyl Glycosyl Thiols and Disulfides for Enantioselective Hydrogen Atom Transfer (HAT) and Thiyl Radical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effects of sulfur substitution in chiral amino thiols on the enantioselective addition of organozinc reagents to aldehydes: a novel method for estimation of free energies of dimerization in monomer–dimer equilibria - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of α-Amino Acids Using a (1R)-(-)-Thiocamphor Template
Abstract
This comprehensive guide details the application of (1R)-(-)-thiocamphor as a robust and recoverable chiral auxiliary for the asymmetric synthesis of non-proteinogenic α-amino acids. Enantiomerically pure α-amino acids are critical building blocks in modern drug discovery and development.[1] This document provides an in-depth exploration of the underlying chemical principles, detailed step-by-step protocols for synthesis and purification, and critical considerations for process scale-up. The methodologies presented are designed to be self-validating, ensuring reproducibility and high diastereoselectivity. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex chiral molecules.
Introduction: The Imperative for Enantiopure α-Amino Acids
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. α-Amino acids, beyond their fundamental role in proteins, are versatile chiral synthons for a vast array of therapeutic agents. The use of chiral auxiliaries is a time-tested and reliable strategy for inducing stereoselectivity in the synthesis of these valuable molecules. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a chemical transformation to stereoselectively form one enantiomer of the product.[2]
This compound, a derivative of naturally abundant camphor, presents a compelling option as a chiral auxiliary. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in the alkylation of a glycine enolate equivalent. The presence of the thiocarbonyl group offers unique reactivity and potential for selective cleavage, distinguishing it from its more common oxygen-based camphor analogues.
The Core Principle: Thiocamphor-Mediated Asymmetric Alkylation
The synthetic strategy hinges on the temporary attachment of a glycine moiety to the this compound scaffold. The thiocamphor then acts as a stereochemical gatekeeper, directing the approach of an electrophile to one face of the glycine enolate.
The key steps in this synthesis are:
-
Template Synthesis: Formation of the N-glycinyl-(1R)-(-)-thiocamphor template.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile (e.g., an alkyl halide).
-
Auxiliary Cleavage and Recovery: Hydrolysis of the alkylated template to release the desired α-amino acid and recover the this compound auxiliary for reuse.
Mechanism of Stereochemical Induction
The high diastereoselectivity of the alkylation step is a direct consequence of the steric hindrance imposed by the thiocamphor backbone. Upon deprotonation with a suitable base, a rigid chelated enolate is formed. The bulky bicyclic framework of the thiocamphor effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer.
Figure 1: Mechanism of Asymmetric Alkylation.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Thiocarbonyl compounds may have unpleasant odors and should be handled with care.
Synthesis of this compound
This protocol is adapted from established methods for the thionation of ketones.
Materials:
-
(1R)-(-)-Camphor
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of (1R)-(-)-camphor (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.55 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a crystalline solid.
Synthesis of N-Glycinyl-(1R)-(-)-Thiocamphor Template
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes
-
Ice bath
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add triethylamine (2.5 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the thiocamphor solution to the glycine derivative mixture.
-
Slowly add a solution of TiCl₄ in DCM (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-glycinyl-(1R)-(-)-thiocamphor template.
Diastereoselective Alkylation
Materials:
-
N-Glycinyl-(1R)-(-)-Thiocamphor Template
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the N-glycinyl-(1R)-(-)-thiocamphor template (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS or LDA (1.1 eq) dropwise and stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C.
-
Monitor the reaction by TLC. Once complete, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification by column chromatography may be performed if necessary.
Cleavage of the Chiral Auxiliary and Recovery
The thioamide bond can be more robust than its amide counterpart. Cleavage often requires specific conditions.
Materials:
-
Alkylated N-acyl-(1R)-(-)-thiocamphor
-
Aqueous Hydrochloric Acid (e.g., 6 M HCl)
-
Dioxane or other suitable co-solvent
-
Diethyl ether
-
Ion-exchange resin (for amino acid purification)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Lyophilizer or rotary evaporator
Procedure:
-
Dissolve the alkylated intermediate in a mixture of aqueous HCl and a co-solvent like dioxane.
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture and dilute with water.
-
Extract the aqueous solution with diethyl ether to remove the liberated this compound. The auxiliary can be recovered from the organic phase by drying and evaporation, followed by purification if necessary.
-
The aqueous layer containing the α-amino acid hydrochloride can be purified by ion-exchange chromatography or by neutralization and crystallization.
-
The final product can be isolated as the hydrochloride salt or the free amino acid.
Process Optimization and Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of several factors.
| Parameter | Laboratory Scale | Scale-Up Consideration | Rationale |
| Solvent Purity | Anhydrous solvents from commercial suppliers. | Rigorous in-house drying and quality control. | Water can quench the enolate, reducing yield and diastereoselectivity. |
| Temperature Control | Dry ice/acetone bath (-78 °C). | Cryogenic reactor with precise temperature monitoring. | Maintaining low temperatures is crucial for the stability of the enolate and for maximizing stereoselectivity. |
| Reagent Addition | Syringe addition. | Metering pumps for controlled addition rates. | Exothermic reactions need to be carefully controlled to prevent side reactions and ensure safety. |
| Work-up & Purification | Separatory funnel, column chromatography. | Centrifugation, filtration, crystallization, and industrial chromatography. | Column chromatography is often not economically viable on a large scale. Crystallization is a preferred method for purification. |
| Auxiliary Recovery | Often discarded or recovered on a small scale. | Efficient recovery and recycling are essential for cost-effectiveness. | The chiral auxiliary is a significant cost driver in the overall process. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | Incomplete enolate formation; temperature fluctuations; incorrect base. | Ensure anhydrous conditions; use a reliable low-temperature bath; screen different bases (e.g., LDA, LiHMDS, NaHMDS). |
| Incomplete Alkylation | Inactive alkylating agent; steric hindrance. | Use a more reactive electrophile (e.g., triflate instead of bromide); increase reaction time or temperature (with caution, may affect selectivity). |
| Difficult Auxiliary Cleavage | Insufficient acid strength or reaction time. | Increase the concentration of the acid or the reaction temperature; consider alternative cleavage methods. |
| Racemization During Cleavage | Harsh acidic conditions. | Monitor the reaction closely and minimize the time at high temperatures; explore milder cleavage conditions if possible. |
Conclusion
The use of this compound as a chiral auxiliary offers a promising and highly stereocontrolled route to a wide range of enantiomerically enriched α-amino acids. The protocols and considerations outlined in this guide provide a solid foundation for both laboratory-scale synthesis and industrial scale-up. The robustness of the camphor backbone, combined with the unique properties of the thiocarbonyl group, makes this a valuable tool in the arsenal of the synthetic chemist.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (1R)-(-)-Thiocamphor Mediated Reactions
Welcome to the technical support center for (1R)-(-)-Thiocamphor. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing stereoselective reactions mediated by this powerful chiral auxiliary. We will move beyond simple protocols to explore the underlying principles that govern success, enabling you to troubleshoot effectively and enhance your experimental outcomes.
This compound, a chiral thioketone derived from the readily available camphor chiral pool, serves as a robust chiral auxiliary in various asymmetric transformations.[1] Its rigid bicyclic structure provides a well-defined steric environment, which is crucial for inducing high levels of stereocontrol in reactions such as Diels-Alder cycloadditions, alkylations, and aldol reactions.[2][3] The thiocarbonyl group's unique electronic properties and reactivity compared to its carbonyl analog offer distinct advantages in coordinating with Lewis acids and influencing the trajectory of incoming reagents.[4][5]
This document is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover foundational knowledge, and a detailed Troubleshooting Guide organized by common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound functions as a chiral auxiliary. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The rigid camphor backbone creates a predictable and sterically hindered facial environment, forcing reagents to approach from the less hindered side and thus generating one diastereomer in excess.
Q2: How should I handle and store this compound?
A2: this compound is a red, crystalline solid.[5] Like many thiocarbonyl compounds, it can be sensitive to light and air over extended periods. For long-term storage, it is best kept in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. While stable for routine laboratory use on the bench, minimizing exposure to ambient conditions is good practice.
Q3: Why use a thioketone auxiliary like thiocamphor instead of a standard ketone like camphor?
A3: The sulfur atom in the thiocarbonyl group (C=S) imparts unique properties compared to the oxygen in a carbonyl (C=O). The C=S bond is longer, weaker, and more polarizable.[6] This makes the thiocarbonyl carbon more electrophilic and the sulfur a softer Lewis base.[4] In Lewis acid-catalyzed reactions (e.g., Diels-Alder), this enhanced Lewis basicity can lead to stronger and more specific coordination with the catalyst, resulting in a more organized transition state and often higher levels of stereoselectivity.
Troubleshooting Guide: From Low Selectivity to Purification Hurdles
This section addresses the most common issues encountered during this compound mediated reactions in a practical, question-and-answer format.
Issue 1: Poor Diastereoselectivity
Q: My Diels-Alder reaction is proceeding, but the diastereomeric excess (d.e.) is low. What are the critical parameters to investigate?
A: Achieving high diastereoselectivity is the primary reason for using a chiral auxiliary. Low selectivity points directly to a poorly organized or competing transition state. The key is to enforce a single, low-energy reaction pathway. The following factors are paramount:
-
The Choice and Stoichiometry of the Lewis Acid: The Lewis acid is arguably the most critical variable. It coordinates to the thiocarbonyl sulfur, locking the conformation of the dienophile and activating it towards cycloaddition.
-
Causality: A strong Lewis acid enhances the dienophile's reactivity and rigidly fixes its geometry. Bulky Lewis acids can further improve facial selectivity by creating a more sterically demanding environment.
-
Troubleshooting Steps:
-
Screen Lewis Acids: If using a standard Lewis acid like AlCl₃ yields poor results, consider others. Boron-based Lewis acids (e.g., BF₃·OEt₂) or titanium-based ones (e.g., TiCl₄) can offer different coordination geometries and activities.
-
Optimize Stoichiometry: Sub-stoichiometric amounts of the Lewis acid may not be sufficient to coordinate all of the dienophile, leading to a background, non-selective reaction. Start with at least 1.1 equivalents and consider increasing to 2.0 equivalents, monitoring for any degradation.
-
-
-
Solvent Polarity and Coordinating Ability: The solvent plays a crucial role in modulating the activity of the Lewis acid and stabilizing the transition state.
-
Causality: Non-coordinating, non-polar solvents (e.g., toluene, dichloromethane) are generally preferred. They do not compete with the thiocarbonyl for binding to the Lewis acid, allowing for a well-defined catalyst-substrate complex. Polar, coordinating solvents (e.g., THF, acetonitrile) can competitively bind to the Lewis acid, leading to a less organized transition state and lower selectivity.
-
Troubleshooting Steps:
-
Ensure your solvent is rigorously dry. Water will quench the Lewis acid.
-
If solubility is an issue in non-polar solvents, try a mixture or switch to a less coordinating but more polar solvent like chloroform.
-
-
-
Reaction Temperature: Diels-Alder reactions have a negative entropy of activation, meaning they are favored at lower temperatures.
-
Causality: Lowering the temperature decreases the available thermal energy. This makes it more difficult for the reaction to overcome the activation barrier of higher-energy, competing transition states that lead to the undesired diastereomer. The difference in activation energy between the two pathways becomes more significant at lower temperatures.
-
Troubleshooting Steps:
-
Begin the reaction at 0 °C or -20 °C. If selectivity is still low, attempt the reaction at temperatures as low as -78 °C (dry ice/acetone bath).
-
-
Caption: Workflow for troubleshooting low diastereoselectivity.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Typical Outcome | Rationale |
| Lewis Acid | 0.5 eq. AlCl₃ | 1.5 eq. BF₃·OEt₂ | Increased d.e. | Ensures full activation and steric shielding. |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Increased d.e. | DCM is non-coordinating, preventing disruption of the catalyst-substrate complex. |
| Temperature | 25 °C (Room Temp) | -78 °C | Significantly Increased d.e. | Favors the lower-energy transition state leading to the major diastereomer. |
Issue 2: Low Reaction Yield or No Reaction
Q: My reaction is giving a very low yield, or the starting material is not being consumed. What should I check first?
A: Low or no conversion is a common but solvable problem. It often comes down to the quality of reagents and the reaction environment.[7][8]
-
Reagent and Solvent Purity: This is the most frequent culprit.
-
Causality: Lewis acids are highly sensitive to moisture and other protic impurities, which will rapidly deactivate them. Dienophiles or dienes can also degrade upon storage. Solvents must be rigorously anhydrous.
-
Troubleshooting Steps:
-
Reagents: Use freshly opened or purified reagents. Diene quality can be checked by ¹H NMR; it should be free of polymer.
-
Solvents: Use solvent from a purification system (still) or a freshly opened bottle of anhydrous solvent.
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use and assembled under an inert atmosphere.[7]
-
-
-
Reaction Concentration: While high dilution can be used to favor intramolecular reactions, overly dilute conditions can slow bimolecular reactions to a halt.[9]
-
Causality: The rate of a bimolecular reaction is dependent on the concentration of both reactants. If the concentration is too low, the molecules will not encounter each other frequently enough for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Start with a standard concentration (e.g., 0.1 M). If the reaction is sluggish, try increasing the concentration to 0.5 M or 1.0 M, provided solubility is not an issue.[8]
-
-
-
Insufficient Thermal Energy: While low temperatures are good for selectivity, some reactions require a certain amount of thermal energy to overcome the activation barrier.
-
Causality: If no reaction is observed at -78 °C after several hours, the system may not have enough energy to proceed.
-
Troubleshooting Steps:
-
Allow the reaction to warm slowly. Monitor by TLC at intervals (e.g., -40 °C, -20 °C, 0 °C). Often, there is a "sweet spot" temperature that balances reactivity and selectivity.
-
-
The stereochemical outcome is dictated by the preferred conformation of the Lewis acid-activated dienophile. The bulky camphor skeleton effectively blocks one face of the molecule.
Caption: Mechanism of stereocontrol via Lewis acid coordination.
Issue 3: Difficult Auxiliary Cleavage and Product Purification
Q: The cycloaddition worked well, but now I'm struggling to remove the thiocamphor auxiliary without degrading my product. What are the best methods?
A: Cleavage of the auxiliary is a critical step that must be tailored to the stability of your product. Thiocarbonyl-derived auxiliaries can sometimes be more challenging to cleave than their oxo-analogs.
-
Reductive Cleavage: This is often a mild and effective method.
-
Methodology: Treatment with a reducing agent like Lithium Aluminum Hydride (LAH) or Diisobutylaluminium Hydride (DIBAL-H) will reduce the thioamide/thioester linkage to an alcohol or amine, liberating the product.
-
Protocol Insight: This method is suitable if your product lacks other reducible functional groups (e.g., esters, ketones, nitriles). Run the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize over-reduction or side reactions.
-
-
Hydrolysis (Acidic or Basic):
-
Methodology: While common for oxazolidinone auxiliaries, hydrolysis of thio-analogs can be sluggish and require harsh conditions (e.g., strong acid or base at elevated temperatures).
-
Protocol Insight: This should be considered a last resort, as the conditions can easily lead to product decomposition or epimerization of newly formed stereocenters. If you must use hydrolysis, screen a range of milder conditions first.
-
-
Product Purification: After cleavage, the chiral auxiliary alcohol/thiol must be separated from your product.
-
Causality: The cleaved auxiliary is often of similar polarity to the desired product, complicating chromatographic separation.[10]
-
Troubleshooting Steps:
-
Flash Chromatography: This is the most common method. Careful selection of the solvent system is required to achieve good separation. A gradient elution is often necessary.
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification, potentially removing the need for chromatography.[10]
-
Acid/Base Extraction: If your product or the auxiliary has an acidic or basic handle, an acid/base wash during the workup can be used to selectively move one component into the aqueous layer, simplifying the subsequent purification.[11]
-
-
Exemplary Protocol: Asymmetric Diels-Alder Reaction
This protocol provides a robust starting point for optimization.
Objective: To perform a Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl derivative of this compound and cyclopentadiene.
Materials:
-
N-acryloyl-(1R)-(-)-thiocamphor (1.0 eq)
-
Cyclopentadiene (freshly cracked, 3.0 eq)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition:
-
Dissolve the N-acryloyl-(1R)-(-)-thiocamphor in anhydrous DCM (to make a 0.1 M solution) in the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add AlCl₃ portion-wise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes to allow for complex formation. The solution should become deeply colored.
-
-
Diene Addition: Add the freshly cracked cyclopentadiene dropwise to the cooled solution over 5 minutes.
-
Reaction Monitoring:
-
Stir the reaction at -78 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The starting dienophile is UV active.
-
-
Quenching: Once the starting material is consumed (typically 3-6 hours), slowly quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate. Caution: Quenching is exothermic.
-
Workup and Isolation:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis: Determine the crude yield and diastereomeric ratio by ¹H NMR analysis of the crude product. The product can then be purified by flash column chromatography on silica gel.
References
- 1. scielo.br [scielo.br]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral tricyclic iminolactone derived from (1R)-(+)-camphor as a glycine equivalent for the asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioketone - Wikipedia [en.wikipedia.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
Technical Support Center: (1R)-(-)-Thiocamphor Applications
Welcome to the technical support center for (1R)-(-)-Thiocamphor. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound as a chiral auxiliary, with a particular focus on addressing challenges related to low diastereoselectivity in various chemical transformations.
Introduction
This compound, a derivative of the naturally occurring camphor, is a valuable chiral auxiliary in asymmetric synthesis.[1] Its rigid bicyclic structure and the steric hindrance imparted by the gem-dimethyl groups provide a well-defined chiral environment, capable of inducing high levels of diastereoselectivity in a variety of reactions. However, achieving optimal stereocontrol is not always straightforward and can be highly dependent on subtle variations in reaction parameters. This guide aims to provide a comprehensive resource for diagnosing and resolving issues of low diastereoselectivity encountered during your experiments.
Troubleshooting Guide: Low Diastereoselectivity
This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in the lab.
Q1: I am performing a Lewis acid-catalyzed ene reaction with this compound and an alkene, but I'm observing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
A1: Low diastereoselectivity in Lewis acid-catalyzed ene reactions involving thiocarbonyl compounds is a common issue that can often be traced back to several key factors. The primary goal is to maximize the energy difference between the transition states leading to the desired and undesired diastereomers.
Potential Causes & Solutions:
-
Suboptimal Lewis Acid: The choice of Lewis acid is critical. A weak or poorly coordinating Lewis acid may not sufficiently activate the thiocarbonyl group or enforce a rigid, organized transition state. Conversely, an overly strong Lewis acid can lead to undesired side reactions or a less selective, more reactive transition state.
-
Troubleshooting Steps:
-
Screen Lewis Acids: Systematically screen a range of Lewis acids with varying strengths and steric bulk (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, AlCl₃).[2][3] The optimal Lewis acid will depend on the specific ene component and reaction conditions.
-
Chelating vs. Non-Chelating Lewis Acids: Consider the potential for chelation control. If your ene component has a coordinating group, a chelating Lewis acid might be necessary to lock the conformation of the transition state.
-
-
-
Incorrect Reaction Temperature: Ene reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, 0 °C). This will favor the kinetically controlled product, which is often the more diastereomerically pure one.
-
Monitor Reaction Progress: At lower temperatures, reaction times will be longer. Carefully monitor the reaction progress to ensure completion without significant warming.
-
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the stability of the transition states and any charged intermediates. A solvent that does not adequately solvate the transition state assembly can lead to a loss of stereocontrol.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of anhydrous solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF). The optimal solvent will provide the best balance of solubility and transition state stabilization.
-
-
-
Steric Mismatch: The steric bulk of the ene component can either complement or clash with the chiral environment of the thiocamphor. A significant steric clash can disfavor the formation of the desired diastereomer.
-
Troubleshooting Steps:
-
Modify the Ene Component: If possible, consider modifying the substituents on the ene component to reduce steric hindrance.
-
Computational Modeling: For a deeper understanding, computational studies can help visualize the transition state and identify potential steric clashes.[4]
-
-
Q2: My Diels-Alder reaction between this compound (as the dienophile) and a diene is giving poor endo/exo selectivity and low facial selectivity. How can I address this?
A2: Achieving high stereoselectivity in Diels-Alder reactions with thiocarbonyl dienophiles requires careful control over the frontier molecular orbital interactions and the geometry of the transition state.
Potential Causes & Solutions:
-
Lack of Lewis Acid Catalysis: Uncatalyzed Diels-Alder reactions with thioketones often require high temperatures, which can lead to a loss of selectivity. Lewis acids can accelerate the reaction, allowing it to proceed at lower temperatures with enhanced stereocontrol.[2][3]
-
Troubleshooting Steps:
-
Introduce a Lewis Acid: Employ a suitable Lewis acid to lower the LUMO of the thiocarbonyl dienophile, thereby increasing its reactivity and potentially enhancing facial selectivity.[2]
-
Optimize Catalyst Loading: The amount of Lewis acid can be critical. Start with catalytic amounts (e.g., 10-20 mol%) and increase if necessary. Stoichiometric amounts may be required in some cases.
-
-
-
Unfavorable Frontier Orbital Overlap: The electronic properties of the diene play a significant role. A diene with substituents that lead to poor orbital overlap in the desired transition state can result in low selectivity.
-
Troubleshooting Steps:
-
Modify the Diene: If possible, introduce electron-donating or electron-withdrawing groups on the diene to tune its electronic properties and favor the desired cycloaddition pathway.
-
-
-
Solvent Effects: The solvent can influence the π-stacking interactions in the transition state, which can affect both endo/exo and facial selectivity.
-
Troubleshooting Steps:
-
Vary Solvent Polarity: Screen a range of solvents to find one that promotes the desired transition state geometry. Non-polar solvents often favor less polar transition states.
-
-
-
Thermal Isomerization: At elevated temperatures, the initially formed kinetic product may isomerize to the thermodynamically more stable, but less desired, diastereomer.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: As with ene reactions, performing the Diels-Alder reaction at lower temperatures can help trap the kinetically favored product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the diastereoselective control exerted by this compound?
A1: The diastereoselective control of this compound stems from its rigid, C₂-symmetric bicyclic framework. The two methyl groups at the C7 position and the gem-dimethyl bridge create a highly congested steric environment on one face of the thiocarbonyl group. This steric hindrance effectively blocks the approach of a reactant from this "top" (exo) face, forcing it to approach from the less hindered "bottom" (endo) face. This preferential facial attack is the primary mechanism for inducing diastereoselectivity.
Q2: Can the choice of protecting groups on my substrate affect the diastereoselectivity of its reaction with this compound?
A2: Absolutely. The size and nature of protecting groups on your substrate can have a profound impact on stereoselectivity.[5][6] A bulky protecting group can introduce new steric interactions that may either reinforce or counteract the directing effect of the thiocamphor auxiliary. This can lead to a "matched" or "mismatched" scenario, where the inherent stereochemical preferences of the substrate and the auxiliary are either aligned or opposed. Careful selection of protecting groups to minimize steric clashes is crucial for achieving high diastereoselectivity.
Q3: Are there any general guidelines for choosing a solvent for reactions involving this compound?
A3: While the optimal solvent is reaction-dependent, some general principles apply. For reactions proceeding through a concerted, non-polar transition state (like many cycloadditions), non-polar solvents such as toluene or hexanes are often a good starting point. For reactions involving charged intermediates or polar transition states, more polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be more suitable. Protic solvents are generally avoided as they can interact with the thiocarbonyl group or any Lewis acids present. Anhydrous conditions are almost always essential to prevent side reactions.
Q4: How does temperature generally influence the diastereomeric ratio (d.r.) in these reactions?
A4: In most kinetically controlled reactions, lower temperatures lead to higher diastereoselectivity. This is because the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). By reducing the temperature, you are essentially "freezing out" the pathway to the higher-energy transition state, thus favoring the formation of the product from the lower-energy transition state.
Q5: When should I consider using a Lewis acid in my reaction with this compound?
A5: A Lewis acid should be considered when you are working with unreactive substrates or when you need to enhance the stereoselectivity of a reaction. Lewis acids coordinate to the sulfur atom of the thiocarbonyl group, which has several beneficial effects: it lowers the energy of the LUMO, making the thiocarbonyl more electrophilic and reactive; it can rigidify the transition state, leading to improved stereocontrol; and it can enable reactions to proceed at lower temperatures, which also favors higher selectivity.[2][3]
Data Presentation
The following table summarizes the impact of various reaction parameters on the diastereomeric ratio (d.r.) in a hypothetical ene reaction involving this compound. This data is illustrative and serves to highlight the general trends discussed in this guide.
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | None | Toluene | 80 | 1.5 : 1 |
| 2 | BF₃·OEt₂ (20) | Toluene | 25 | 5 : 1 |
| 3 | BF₃·OEt₂ (20) | Toluene | 0 | 10 : 1 |
| 4 | BF₃·OEt₂ (20) | Toluene | -78 | >20 : 1 |
| 5 | TiCl₄ (20) | DCM | -78 | 15 : 1 |
| 6 | SnCl₄ (20) | DCM | -78 | 18 : 1 |
| 7 | BF₃·OEt₂ (20) | THF | -78 | 8 : 1 |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Ene Reaction with this compound:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the desired anhydrous solvent (to make a ~0.1 M solution).
-
Cool the solution to the desired temperature (e.g., -78 °C) with a suitable cooling bath.
-
Add the ene component (1.1-1.5 equiv) to the solution.
-
Slowly add the Lewis acid (0.1-1.0 equiv) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Caption: Steric hindrance in this compound directs facial selectivity.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in Lewis-Acid-Templated Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective diels-alder reactions of chiral anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symeres.com [symeres.com]
Side reactions observed with (1R)-(-)-Thiocamphor as a chiral auxiliary
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R)-(-)-Thiocamphor as a chiral auxiliary in asymmetric synthesis. This guide is structured to provide practical, in-depth solutions to common challenges encountered during its application. Drawing from extensive literature on camphor-derived auxiliaries, particularly the well-studied Oppolzer's camphorsultam, this resource offers troubleshooting strategies and detailed protocols to help you navigate potential side reactions and optimize your stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a chiral auxiliary?
This compound is a robust chiral auxiliary primarily employed to induce diastereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its rigid bicyclic camphor backbone provides a well-defined steric environment, effectively shielding one face of the reactive functional group it is attached to. Key applications include:
-
[4+2] Cycloaddition (Diels-Alder) Reactions: To control the facial selectivity of dienophiles.
-
1,3-Dipolar Cycloadditions: Demonstrating high diastereoselectivity in reactions with nitrilimines.[1]
-
Enolate Alkylation and Acylation: Directing the approach of electrophiles to form chiral centers alpha to a carbonyl group.
-
Aldol Reactions: Controlling the stereochemical outcome of aldol additions.
-
Conjugate Additions (Michael Reactions): Establishing stereocenters during the 1,4-addition of nucleophiles.
Q2: How does this compound compare to other camphor-derived auxiliaries like Oppolzer's camphorsultam?
This compound and Oppolzer's camphorsultam share the same rigid camphor skeleton, which is the primary source of stereochemical control.[2] However, the nature of the sulfur-containing ring differs. In thiocamphor, the sulfur is part of a thioketone, which is then typically used to form a different type of chiral auxiliary attachment (e.g., through the nitrogen of an attached acyl group), whereas in Oppolzer's sultam, the sulfur is in a sultam ring (a cyclic sulfonamide).[2][3] This structural difference can influence:
-
Electronic Properties: The electronic nature of the imide in an N-acylsultam versus a derivative of thiocamphor can affect the reactivity of the enolate.
-
Chelation Geometry: The geometry of the chelated transition state with Lewis acids may differ, potentially altering the degree or sense of diastereoselectivity.
-
Cleavage Conditions: The conditions required to remove the auxiliary will be different and may present unique challenges and side reactions.
Q3: Why is the choice of Lewis acid critical in reactions involving camphor-based auxiliaries?
Lewis acids play a crucial role in reactions mediated by camphor-derived auxiliaries like thiocamphor for several reasons:
-
Enhanced Reactivity: They activate the dienophile (in Diels-Alder reactions) or the electrophile, increasing the reaction rate.[4][5][6]
-
Enolate Geometry: In enolate-based reactions, Lewis acids help to enforce a specific enolate geometry (Z- or E-), which is critical for predictable stereochemical outcomes.
-
Transition State Organization: Lewis acids chelate to the carbonyl oxygen(s) and often the heteroatom of the auxiliary (in this case, potentially the sulfur or another coordinating atom). This creates a rigid, well-defined transition state that magnifies the steric influence of the camphor backbone, leading to high diastereoselectivity.[7][8]
The choice and stoichiometry of the Lewis acid can significantly impact selectivity.[7][8] For instance, bulkier Lewis acids may enhance facial shielding, while different metals can favor different coordination geometries.[9]
Troubleshooting Guide: Common Side Reactions and Optimization Strategies
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Low diastereoselectivity is one of the most common challenges in auxiliary-mediated synthesis. It indicates that the energy difference between the transition states leading to the desired and undesired diastereomers is small.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Lewis Acid | Screen a panel of Lewis acids: The size and nature of the Lewis acid are critical for forming a rigid, selective transition state. Start with common choices like TiCl₄, Et₂AlCl, and BF₃·OEt₂.[10] If selectivity is still low, consider bulkier Lewis acids to increase steric hindrance on one face of the reactive intermediate. Vary the stoichiometry: Insufficient Lewis acid may lead to a significant uncatalyzed background reaction with low selectivity. Conversely, excess Lewis acid can sometimes lead to alternative, less selective reaction pathways.[7][8] |
| Incorrect Reaction Temperature | Lower the temperature: Diastereoselectivity is often inversely proportional to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy. |
| Inappropriate Solvent | Conduct a solvent screen: Solvent polarity and coordinating ability can influence the conformation of the substrate-auxiliary-Lewis acid complex. Test a range of aprotic solvents, from non-coordinating (e.g., dichloromethane, toluene) to coordinating (e.g., THF). Coordinating solvents can sometimes compete with the auxiliary for binding to the Lewis acid, potentially reducing selectivity. |
| Flexible Transition State | Ensure rigid chelation: The high diastereoselectivity of camphor-based auxiliaries relies on a rigid bidentate chelation of the Lewis acid to the carbonyl oxygen and a heteroatom on the auxiliary. If the substrate lacks a second coordination site, the transition state will be more flexible, leading to lower selectivity. This is a key consideration when designing the substrate-auxiliary conjugate. |
Issue 2: Epimerization of the Product or Starting Material
Epimerization at the newly formed stereocenter or the α-carbon of the starting material can erode the diastereomeric purity of your product.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps & Explanation |
| Prolonged Reaction Time | Monitor the reaction closely: Allow the reaction to proceed only until the starting material is consumed (monitor by TLC or LC-MS). Extended reaction times, especially in the presence of Lewis acids or bases, can lead to equilibration to a thermodynamically favored, but less stereopure, mixture. |
| Harsh Work-up or Purification Conditions | Use mild work-up procedures: Quench the reaction at low temperature and use buffered aqueous solutions if necessary to avoid strongly acidic or basic conditions. Purify with care: Silica gel can be acidic and may cause epimerization of sensitive compounds. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or alternative purification methods like crystallization. |
| Base-Catalyzed Epimerization | In enolate reactions, use a strong, non-nucleophilic base: Use bases like LDA or LiHMDS to ensure rapid and complete deprotonation, minimizing the concentration of both the starting material and the base in solution, which can catalyze epimerization. |
Issue 3: Undesired Cleavage of the Chiral Auxiliary
Premature cleavage of the auxiliary or side reactions during the intended cleavage step can lead to low yields of the final product.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps & Explanation |
| Harsh Reaction Conditions | Use milder conditions: Highly reactive reagents or high temperatures can lead to the degradation or cleavage of the auxiliary. If possible, opt for milder reaction conditions. |
| Competitive Cleavage Pathways (During Auxiliary Removal) | Choose cleavage conditions carefully: For N-acyl derivatives, which are common with camphor-based auxiliaries, several cleavage methods exist (hydrolysis, reductive cleavage, transesterification). For sultams, a known side reaction during hydrolysis is the cleavage of the N-S bond.[11] While specific data for thiocamphor derivatives is scarce, a similar challenge might exist. Consider alternative cleavage methods: If hydrolysis gives low yields, explore reductive cleavage (e.g., with LiAlH₄ or LiBH₄ to yield the alcohol) or conversion to an ester followed by hydrolysis.[11] |
| Steric Hindrance | Employ less hindered reagents for cleavage: If the site of cleavage is sterically congested, standard hydrolytic methods may be inefficient. The use of reagents like tetrabutylammonium hydrogen peroxide has been shown to be effective for hindered N-acyl sultams and may be applicable here.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general workflow for a Diels-Alder reaction using an N-acryloyl derivative of this compound.
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the N-acryloyl thiocamphor derivative (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., Et₂AlCl, 1.1 equiv) dropwise to the stirred solution. Stir for 15-30 minutes to allow for complex formation.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 3.0 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at the same temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at the reaction temperature. Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: General Procedure for Auxiliary Cleavage (Hydrolysis)
This protocol is adapted from methods used for Oppolzer's camphorsultam and may require optimization for thiocamphor derivatives.[11][12]
-
Preparation: Dissolve the N-acyl thiocamphor adduct (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Cool the solution to 0 °C and add finely ground lithium hydroxide (LiOH) or a solution of hydrogen peroxide and LiOH.
-
Reaction: Stir the mixture vigorously at 0 °C to room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding an aqueous solution of Na₂SO₃. Acidify the mixture with HCl (1N) to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The chiral auxiliary can often be recovered from the organic layer. The desired carboxylic acid will be in the aqueous layer if it is water-soluble, or it can be extracted after acidification.
-
Purification: Purify the carboxylic acid and the recovered auxiliary by appropriate methods (crystallization or chromatography).
Visualizing Key Processes
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Conceptual Reaction Pathway: Diels-Alder Reaction
Caption: Conceptual pathway for a Lewis acid-catalyzed Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Camphorsultam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Incomplete Removal of (1R)-(-)-Thiocamphor Auxiliary
Welcome to the technical support center for chiral auxiliary applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize (1R)-(-)-thiocamphor as a chiral auxiliary. Here, we address common issues related to the incomplete cleavage of this auxiliary from the desired product, providing in-depth, field-proven insights and validated protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete removal of the this compound auxiliary?
Incomplete removal of the this compound auxiliary can typically be attributed to three main factors:
-
Steric Hindrance: The substrate to which the auxiliary is attached may be sterically bulky, hindering the approach of the cleavage reagent to the scissile bond. This is a common issue in complex molecule synthesis.
-
Suboptimal Reaction Conditions: The chosen cleavage method may not be suitable for the specific substrate, or the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may not be optimized.
-
Reagent Decomposition or Inactivity: The cleavage reagent may have degraded due to improper storage or handling, or it may be incompatible with other functional groups present in the molecule, leading to side reactions.
Q2: I am observing a significant amount of starting material after my cleavage reaction. What is the likely cause?
Observing a large percentage of unreacted starting material strongly suggests an issue with the cleavage reagent or the reaction setup. Before adjusting other parameters, it is crucial to verify the quality and activity of your reagents. For reductive cleavage methods, such as those employing Lithium Aluminum Hydride (LiAlH4), ensure the reagent is fresh and has been stored under anhydrous conditions.
Q3: Are there alternative methods for cleaving the thiocamphor auxiliary if standard protocols fail?
Yes, if standard reductive cleavage with LiAlH4 is proving ineffective, several alternative strategies can be employed. The choice of method will depend on the nature of your substrate and the desired final product (e.g., aldehyde, carboxylic acid, or alcohol).
| Cleavage Method | Reagents | Typical Product | Key Considerations |
| Reductive Cleavage | LiAlH4, NaBH4/LiCl | Alcohol | Standard, but can be sluggish with hindered substrates. |
| Oxidative Cleavage | LiOOH | Carboxylic Acid | Useful when the target is the acid; mechanism differs from LiOH.[1][2] |
| Hydrolytic Cleavage | LiOH, KOH | Carboxylic Acid | Can be harsh; potential for epimerization at the α-carbon. |
| Transesterification | NaOMe/MeOH | Methyl Ester | Milder conditions, suitable for sensitive substrates. |
It is important to note that the mechanism of cleavage can differ significantly between reagents. For instance, DFT computations have shown that while nucleophiles like LiOH and LiOOH may preferentially attack the same carbonyl group, the subsequent decomposition barrier of the tetrahedral intermediate determines the final product distribution.[1][2]
Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Incomplete Reductive Cleavage
This guide provides a systematic approach to troubleshooting incomplete reductive cleavage of N-acyl this compound derivatives.
Step 1: Initial Assessment of the Reaction
Before modifying the protocol, it's essential to confirm that the issue is indeed incomplete cleavage.
-
Analytical Verification: Utilize Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the ratio of starting material, desired product, and recovered auxiliary.
-
Control Reaction: If possible, run a parallel reaction with a simpler, less hindered substrate where the cleavage is known to be efficient. This will help determine if the issue is substrate-dependent or related to the reagents/conditions.
Step 2: Systematic Troubleshooting Workflow
The following workflow, presented as a DOT diagram, outlines a logical progression for troubleshooting.
Caption: Troubleshooting workflow for incomplete reductive cleavage.
Step 3: Detailed Experimental Protocols
Protocol 3.1: Standard Reductive Cleavage
-
Dissolve the N-acyl thiocamphor derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of LiAlH4 in THF (1.5 eq.) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
If the reaction is sluggish, allow it to warm to room temperature and continue stirring.
-
Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Filter the resulting suspension and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the desired alcohol from the recovered this compound auxiliary.
Protocol 3.2: Enhanced Conditions for Hindered Substrates
For substrates where Protocol 3.1 is ineffective, consider the following modifications:
-
Increased Stoichiometry: Increase the amount of LiAlH4 to 3-5 equivalents.
-
Elevated Temperature: After the initial addition at 0 °C, slowly warm the reaction to reflux in THF and maintain for several hours, monitoring closely.
Guide 2: Utilizing Alternative Cleavage Chemistries
When reductive cleavage is not viable, alternative methods can provide a pathway to the desired product.
Mechanism Spotlight: Oxidative Cleavage with LiOOH
The use of lithium hydroperoxide (LiOOH) offers a distinct advantage when the desired product is a carboxylic acid. Unlike LiOH, which can lead to endocyclic cleavage of the auxiliary itself, LiOOH selectively cleaves the exocyclic acyl group.[1][2]
Caption: Simplified mechanism of oxidative cleavage with LiOOH.
Protocol 2.1: Oxidative Cleavage to the Carboxylic Acid
-
Prepare a fresh solution of LiOOH by adding hydrogen peroxide (30% aqueous solution) to a solution of lithium hydroxide in a mixture of THF and water.
-
Dissolve the N-acyl thiocamphor derivative in THF.
-
Add the LiOOH solution to the substrate solution at room temperature.
-
Stir vigorously until the reaction is complete as indicated by TLC or HPLC.
-
Work up the reaction by adding a reducing agent (e.g., sodium sulfite) to quench excess peroxide, followed by acidification and extraction.
References
Technical Support Center: Optimizing Stereoselectivity with (1R)-(-)-Thiocamphor
Welcome to the technical support center dedicated to the stereoselective applications of (1R)-(-)-Thiocamphor. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature effects on the stereoselectivity of reactions involving this versatile chiral auxiliary. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic outcomes.
Troubleshooting Guide: Enhancing Stereoselectivity
This section addresses specific challenges you may encounter during your experiments with this compound, with a focus on the critical role of temperature.
Issue 1: Low Diastereomeric Excess (d.e.) in a Diels-Alder Reaction
-
Question: My Diels-Alder reaction using a this compound-derived dienophile is yielding the desired product, but with a low diastereomeric excess (e.g., <70% d.e.). How can I improve the stereoselectivity?
-
Answer: Low diastereoselectivity in Diels-Alder reactions is a common issue that can often be resolved by carefully controlling the reaction temperature. The two diastereomeric transition states leading to your products have slightly different energies. By lowering the temperature, you can amplify this small energy difference, thus favoring the pathway with the lower activation energy and leading to a higher d.e.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction may be running at a temperature where the energy difference between the diastereomeric transition states is not significant enough to induce high selectivity.
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Perform the reaction at a range of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Monitor Reaction Kinetics: Be aware that lowering the temperature will also slow down the reaction rate. You may need to significantly increase the reaction time to achieve a good yield.
-
Lewis Acid Considerations: If you are using a Lewis acid catalyst, its activity will also be temperature-dependent. Ensure the Lewis acid is effective at the lower temperatures you are screening.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chiral auxiliary and the transition state geometry.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF). Non-polar solvents often lead to better-organized transition states and improved stereoselectivity.
-
-
-
Issue 2: Inconsistent Stereoselectivity Between Batches
-
Question: I am observing significant batch-to-batch variation in the diastereoselectivity of my aldol reaction using a this compound-derived enethiolate. What could be the cause?
-
Answer: Inconsistent stereoselectivity is often a sign of poor control over reaction parameters, with temperature being a primary suspect. Even small fluctuations in temperature during the crucial enethiolate formation and aldehyde addition steps can lead to variable outcomes.
Potential Causes and Solutions:
-
Poor Temperature Control: Inconsistent cooling or localized heating within the reaction vessel can lead to a mixture of kinetic and thermodynamic control, resulting in variable diastereoselectivity.
-
Troubleshooting Steps:
-
Use a Cryostat: For precise and consistent temperature control, especially at very low temperatures, a cryostat is highly recommended over simple ice or dry ice baths.
-
Efficient Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Slow Reagent Addition: Add reagents slowly and dropwise, especially during exothermic steps, to prevent localized temperature spikes.
-
-
-
Moisture Contamination: Trace amounts of water can react with the enethiolate or the Lewis acid, leading to side reactions and reduced stereoselectivity.
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven- or flame-dried.
-
Anhydrous Solvents: Use freshly distilled anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general principle behind the effect of temperature on stereoselectivity in reactions using this compound?
A1: The stereoselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the competing diastereomeric transition states. According to the Eyring equation, the ratio of the two diastereomers is exponentially related to this energy difference and inversely related to the temperature (k1/k2 = exp(-ΔΔG‡/RT)). Therefore, as the temperature (T) decreases, the exponential term becomes larger, leading to a more pronounced difference in the rates of formation of the two diastereomers and thus higher stereoselectivity. Lowering the reaction temperature is a fundamental strategy to enhance stereoselectivity in asymmetric synthesis.[1]
-
Q2: Will lowering the temperature always improve the stereoselectivity?
A2: In most cases where the reaction is under kinetic control, lowering the temperature will enhance stereoselectivity. However, there are exceptions. If the reaction is reversible and under thermodynamic control, the product ratio will be determined by the relative stabilities of the products, which may or may not be favored at lower temperatures. Additionally, in some complex reaction mechanisms, a change in temperature can alter the rate-determining step, which could lead to unexpected changes in stereoselectivity.
-
Q3: How do I choose the optimal temperature for my reaction?
A3: The optimal temperature is a balance between achieving high stereoselectivity and maintaining a practical reaction rate. A systematic screening of temperatures is the most effective approach. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C), monitoring both the stereoselectivity (by techniques like NMR or chiral HPLC) and the reaction progress (by TLC or LC-MS).
-
Q4: Can the steric bulk of this compound influence the degree to which temperature affects stereoselectivity?
A4: Yes, the inherent steric bulk of the thiocamphor auxiliary plays a crucial role. A bulkier chiral auxiliary generally creates a larger energy difference between the diastereomeric transition states. This means that even at moderate temperatures, a good level of stereoselectivity might be achieved. However, the principle of amplifying this energy difference by lowering the temperature still applies and can often lead to excellent levels of stereocontrol.
Data Presentation
The following table provides a representative example of how temperature can influence the diastereomeric excess (d.e.) in a hypothetical Diels-Alder reaction using a dienophile derived from this compound.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | 25 (Room Temp) | 4 | 95 | 75 |
| 2 | 0 | 12 | 92 | 88 |
| 3 | -20 | 24 | 85 | 95 |
| 4 | -78 | 72 | 70 | >99 |
Note: This data is illustrative and the actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Asymmetric Diels-Alder Reaction
This protocol outlines a general method for investigating the effect of temperature on the stereoselectivity of a Diels-Alder reaction between cyclopentadiene and an acrylate dienophile derived from this compound, catalyzed by a Lewis acid.
-
Glassware Preparation: Rigorously dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
Dissolve the this compound-derived acrylate (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
-
Reaction Cooldown:
-
Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone, respectively). For precise control, a cryostat is recommended.
-
-
Catalyst Addition:
-
To the cooled solution, add the Lewis acid catalyst (e.g., Et₂AlCl, 1.1 equiv) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the mixture for 15 minutes at the set temperature.
-
-
Diene Addition:
-
Add freshly distilled cyclopentadiene (3.0 equiv) dropwise to the reaction mixture over 10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric excess of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for improving stereoselectivity.
References
Technical Support Center: Solvent Effects in Enantioselective Reactions with (1R)-(-)-Thiocamphor
Welcome to the Technical Support Center for enantioselective reactions involving (1R)-(-)-Thiocamphor. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in achieving high enantioselectivity. Here, we synthesize fundamental principles with practical, field-proven insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in enantioselective reactions with this compound?
A1: The solvent is not merely an inert medium for the reaction; it is an active participant that can profoundly influence the stereochemical outcome.[1] In enantioselective reactions, the solvent interacts with the chiral catalyst or auxiliary, the substrate, and the transition state. These interactions can alter the conformational preferences of the catalyst-substrate complex, thereby stabilizing one diastereomeric transition state over the other. This stabilization is key to achieving high enantiomeric excess (ee). The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent are all critical parameters that can dictate the success of an asymmetric transformation.[1]
Q2: What are the key solvent properties to consider when optimizing a reaction with this compound?
A2: Several solvent properties should be systematically evaluated:
-
Polarity (Dielectric Constant): Solvent polarity can influence the solubility of reactants and the stability of charged intermediates or transition states. A systematic screening of nonpolar (e.g., toluene, hexane), polar aprotic (e.g., dichloromethane, THF, ethyl acetate), and polar protic (e.g., ethanol, methanol) solvents is often a good starting point.[1]
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers like THF, esters) can coordinate to metal centers in catalysts or interact with Lewis acidic sites on the reactants. This coordination can either enhance or inhibit the desired chiral induction.
-
Hydrogen Bonding: Protic solvents can act as hydrogen bond donors, while many aprotic solvents can act as hydrogen bond acceptors. These interactions can be crucial in organizing the transition state assembly.
-
Steric Bulk: The size and shape of solvent molecules can influence the steric environment around the chiral catalyst, affecting how the substrate approaches the active site.
Q3: How does the sulfur atom in this compound influence solvent choice compared to its oxygen analog, camphor?
A3: The presence of a sulfur atom in place of oxygen introduces a soft, polarizable center. This can lead to different Lewis basicity and coordination properties compared to camphor. Consequently, the interactions of thiocamphor with solvents, particularly those that can act as Lewis acids or engage in dipole-dipole interactions, may differ significantly. While general principles of solvent effects apply, the unique electronic nature of the thiocarbonyl group in thiocamphor necessitates empirical screening to determine the optimal solvent for a specific reaction.
Q4: Can running a reaction "neat" or solvent-free be a viable option?
A4: Yes, in some cases, solvent-free conditions can be advantageous. Running a reaction neat increases the concentration of reactants, which can accelerate the reaction rate. For some catalytic asymmetric reactions, eliminating the solvent has been shown to improve enantioselectivity and greatly increase catalyst activity.[2] However, this approach is not universally applicable and depends on the physical properties of the reactants (e.g., whether they are liquids at the reaction temperature) and the stability of the catalyst under these conditions.
Troubleshooting Guide: Common Issues and Solutions
Low enantiomeric excess, poor yield, and the formation of side products are common hurdles in asymmetric synthesis. The following table provides a structured approach to troubleshooting these issues, with a focus on solvent-related causes.
| Issue | Potential Solvent-Related Cause | Recommended Action & Rationale |
| Low Enantiomeric Excess (ee) | Suboptimal Transition State Stabilization: The solvent may not be effectively differentiating the energies of the two diastereomeric transition states. | 1. Systematic Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, ethyl acetate, acetone). Rationale: To empirically identify a solvent that provides a better-defined chiral environment. |
| Poor Catalyst/Auxiliary Conformation: The solvent might be inducing an unfavorable conformation of the thiocamphor-derived catalyst or auxiliary. | 2. Consider Non-Coordinating Solvents: If a Lewis acidic catalyst is used, coordinating solvents like THF might compete with the substrate for binding. Try non-coordinating solvents like dichloromethane or toluene. Rationale: To minimize interference with the catalyst's active site. | |
| Temperature Effects: The reaction temperature might be too high, overcoming the small energy difference between the transition states. | 3. Lower the Reaction Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C. Rationale: Lower temperatures often enhance enantioselectivity by favoring the lower-energy transition state. | |
| Poor Yield | Low Reactant Solubility: One or more reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | 1. Choose a Better Solvent for Solubility: Select a solvent in which all components are fully soluble at the reaction temperature. Rationale: A homogeneous reaction ensures consistent and reproducible results. |
| Catalyst Deactivation/Inhibition: The solvent may be reacting with or deactivating the catalyst. Protic solvents, for instance, can quench organometallic catalysts. | 2. Ensure Anhydrous and Inert Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: To prevent deactivation of sensitive catalysts and reagents. | |
| Formation of Side Products | Alternative Reaction Pathways Favored: The solvent may be promoting undesired side reactions (e.g., racemization, decomposition). | 1. Change Solvent Polarity: Switch to a less polar solvent to disfavor the formation of charged intermediates that might lead to side products. Rationale: To alter the relative rates of the desired reaction versus side reactions. |
| 2. Use Additives: In some cases, the addition of a co-solvent or an additive (e.g., a Lewis acid) can help to direct the reaction towards the desired product. |
Experimental Protocols
Protocol 1: General Workflow for Solvent Screening in a this compound Mediated Reaction
This protocol provides a systematic approach to evaluating the effect of different solvents on the enantioselectivity and yield of a reaction.
Caption: General workflow for solvent screening.
Step-by-Step Methodology:
-
Preparation:
-
In a glovebox or under an inert atmosphere, prepare stock solutions of your starting materials and the this compound-derived catalyst or auxiliary in a volatile, non-reactive solvent (e.g., dichloromethane).
-
Arrange a set of identical reaction vials, each with a stir bar.
-
-
Reaction Setup:
-
To each vial, add the desired volume of a different anhydrous solvent to be tested (e.g., 1 mL of toluene in vial 1, 1 mL of THF in vial 2, etc.).
-
Add a precise amount of the catalyst/auxiliary stock solution to each vial.
-
Add the substrate and other reagents from their respective stock solutions.
-
Place the vials in a cooling bath set to the desired reaction temperature and allow them to equilibrate for 15-20 minutes.
-
Initiate all reactions simultaneously by adding the final reagent.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reactions are complete, quench them under identical conditions.
-
Perform a standard aqueous workup and extract the product into an organic solvent.
-
Purify the product from each reaction, typically by flash column chromatography.
-
Determine the isolated yield for each reaction.
-
Analyze the enantiomeric excess of each product using a suitable chiral analysis method (e.g., chiral HPLC or chiral GC).
-
Protocol 2: Example Reaction of this compound with a Vinyloxirane
The following is an illustrative example based on the reaction of (1R,4R)-thiocamphor with (R)-2-vinyloxirane, demonstrating the influence of the reaction conditions on the product distribution.[3]
Caption: Reaction pathways of thiocamphor.
Methodology with Lewis Acid (e.g., SnCl₄):
-
Dissolve (1R,4R)-thiocamphor in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add a solution of SnCl₄ in CH₂Cl₂ dropwise.
-
Add (R)-2-vinyloxirane and stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the products by column chromatography to isolate the spirocyclic 1,3-oxathiolane and the enesulfanyl alcohol.
This example highlights that even in a single solvent (CH₂Cl₂), the choice of catalyst (Lewis acid vs. base) can dramatically alter the regioselectivity of the reaction. Further optimization of enantioselectivity would involve screening different solvents in combination with various Lewis acids.
Expert Insights & Mechanistic Considerations
The choice of solvent can influence the equilibrium between different aggregated states of organometallic reagents or catalyst complexes. For instance, in reactions involving lithium enolates derived from camphor-based auxiliaries, the solvent determines whether the enolate exists as a monomer, dimer, or tetramer. These different aggregates can have vastly different reactivities and selectivities. While toluene may favor tetrameric structures, a coordinating solvent like THF can break these aggregates down into smaller, more reactive dimers or monomers. The addition of a strongly coordinating solvent like HMPA can even lead to solvent-separated ion pairs, which can exhibit unique reactivity profiles.
The key to rational solvent selection lies in understanding the probable mechanism of your reaction. Consider whether the transition state is likely to be polar or nonpolar, and whether specific interactions like hydrogen bonding or chelation are important for achieving high stereoselectivity. By forming a hypothesis about the nature of the transition state, you can make more informed choices in your solvent screening, ultimately leading to a more efficient optimization process.
References
Managing air and moisture sensitivity of (1R)-(-)-Thiocamphor reactions
Welcome to the technical support center for (1R)-(-)-Thiocamphor. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the air and moisture sensitivity of this versatile chiral thioketone. Here, we provide field-proven insights and troubleshooting protocols to ensure the success and reproducibility of your experiments.
I. Core Principles of Handling this compound
This compound is a sterically hindered thioketone, which grants it greater stability than many simpler thiones that are prone to rapid polymerization or dimerization[1][2]. However, its thiocarbonyl group (C=S) remains susceptible to oxidation and reaction with atmospheric moisture, particularly under certain reaction conditions. The key to success lies in the rigorous exclusion of air and water.
II. Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling and properties of this compound.
Q1: How should I properly store this compound? A: this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator or a glovebox to protect it from light, oxygen, and moisture. While it is a crystalline solid at room temperature, prolonged exposure to air can lead to gradual oxidation[2].
Q2: My this compound has changed from a distinct reddish/yellowish powder to a paler or colorless solid. Is it still usable? A: A significant loss of color often indicates oxidation of the thioketone to its corresponding ketone (camphor) and elemental sulfur, or formation of sulfines (thioketone S-oxides)[2][3]. We recommend verifying the purity by techniques like NMR or melting point determination before use. If significant degradation has occurred, it is advisable to use a fresh batch for sensitive reactions.
Q3: What is the primary cause of instability in thioketones? A: The instability of the C=S double bond compared to a C=O bond is due to the poorer orbital overlap between the p-orbitals of carbon and the larger, more diffuse p-orbitals of sulfur[1]. This makes the C=S bond weaker and more reactive. While steric hindrance in thiocamphor provides kinetic stability, the inherent reactivity of the thiocarbonyl group remains[2].
Q4: Can I handle this compound on the open bench for brief periods? A: For non-critical applications or quick transfers of the solid, brief exposure may be acceptable. However, for reactions that are sensitive to trace impurities or require stoichiometric precision (e.g., reactions with organometallics, enolate formations), all manipulations should be performed under a strictly inert atmosphere using Schlenk line or glovebox techniques[4].
III. Troubleshooting Guide for Common Reactions
This section provides solutions to specific problems encountered during reactions involving this compound.
Problem Area 1: Low or No Product Yield
Q: I am attempting to form the lithium enethiolate of thiocamphor using LDA, but my yield is consistently low. What is going wrong? A: Low yields in enethiolate formation are commonly traced back to two main issues: reagent purity and atmospheric contamination.
-
Causality: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for this purpose. However, it is extremely sensitive to moisture. Any water present in the solvent (typically THF) or on the glassware will quench the LDA. Furthermore, oxygen can degrade the thioketone and the resulting enethiolate.
-
Troubleshooting Protocol:
-
Rigorous Solvent and Glassware Preparation: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous THF, preferably from a solvent purification system.
-
Verify Base Activity: Use freshly prepared or recently titrated LDA. Commercial solutions can degrade over time.
-
Strict Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. A simple balloon setup is often insufficient for highly sensitive reactions; a Schlenk line is recommended.
-
Temperature Control: Form the enethiolate at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Q: My cycloaddition reaction with this compound is sluggish and incomplete. A: While the thiocarbonyl group of thiocamphor can participate in [3+2] cycloadditions, its reactivity is influenced by steric hindrance and the electronic nature of the dipole[5][6].
-
Causality: The bulky camphor backbone can sterically hinder the approach of the reacting partner. Additionally, side reactions like oxidation can compete with the desired cycloaddition.
-
Troubleshooting Protocol:
-
Increase Temperature: If stability allows, gently heating the reaction mixture can provide the necessary activation energy. Monitor for color change, as excessive heat may cause decomposition.
-
Use a More Reactive Dipole: If possible, modify the dipole to be more electronically activated for the cycloaddition.
-
Solvent Choice: Screen a variety of anhydrous solvents. The polarity of the solvent can influence the rate of cycloaddition reactions.
-
Confirm Starting Material Purity: Ensure the thiocamphor has not partially oxidized, as the resulting camphor will be unreactive.
-
Problem Area 2: Unexpected Side Products
Q: After my reaction, I've isolated a colorless solid identified as camphor. How did this happen? A: The conversion of thiocamphor to camphor is a classic sign of oxidation.
-
Causality: The thiocarbonyl group is susceptible to oxidation, especially in the presence of air, certain reagents, or during workup. This can be a simple photooxidation in the presence of air or an active oxidation by reagents in the reaction mixture[2].
-
Preventative Measures:
-
Degas Solvents: Before use, thoroughly degas all reaction solvents by bubbling argon or nitrogen through them or by using freeze-pump-thaw cycles.
-
Inert Workup: If the product is sensitive, conduct the aqueous workup using deoxygenated water and handle extracts under an inert atmosphere.
-
Reagent Check: Ensure none of your reagents are potent oxidants unless intended. Peroxides, for example, can form in aged ether solvents.
-
Q: My reaction mixture produced a complex mixture of products, some with higher molecular weights than expected. A: This may indicate dimerization or oligomerization, or reactions with sulfur byproducts.
-
Causality: Although sterically hindered, under certain conditions (e.g., heating, presence of certain catalysts), thiocamphor can undergo transformations leading to dimers or other complex structures[7]. Reactions involving sulfur reagents like Lawesson's reagent for its synthesis can also introduce reactive phosphorus-sulfur byproducts if not properly managed[8][9].
-
Troubleshooting Protocol:
-
Optimize Reaction Concentration: High concentrations can favor intermolecular side reactions. Try running the reaction under more dilute conditions[4].
-
Control Temperature: Avoid excessive heating, which can promote side reactions.
-
Purify Starting Material: If you synthesized the thiocamphor yourself, ensure it is free of residual thionating agents or byproducts.
-
Problem Area 3: Purification Challenges
Q: I'm having difficulty separating my product from unreacted thiocamphor and sulfur-containing byproducts using silica gel chromatography. A: Sulfur compounds are notoriously problematic on silica gel.
-
Causality: Thioketones and other sulfur-containing compounds can streak, decompose, or irreversibly bind to silica gel. This can lead to low recovery and poor separation.
-
Purification Strategies:
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography.
-
Deactivate Silica Gel: If you must use silica, you can try deactivating it by pre-treating the slurry with a small amount of a non-polar solvent containing ~1% triethylamine to cap active sites.
-
Non-Chromatographic Methods: Prioritize crystallization if your product is a solid. Distillation (if thermally stable) or extraction with carefully chosen pH conditions can also be effective for removing impurities[4].
-
IV. Key Experimental Protocols & Visualizations
Protocol 1: Setting Up an Inert Atmosphere Reaction
This protocol outlines the standard procedure for ensuring air and moisture are excluded from a reaction involving this compound.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, stir bar, condenser, etc.) at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assembly: Quickly assemble the hot glassware and clamp it. Immediately attach a gas inlet adapter connected to a nitrogen/argon manifold and a bubbler.
-
Purging: Place the system under vacuum and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to remove residual air.
-
Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe through a rubber septum.
-
Reagent Addition: Add this compound and other reagents as solutions in anhydrous solvent via syringe, or as solids under a positive flow of inert gas.
Caption: Workflow for establishing an inert atmosphere.
Troubleshooting Logic Diagram
When a reaction fails, this decision tree can help diagnose the root cause.
Caption: Decision tree for troubleshooting failed reactions.
V. References
-
BenchChem Technical Support. (2025). Managing reaction byproducts in multi-component thiomorpholine synthesis. BenchChem. --INVALID-LINK--
-
Nugent, B. (2021). Why thio ketone and thio aldehyde are unstable? Quora. --INVALID-LINK--
-
Wikipedia. (n.d.). Thioketone. Retrieved January 3, 2026, from --INVALID-LINK--
-
Campbell, M. M., & Evgenios, D. M. (1973). Reactions of thioketones. Part III. Reaction of chloramine T with aliphatic and aromatic thioketones. Journal of the Chemical Society, Perkin Transactions 1, 287-290. (Note: Specific URL not available from search, citation is based on publication details found in search results).
-
Mlostoń, G., et al. (2025). Highly diastereoselective cycloaddition of diarylnitrilimines to the CS bond of (1R)-thiocamphor as a source of chiral spiro-1,3,4-thiadiazoles. ResearchGate. --INVALID-LINK--
-
De Voss, J. J., et al. (2019). Oxidation of (1R)‐ and (1S)‐thiocamphor 3 to the possible thiocamphor‐S‐oxides 14. ResearchGate. --INVALID-LINK--
-
Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. --INVALID-LINK--
-
Polshettiwar, V., & Kaushik, M. P. (2006). Recent advances in thionating reagents for the synthesis of organosulfur compounds. Journal of Sulfur Chemistry, 27(4), 353-386. (Note: This is a general review on thionating agents, relevant for understanding byproducts from thiocamphor synthesis).
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. --INVALID-LINK--
-
Palani, V., Chen, J., & Hoye, T. R. (2016). Reactions of HDDA-derived benzynes with thioamides: Synthesis of dihydrobenzothiazino-heterocyclics. Organic Letters, 18(24), 6312–6315. --INVALID-LINK--
-
Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. --INVALID-LINK--
-
Cheng, Z., et al. (2019). A General and Practical Copper-Catalyzed Chemoselective Oxidation of Sulfides to Sulfoxides and Sulfones. Organic Letters, 21(22), 8925–8929. (Note: General reference for oxidation of sulfur compounds).
-
Li, G., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. --INVALID-LINK--
-
Nguyen, T. T., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. National Institutes of Health. --INVALID-LINK--
References
- 1. Effect of chiral camphor thiolate ligands on the structure and stability of Au19 nanoclusters - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. {Supplementary Data} [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Atypical Mode of [3+2]-Cycloaddition: Pseudo-1,3-Dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in Thiocamphor Auxiliary Cleavage
Answering the user's request to create a technical support center for preventing racemization during (1R)-(-)-Thiocamphor auxiliary cleavage.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for asymmetric synthesis utilizing the this compound chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during the critical auxiliary cleavage step. Preserving the enantiomeric purity of your target molecule is paramount, and this resource provides in-depth, field-proven insights to navigate the challenges of racemization and epimerization.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental problems encountered during the cleavage of N-acyl thiocamphor derivatives. Each issue is analyzed by exploring its root chemical cause and offering targeted, actionable solutions.
Issue 1: My final product exhibits low enantiomeric excess (ee) after cleavage.
This is the most common and critical issue, often stemming from the unintended formation of a planar, achiral intermediate.
Primary Cause: α-Carbon Epimerization via Enolate Formation
The hydrogen atom on the carbon alpha to the carbonyl group (the stereocenter you worked hard to create) is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Subsequent protonation of this enolate can occur from either face, leading to a mixture of enantiomers and a significant drop in ee. The risk of this pathway is highly dependent on reaction conditions.
Solutions & Mitigation Strategies:
-
Lower the Reaction Temperature: Thermodynamics is your greatest ally. Conducting the cleavage at low temperatures (e.g., -78 °C to -40 °C) drastically reduces the rate of enolization. Even for reactions that can proceed at 0 °C, lowering the temperature is a prudent first step.
-
Re-evaluate Your Cleavage Reagent: Standard hydrolytic conditions (e.g., NaOH, LiOH) are often too harsh and are primary culprits for enolization. Consider alternative classes of reagents.
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithiums (RLi) are excellent choices.[1][2][3][4] They are highly reactive nucleophiles that add to the carbonyl at very low temperatures, typically before enolization can occur.[1][4] This converts the acyl group into a ketone or a tertiary alcohol.
-
Reductive Reagents: Hydride sources like Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) can reductively cleave the auxiliary to furnish a primary alcohol.[5] These reactions are also performed at low temperatures and avoid strongly basic conditions.
-
-
Control the Quenching Process: The workup is as critical as the reaction itself. When quenching a reaction that uses a strong base or organometallic reagent, do so at low temperatures. Add the quenching agent (e.g., saturated NH₄Cl solution, dilute HCl) slowly to the reaction mixture while it is still cold to neutralize the reactive species before warming the mixture to room temperature.
Issue 2: The cleavage reaction is incomplete, resulting in low product yield.
Low conversion can be frustrating and is often a sign of a mismatch between the substrate and the chosen cleavage conditions.
Potential Causes & Solutions:
-
Steric Hindrance: If the acyl group or the α-substituent is particularly bulky, it can hinder the approach of the nucleophile to the carbonyl carbon.
-
Solution: Switch to a less sterically demanding nucleophile (e.g., use MeLi instead of t-BuLi) or consider a reductive cleavage approach where the hydride (H⁻) is very small.
-
-
Insufficient Reagent Reactivity: The chosen reagent may not be powerful enough to cleave the thioamide linkage efficiently.
-
Solution: If using a mild reagent, you may need to increase the equivalents or switch to a more potent one. For example, if NaBH₄ is ineffective, the more reactive LiAlH₄ may be required (use with caution).
-
-
Poor Solubility: The substrate may not be fully soluble in the reaction solvent at the required low temperatures.
-
Solution: Screen alternative anhydrous solvents in which your substrate has better solubility at low temperatures (e.g., THF, diethyl ether, toluene).
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding thiocamphor auxiliary cleavage.
Q1: What is the primary chemical mechanism that leads to racemization?
The dominant mechanism is the base-mediated formation of a resonance-stabilized enolate anion at the chiral center alpha to the carbonyl. This process temporarily destroys the stereocenter, and upon quenching, the resulting enol or enolate is protonated non-stereoselectively.
Caption: Racemization via enolate formation.
Q2: Which cleavage methods are considered the safest for preserving stereochemistry?
Methods that operate at very low temperatures and/or avoid strong bases are generally preferred. The "safest" methods transform the carbonyl into a non-enolizable functional group before cleavage is complete.
| Cleavage Method | Typical Reagent(s) | Resulting Product | Racemization Risk | Key Considerations |
| Organometallic | MeMgBr, PhLi, etc. | Ketone or Tertiary Alcohol | Very Low | Requires strictly anhydrous conditions. Performed at -78 °C.[1][2][4] |
| Reductive | LiAlH₄, LiBH₄ | Primary Alcohol | Low | Very effective but reduces the carbonyl group. Performed at 0 °C to -78 °C.[5] |
| Basic Hydrolysis | LiOH, K₂CO₃/H₂O₂ | Carboxylic Acid | High | Prone to enolization, especially with heat. Generally not recommended for sensitive substrates. |
| Transesterification | NaOMe / MeOH | Methyl Ester | Moderate to High | Risk of enolization under basic conditions. Temperature control is critical. |
Q3: How do I select the optimal cleavage method for my specific molecule?
The choice depends on the desired functionality in your final product and the sensitivity of your substrate to epimerization. Use the following workflow to guide your decision.
Caption: Decision workflow for cleavage method selection.
Validated Experimental Protocols
These protocols provide a starting point for cleavage reactions designed to minimize racemization. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Reductive Cleavage to a Primary Alcohol
This method is robust and generally provides high stereochemical fidelity.
Materials:
-
N-acyl thiocamphor substrate (1.0 equiv)
-
Lithium borohydride (LiBH₄, 2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware, argon/nitrogen atmosphere
Procedure:
-
Dissolve the N-acyl thiocamphor substrate in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Add LiBH₄ portion-wise over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to -78 °C and slowly quench the reaction by dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
The crude product can be purified by silica gel chromatography to yield the desired primary alcohol.
Protocol 2: Organometallic Addition to a Ketone
This protocol is ideal when the desired product is a ketone and the risk of epimerization is high.
Materials:
-
N-acyl thiocamphor substrate (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr, 1.5-2.0 equiv, 3.0 M in Et₂O)
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware, argon/nitrogen atmosphere
Procedure:
-
Dissolve the N-acyl thiocamphor substrate in anhydrous Et₂O or THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the MeMgBr solution dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring progress by TLC.
-
Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the biphasic mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the crude product by silica gel chromatography to isolate the target ketone.
References
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess: A Comparative Analysis of Chiral Derivatization with (1R)-(-)-Thiocamphor and Direct Chiral HPLC Methods
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and pharmaceutical quality control. The biological activity of chiral molecules can vary dramatically between enantiomers, with one often being therapeutic while the other may be inactive or even harmful. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this critical analysis.
This guide provides an in-depth technical comparison between two fundamental HPLC approaches for quantifying enantiomeric excess: the indirect method , involving pre-column derivatization with a chiral derivatizing agent (CDA), and the direct method , which employs a chiral stationary phase (CSP). We will focus our discussion of the indirect method on a proposed application of (1R)-(-)-Thiocamphor , a readily available chiral ketone, and compare its hypothetical performance with established direct chiral HPLC methodologies.
It is important to note that while the use of camphor-based reagents for chiral separations is established, specific literature detailing the application of this compound as a chiral derivatizing agent for HPLC is not widely available. Therefore, the protocol and discussion presented here are based on established chemical principles of imine formation between a ketone (thiocamphor) and a primary amine analyte.
The Two Pillars of Chiral HPLC Separation: A Comparative Overview
The fundamental challenge in separating enantiomers lies in their identical physical properties in an achiral environment. To achieve separation, a chiral environment must be introduced into the chromatographic system. This can be accomplished in two primary ways:
-
Indirect Method (Chiral Derivatization): The enantiomers of the analyte are reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column.[1][2]
-
Direct Method (Chiral Stationary Phase): The enantiomers are separated directly on an HPLC column that contains a chiral selector immobilized on the stationary phase (a chiral stationary phase, or CSP). The separation is based on the differential, transient diastereomeric interactions between the enantiomers and the CSP.[3][4][5]
| Feature | Indirect Method (with CDA, e.g., this compound) | Direct Method (with CSP) |
| Principle | Conversion of enantiomers to diastereomers pre-column. | Differential interaction of enantiomers with a chiral stationary phase. |
| Stationary Phase | Standard achiral (e.g., C18, silica). | Chiral Stationary Phase (e.g., polysaccharide, protein-based). |
| Method Development | Can be more complex, requiring optimization of the derivatization reaction. | Often involves screening of different CSPs and mobile phases. |
| Cost | Generally lower initial cost (achiral columns are less expensive). | Higher initial cost for specialized chiral columns. |
| Sample Preparation | Additional derivatization step required. | Minimal sample preparation, often just dissolution. |
| Potential Issues | Incomplete reaction, racemization of the analyte or CDA, kinetic resolution. | Limited column lifetime, potential for peak splitting, lower loading capacity.[1] |
| Flexibility | High flexibility in choosing chromatographic conditions on standard columns. | Conditions are often specific to the CSP. |
| Sensitivity | Can be enhanced by using a CDA with a strong chromophore or fluorophore. | Dependent on the analyte's intrinsic properties. |
The Indirect Approach: A Proposed Method Using this compound
This compound, a chiral ketone, can theoretically be used as a CDA for the analysis of chiral primary amines. The underlying chemistry involves the formation of a diastereomeric imine (Schiff base) pair, which can then be resolved on an achiral stationary phase.
Proposed Reaction Mechanism
The reaction between a racemic primary amine and enantiomerically pure this compound would proceed as follows, typically under acidic catalysis to facilitate the dehydration step.
References
A Comparative Guide to Chiral Auxiliaries: (1R)-(-)-Thiocamphor in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable strategy for the synthesis of enantiomerically pure compounds.[1] This guide provides an in-depth comparison of (1R)-(-)-thiocamphor, a sulfur-containing chiral auxiliary derived from the natural chiral pool, with other widely used auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. We will delve into their performance in key asymmetric transformations, provide supporting experimental data and protocols, and explore the mechanistic underpinnings of their stereodirecting influence.
Introduction: The Role of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] This covalent attachment introduces a chiral environment, biasing the approach of reagents to one face of the molecule, thereby leading to the preferential formation of one diastereomer. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by the diastereoselectivity of the reaction, typically expressed as diastereomeric excess (d.e.), and the overall chemical yield.
This compound: A Sulfur-Containing Auxiliary with Unique Potential
This compound, a derivative of camphor, belongs to the class of sulfur-containing chiral auxiliaries. The presence of the thiocarbonyl group in place of a carbonyl can significantly influence the electronic and steric properties of the derived N-acyl systems, potentially offering unique reactivity and selectivity profiles compared to its oxygen-containing counterparts. Sulfur-based auxiliaries have demonstrated considerable utility, particularly in aldol reactions where traditional oxazolidinones may show limitations, such as with N-acetyl derivatives.[2]
Head-to-Head Comparison: this compound vs. Established Auxiliaries
To provide a clear and objective comparison, we will examine the performance of this compound alongside Evans' oxazolidinones and Oppolzer's sultams in three fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction, the aldol reaction, and alkylation.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry.[3] The diastereoselectivity of this reaction when using chiral auxiliaries is highly dependent on the ability of the auxiliary to effectively shield one face of the dienophile.
Conceptual Workflow for Asymmetric Diels-Alder Reaction
Caption: Workflow of an Asymmetric Diels-Alder Reaction.
Performance Data:
| Auxiliary | Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | d.e. (%) | Reference |
| This compound | Cyclopentadiene | N-Acryloyl | Et₂AlCl | -78 | Data not available | Data not available | |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl | Et₂AlCl | -100 | 81 | >99:1 (endo:exo) | [4] |
| Oppolzer's Sultam | Cyclopentadiene | N-Acryloyl | EtAlCl₂ | -100 | 97 | >98:2 (endo:exo) | [4] |
Note: Specific experimental data for the Diels-Alder reaction using this compound could not be located in the searched literature. The data for Evans' and Oppolzer's auxiliaries are provided for benchmark comparison.
Mechanistic Insight: The high diastereoselectivity observed with Evans' oxazolidinones and Oppolzer's sultams is attributed to the formation of a chelated intermediate with the Lewis acid.[4] This complex rigidly holds the dienophile in a conformation that exposes one face to the approaching diene while the other is sterically shielded by the auxiliary. For Oppolzer's sultam, the chelation involves the carbonyl oxygen and one of the sulfonyl oxygens.[5] The bulky camphor skeleton then effectively blocks one face of the dienophile.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental method for forming β-hydroxy carbonyl compounds, creating up to two new stereocenters.[6] The stereochemical outcome is highly dependent on the enolate geometry and the facial bias imposed by the chiral auxiliary.
Logical Relationship in Asymmetric Aldol Reactions
Caption: Key factors influencing the stereochemical outcome of an asymmetric aldol reaction.
Performance Data:
| Auxiliary | N-Acyl Group | Aldehyde | Conditions | Yield (%) | d.e. (%) | Product | Reference |
| Sulfur-based (general) | Acetyl | Propionaldehyde | TiCl₄, Sparteine | High | High | Syn | [2] |
| Evans' Oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | 80 | >99 | Syn | [1] |
| Oppolzer's Sultam | Propionyl | Isobutyraldehyde | TiCl₄, DIPEA | 85 | 98 | Syn | [7] |
Note: While specific data for this compound was not found, the general performance of sulfur-based auxiliaries in acetate aldol reactions, where Evans' auxiliaries are less effective, highlights their potential utility.[2]
Mechanistic Insight: Evans' oxazolidinones typically form a Z-enolate which reacts via a Zimmerman-Traxler-like chair transition state to give the syn-aldol product.[8] The stereochemical outcome is dictated by the substituent on the oxazolidinone ring, which occupies a pseudo-equatorial position, forcing the aldehyde substituent into an equatorial position as well. Sulfur-containing auxiliaries, like thiazolidinethiones, have been shown to be particularly effective for acetate aldol reactions, providing high syn-selectivity where the corresponding oxazolidinones fail.[2] This difference in reactivity is attributed to the electronic effects of the thiocarbonyl group.
Asymmetric Alkylation
The alkylation of enolates derived from chiral N-acyl auxiliaries is a reliable method for the synthesis of α-substituted carboxylic acid derivatives. The stereoselectivity is governed by the steric hindrance provided by the auxiliary, which directs the approach of the electrophile.
Performance Data:
| Auxiliary | N-Acyl Group | Electrophile | Yield (%) | d.e. (%) | Reference |
| (1R)-(+)-Camphor-derived Iminolactone | Glycine | Benzyl bromide | 96 | >98 | [9] |
| Evans' Oxazolidinone | Propionyl | Benzyl bromide | 94 | >99 | [10] |
| Oppolzer's Sultam | Propionyl | Allyl iodide | 90 | >98 | [5] |
Note: Data for a camphor-derived iminolactone is presented as a proxy for the potential performance of camphor-based auxiliaries in alkylation reactions.
Mechanistic Insight: The high diastereoselectivity in alkylations using Evans' auxiliaries is achieved by the formation of a rigid chelated Z-enolate, where one face is effectively blocked by the substituent on the oxazolidinone ring.[10] Similarly, the rigid bicyclic structure of Oppolzer's sultam provides a well-defined chiral environment, leading to high levels of asymmetric induction.[5]
Experimental Protocols
General Procedure for N-Acylation of a Chiral Auxiliary
-
To a solution of the chiral auxiliary (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cleavage of the Chiral Auxiliary
The removal of the chiral auxiliary is a critical step to obtain the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product.
-
To obtain the Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) in a mixture of THF and water is commonly employed.[1]
-
To obtain the Alcohol: Reduction of the N-acyl group with a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) yields the corresponding primary alcohol.
-
To obtain the Ester: Transesterification with a sodium alkoxide in the corresponding alcohol is an effective method.[6]
-
To obtain the Amide: Direct aminolysis or conversion to a Weinreb amide can be achieved.
Experimental Protocol: Hydrolytic Cleavage of an N-Acyl Auxiliary
-
Dissolve the N-acyl auxiliary adduct (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (2.0-4.0 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent.
-
The chiral auxiliary can often be recovered from the aqueous layer by extraction after basification.
Conclusion and Future Outlook
Evans' oxazolidinones and Oppolzer's sultams are well-established and highly reliable chiral auxiliaries that have demonstrated exceptional performance in a wide range of asymmetric transformations. Their predictable stereochemical outcomes and the wealth of available literature make them the go-to choices for many synthetic chemists.
While specific, direct comparative data for this compound is currently limited in the readily accessible literature, the known advantages of sulfur-containing auxiliaries, particularly in acetate aldol reactions, suggest that it holds significant potential as a valuable tool in the synthetic chemist's arsenal. The unique electronic properties imparted by the thiocarbonyl group may offer complementary reactivity and selectivity to the more common oxygen-based auxiliaries.
Further research into the applications of this compound and a systematic comparison of its performance against established auxiliaries are warranted. Such studies would undoubtedly provide valuable insights for researchers, scientists, and drug development professionals in the rational design of stereoselective syntheses. The continued exploration of novel chiral auxiliaries, like this compound, is crucial for expanding the capabilities of asymmetric synthesis and enabling the efficient construction of complex chiral molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camphorsultam - Wikipedia [en.wikipedia.org]
- 6. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by amide cleavage [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Absolute Configuration Determination: Harnessing the Power of (1R)-(-)-Thiocamphor Derivatives in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry, the unambiguous assignment of the absolute configuration of a chiral molecule is paramount. This three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, a critical factor in drug efficacy, toxicity, and overall biological activity. While various analytical techniques exist for this purpose, X-ray crystallography of diastereomeric derivatives stands as a definitive method. This guide provides an in-depth technical comparison of methodologies for absolute configuration determination, with a special focus on the strategic use of (1R)-(-)-thiocamphor as a chiral derivatizing agent.
The Decisive Role of Absolute Configuration in Drug Development
The spatial orientation of atoms in a chiral drug can lead to vastly different pharmacological outcomes. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce severe adverse reactions. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, rigorous and reliable determination of absolute configuration is a non-negotiable aspect of drug discovery and development, mandated by regulatory agencies worldwide.
X-ray Crystallography: The Gold Standard
Among the arsenal of techniques for stereochemical assignment, single-crystal X-ray diffraction is considered the gold standard.[1] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of a heavier atom in the crystal.[2] This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), allowing for the unambiguous assignment of the molecule's handedness.[2]
However, for many organic molecules, particularly those comprised of only light atoms (C, H, N, O), the anomalous scattering effect is weak, making the determination of the absolute configuration challenging.[3] This is where the strategic use of chiral derivatizing agents containing heavier atoms comes into play.
This compound: A Powerful Chiral Auxiliary
This compound, a derivative of the naturally occurring camphor, is an excellent chiral auxiliary for the determination of absolute configuration by X-ray crystallography. Its rigid bicyclic structure provides a well-defined stereochemical reference, and the presence of a sulfur atom (a heavier atom than C, N, or O) enhances the anomalous scattering signal, facilitating a more reliable determination of the absolute configuration.
The principle behind using a chiral derivatizing agent is to convert a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, including solubility and crystal packing, making their separation and crystallization more feasible.[4] By reacting the chiral molecule of unknown configuration with an enantiomerically pure chiral derivatizing agent like this compound, two diastereomers are formed. Crystallization of one of these diastereomers and subsequent X-ray analysis allows for the determination of its three-dimensional structure. Since the absolute configuration of the thiocamphor moiety is known, the absolute configuration of the original chiral molecule can be unequivocally deduced.
Experimental Workflow: From Derivatization to Structure Elucidation
The following provides a detailed, step-by-step methodology for the use of this compound in the determination of the absolute configuration of a chiral alcohol.
Part 1: Derivatization - Synthesis of Diastereomeric Esters
This protocol outlines the esterification of a chiral secondary alcohol with a carboxylic acid derivative of this compound.
Materials:
-
Chiral secondary alcohol (racemic or enantiomerically enriched)
-
This compound
-
Oxidizing agent (e.g., m-CPBA) to prepare the corresponding carboxylic acid
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)
-
Acylation catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
Anhydrous dichloromethane (DCM) as solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Thiocamphor Carboxylic Acid Derivative: this compound is first converted to a suitable carboxylic acid derivative to enable ester formation. This can be achieved through established synthetic routes.
-
Esterification Reaction:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 eq) and the thiocamphor carboxylic acid derivative (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.
-
Part 2: Separation and Crystallization
Materials:
-
Crude diastereomeric ester mixture
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)
-
Various solvents for crystallization trials (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)
Procedure:
-
Chromatographic Separation:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a suitable solvent gradient to separate the two diastereomers.
-
Collect the fractions containing each diastereomer and concentrate them separately.
-
-
Crystallization:
-
Dissolve one of the purified diastereomers in a minimum amount of a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try other techniques such as slow evaporation, vapor diffusion, or layering with a less polar solvent.
-
Select a high-quality single crystal suitable for X-ray diffraction.
-
Part 3: X-ray Crystallographic Analysis
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Procedure:
-
Data Collection:
-
Mount the selected crystal on the diffractometer.
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute structure by analyzing the anomalous scattering data. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.[5]
-
Comparison with Alternative Methods
While X-ray crystallography of derivatives is a powerful tool, other methods are also available for determining absolute configuration. The choice of method depends on the nature of the sample, available instrumentation, and the required level of confidence.
| Feature | X-ray Crystallography (with Thiocamphor Derivative) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction of X-rays by a single crystal. Anomalous dispersion from the sulfur atom allows direct 3D structure determination.[2] | Measures the differential absorption of left and right circularly polarized infrared light.[6] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chromophore. | Formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow deduction of stereochemistry. |
| Sample Requirement | High-quality single crystal of the diastereomeric derivative. | Solution of the chiral molecule. | Solution of the chiral molecule containing a suitable chromophore. | Diastereomeric derivatives in solution. |
| Advantages | Unambiguous and definitive determination of the 3D structure. The sulfur atom in thiocamphor enhances the anomalous signal. | Does not require crystallization. Applicable to a wide range of molecules in solution. | Sensitive and can be used for molecules with chromophores. | Does not require crystallization. Provides information about the local environment of the chiral center. |
| Limitations | Requires successful crystallization, which can be challenging. Derivatization adds an extra synthetic step. | Requires comparison with computationally predicted spectra, which can be complex and time-consuming. | Limited to molecules with suitable chromophores. The interpretation can be complex. | Indirect method that relies on empirical models. Can be ambiguous for complex molecules. |
| Data Interpretation | Direct visualization of the molecular structure. The Flack parameter provides a statistical measure of the correctness of the absolute configuration.[5] | Comparison of experimental and calculated spectra. | Analysis of Cotton effects and comparison with empirical rules or calculated spectra. | Analysis of chemical shift differences (Δδ) of the diastereomeric derivatives. |
Logical Framework for Absolute Configuration Determination
Conclusion
The determination of absolute configuration is a critical step in the development of chiral molecules, particularly in the pharmaceutical industry. While several methods are available, X-ray crystallography of a diastereomeric derivative remains the most reliable and unambiguous approach. The use of this compound as a chiral derivatizing agent offers a significant advantage due to its rigid stereochemical framework and the presence of a sulfur atom, which enhances the anomalous scattering signal. This guide has provided a comprehensive overview of the principles, a detailed experimental protocol, and a comparative analysis with other techniques, empowering researchers to make informed decisions and confidently assign the absolute configuration of their target molecules.
References
- 1. purechemistry.org [purechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Reaction Mechanisms Involving (1R)-(-)-Thiocamphor and Its Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the choice of a chiral directing group is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the arsenal of chiral auxiliaries and catalysts available to synthetic chemists, sulfur-containing compounds derived from natural products have carved out a significant niche. This guide provides an in-depth technical comparison of reaction mechanisms involving (1R)-(-)-thiocamphor, a camphor-derived thione, and its prominent alternatives. By synthesizing mechanistic insights with experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design and validation of asymmetric syntheses.
This compound: A Chiral Thione in Asymmetric Synthesis
This compound, possessing a rigid bicyclic framework and a stereochemically defined environment around the thiocarbonyl group, has been explored as a chiral auxiliary and a dipolarophile in asymmetric reactions. Its utility stems from the steric hindrance imposed by the camphor skeleton, which effectively shields one face of the reactive C=S bond, thereby directing the approach of incoming reagents.
Mechanistic Rationale: Stereochemical Control in Cycloadditions
A key application of this compound is in [3+2] cycloaddition reactions, where the thiocarbonyl group acts as a "superdipolarophile." For instance, in the reaction with in situ generated C,N-diaryl nitrilimines, this compound undergoes a highly diastereoselective cycloaddition to yield chiral spiro-1,3,4-thiadiazole derivatives[1].
The observed high diastereoselectivity can be rationalized by considering the steric environment of the thiocamphor. The bulky gem-dimethyl group and the bicyclic ring system effectively block one face of the C=S double bond. As the nitrilimine approaches, it is directed to the less sterically encumbered face, leading to the preferential formation of a single diastereomer.
Caption: Steric hindrance in this compound directs reagent approach.
While the direct use of the thiocamphor C=S bond is documented, its broader application as a detachable chiral auxiliary, analogous to Evans oxazolidinones or Oppolzer's camphorsultam, is less reported in readily available literature. This limits a direct comparison of its performance in common asymmetric transformations like aldol and Diels-Alder reactions where the auxiliary is attached to the reacting substrate.
Prominent Alternatives to Thiocamphor-Based Auxiliaries
In the realm of camphor-derived chiral auxiliaries, Oppolzer's camphorsultam stands out as a highly successful and widely adopted alternative. Other classes of chiral auxiliaries, such as Evans' oxazolidinones, also provide a benchmark for performance.
Oppolzer's Camphorsultam: A Versatile and Powerful Chiral Auxiliary
Camphorsultam, a crystalline solid available in both enantiomeric forms, is a cornerstone of asymmetric synthesis. Its rigid structure and the predictable shielding provided by the camphor skeleton allow for high levels of stereocontrol in a variety of reactions.
Key Applications and Mechanistic Insights:
-
Asymmetric Diels-Alder Reactions: N-acryloyl and N-crotonoyl derivatives of camphorsultam are powerful dienophiles in Lewis acid-catalyzed Diels-Alder reactions. The sultam auxiliary chelates the Lewis acid, locking the conformation of the dienophile and exposing one face to the diene. This leads to high endo/exo selectivity and excellent diastereoselectivity.
-
Asymmetric Aldol Reactions: N-acyl derivatives of camphorsultam can be converted to their corresponding enolates, which then react with aldehydes with high diastereoselectivity. The stereochemical outcome is dictated by the chelated transition state, where the bulky camphor skeleton directs the approach of the aldehyde.
-
Asymmetric Conjugate Additions: Camphorsultam derivatives are effective Michael acceptors, with the auxiliary directing the nucleophilic attack to one face of the α,β-unsaturated system.
The stereochemical outcomes of reactions employing camphorsultam are often rationalized by the Zimmerman-Traxler model for aldol reactions or by considering the steric hindrance of the camphor backbone in other transformations.
Caption: Workflow for a camphorsultam-mediated asymmetric aldol reaction.
Evans' Oxazolidinones: A Gold Standard in Asymmetric Synthesis
Evans' oxazolidinones are another class of highly effective chiral auxiliaries, particularly renowned for their application in asymmetric aldol reactions.[2] The stereochemical outcome is reliably predicted by the formation of a six-membered, chair-like transition state, where the substituents on the oxazolidinone ring dictate the facial selectivity of the enolate and the approach of the aldehyde.
Performance Comparison: A Data-Driven Analysis
A direct, quantitative comparison of this compound with camphorsultam and other auxiliaries is challenging due to the limited published data on thiocamphor's use as a detachable auxiliary in mainstream asymmetric reactions. However, we can establish a baseline for high performance based on the extensive literature for established auxiliaries.
| Chiral Auxiliary | Reaction Type | Substrate/Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Oppolzer's Camphorsultam | Diels-Alder | N-acryloyl sultam + Cyclopentadiene | >98% d.e. | High | [2] |
| Oppolzer's Camphorsultam | Aldol Addition | N-propionyl sultam + Isobutyraldehyde | >99% d.e. | >80% | [2] |
| Evans' Oxazolidinone | Aldol Addition | N-propionyl oxazolidinone + Benzaldehyde | >99% d.e. | >90% | [2] |
| This compound | [3+2] Cycloaddition | + C,N-diaryl nitrilimine | High diastereoselectivity | Good | [1] |
This table is illustrative and compiles representative data from the literature. Specific results will vary based on substrates and reaction conditions.
The data clearly demonstrates the high levels of stereocontrol achievable with established chiral auxiliaries like Oppolzer's camphorsultam and Evans' oxazolidinones. While this compound shows promise in specific cycloaddition reactions, a broader evaluation of its capabilities as a general chiral auxiliary is needed to fully assess its comparative performance.
Experimental Protocols for Mechanism Validation
Validating the proposed reaction mechanisms and determining the stereochemical purity of the products are paramount in asymmetric synthesis. The following are key experimental workflows.
Protocol for a Chiral Auxiliary-Mediated Asymmetric Aldol Reaction
This protocol outlines the general steps for an asymmetric aldol reaction using a chiral auxiliary like Oppolzer's camphorsultam.
Materials:
-
N-Acyl chiral auxiliary (e.g., N-propionyl-(1R)-(+)-2,10-camphorsultam)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Lewis acid (e.g., dibutylboron triflate)
-
Tertiary amine base (e.g., diisopropylethylamine)
-
Aldehyde
-
Reagents for workup and purification (e.g., phosphate buffer, silica gel)
Procedure:
-
Dissolve the N-acyl chiral auxiliary in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid dropwise, followed by the tertiary amine base to generate the enolate in situ. Stir for a defined period to ensure complete enolate formation.
-
Add the aldehyde dropwise and allow the reaction to proceed for the specified time, monitoring by TLC or LC-MS.
-
Quench the reaction with a suitable buffer solution (e.g., phosphate buffer pH 7).
-
Perform an aqueous workup to remove inorganic salts and isolate the crude product.
-
Purify the aldol adduct by flash column chromatography.
-
Determine the diastereomeric ratio by NMR spectroscopy or HPLC.
-
Cleave the chiral auxiliary under appropriate conditions (e.g., basic hydrolysis) to afford the chiral β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess of the final product by chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis.
Caption: Step-by-step experimental workflow for an asymmetric aldol reaction.
Validation of Stereochemical Purity: NMR Spectroscopy and Chiral HPLC
NMR Spectroscopy:
-
Diastereomeric Ratio (d.r.): For the crude reaction mixture containing the chiral auxiliary, the diastereomeric ratio can often be determined by integrating the signals of diastereotopic protons or other nuclei in the ¹H or ¹³C NMR spectrum.
-
Enantiomeric Excess (e.e.): To determine the e.e. of the final product after auxiliary removal, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR. Chiral solvating agents or lanthanide shift reagents can also be employed to induce chemical shift differences between enantiomers.[3]
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and accurate method for determining enantiomeric excess. The enantiomers are separated on a chiral stationary phase, and the e.e. is calculated from the relative peak areas of the two enantiomers.
The Role of Computational Chemistry in Mechanistic Validation
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms in asymmetric catalysis. By modeling the transition states of competing reaction pathways, DFT calculations can provide insights into the origins of stereoselectivity. These studies can help rationalize experimental observations and guide the design of new, more effective chiral auxiliaries and catalysts. For instance, computational modeling can be used to compare the energies of the transition states leading to the different stereoisomers in a thiocamphor- or camphorsultam-mediated reaction, thereby predicting the major product.
Conclusion
This compound demonstrates utility in controlling stereochemistry, particularly in cycloaddition reactions involving its thiocarbonyl group. However, for broader applications as a detachable chiral auxiliary in key asymmetric transformations like aldol and Diels-Alder reactions, it is currently overshadowed by the well-established and highly effective Oppolzer's camphorsultam and Evans' oxazolidinones. The extensive body of literature and robust experimental data supporting the latter auxiliaries provide a high benchmark for performance and predictability.
For researchers and drug development professionals, the validation of any asymmetric reaction mechanism hinges on a combination of rational mechanistic hypothesis, rigorous experimental execution, and precise analytical determination of stereochemical outcomes. While the exploration of novel chiral auxiliaries like this compound is a valuable endeavor, a thorough comparative analysis against established methods, supported by comprehensive experimental and computational data, is essential to ascertain their true potential and applicability in the synthesis of complex, enantiomerically pure molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Camphor-Derived Chiral Auxiliaries: (1R)-(-)-Thiocamphor vs. Oppolzer's Camphorsultam
In the landscape of asymmetric synthesis, the ability to reliably and predictably install stereocenters is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, remain a cornerstone of this field.[1][2] Among the most robust and frequently utilized are those derived from the naturally abundant and conformationally rigid camphor skeleton.[3] This guide provides an in-depth, data-supported comparison of two prominent camphor-derived auxiliaries: (1R)-(-)-Thiocamphor and Oppolzer's Camphorsultam. We will delve into their structural nuances, mechanisms of stereocontrol, performance in key transformations, and practical considerations to aid researchers in selecting the optimal auxiliary for their synthetic challenges.
Structural Foundations and Stereocontrol Mechanisms
Both auxiliaries leverage the rigid bicyclic structure of camphor to create a sterically defined environment. However, their key differences in heteroatom incorporation and functional groups lead to distinct modes of stereochemical induction.
Oppolzer's Camphorsultam ((1S)-(-)-2,10-Camphorsultam) is a sulfonylamide, often simply called Oppolzer's sultam.[4] Its defining feature is the sultam ring fused to the camphor backbone. When an acyl group is attached to the nitrogen, the two sulfonyl oxygens and the carbonyl group can coordinate to a metal cation (e.g., Li⁺, Na⁺, TiCl₄). This forms a rigid, chelated five-membered ring.
-
Mechanism of Action: The stereoselectivity arises from this rigid chelated structure. The camphor skeleton, particularly one of the gem-dimethyl groups, effectively blocks one face of the resulting enolate. Incoming electrophiles are therefore directed to the less sterically hindered face, leading to high diastereoselectivity.[5] Recent computational and spectroscopic studies suggest that stereoelectronic preferences imparted by the sultam's sulfonyl moiety, rather than solely steric bulk, guide the electrophile to the exo-face of the camphor structure.
** this compound**, in its application as a chiral auxiliary, is typically converted into a tricyclic iminolactone or related derivative.[6] Unlike the direct acylation of the sultam, thiocamphor often serves as a precursor to more complex chiral templates. For instance, it can be used to synthesize chiral glycine equivalents for asymmetric amino acid synthesis.[6]
-
Mechanism of Action: In these derivatives, the thiocarbonyl itself is not the primary directing group. Instead, the entire camphor-derived framework creates a rigid conformational bias. Alkylation or other reactions on a prochiral center attached to this template are sterically controlled by the bulky camphor skeleton, which effectively shields one face of the reactive intermediate.
The fundamental difference lies in the mode of activation and control. Oppolzer's sultam relies heavily on metal chelation to create a predictable, rigid conformation, making it exceptionally powerful in reactions involving metalated intermediates like enolates. Thiocamphor-derived auxiliaries often rely on pure steric hindrance from the non-polar camphor body.
Diagram 1: Conceptual Workflow for Chiral Auxiliary Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Performance in Key Asymmetric Reactions
The choice between these auxiliaries often depends on the specific transformation being performed.
This is a domain where Oppolzer's camphorsultam excels. The formation of lithium or sodium enolates from N-acyl sultams and their subsequent alkylation is a highly reliable and extensively studied method for creating chiral carboxylic acid derivatives.[7][8]
-
Oppolzer's Sultam: High diastereoselectivities (often >98% d.e.) are routinely achieved for the alkylation of N-propionyl or N-acetyl sultams with a wide range of alkyl halides. The rigid chelated transition state ensures predictable stereochemical outcomes.[9]
-
Thiocamphor Derivatives: While less common for simple alkylations, chiral glycine equivalents derived from camphor have been used for the synthesis of α-amino acids, showing excellent diastereoselectivities (>98%) upon alkylation.[6]
Table 1: Comparative Data for Asymmetric Enolate Alkylation
| Auxiliary System | Electrophile | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (% d.e.) | Reference |
|---|---|---|---|---|---|---|
| N-Propionyl Camphorsultam | Benzyl Bromide | NaHMDS | -78 | 95 | >99 | [5] |
| N-Propionyl Camphorsultam | Allyl Iodide | n-BuLi | -78 | 89 | >95 | [7] |
| Camphor-derived Iminolactone (Glycine equiv.) | Benzyl Bromide | LDA | -78 | 96 | >98 |[6] |
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters.[10][11] N-enoyl derivatives of chiral auxiliaries are excellent dienophiles for these transformations.
-
Oppolzer's Sultam: N-acryloyl and N-crotonoyl camphorsultams are highly effective dienophiles in Lewis acid-catalyzed Diels-Alder reactions.[12] The sultam auxiliary provides excellent facial selectivity, leading to high endo/exo ratios and high diastereoselectivity. The Lewis acid (e.g., TiCl₄, Et₂AlCl) coordinates to both the carbonyl oxygen and a sulfonyl oxygen, locking the conformation of the dienophile and enhancing its reactivity.[13]
-
Thiocamphor: While less documented in the form of N-enoyl derivatives, thioketones themselves can act as dienophiles in hetero-Diels-Alder reactions. Perfluorinated thioketones, generated in situ, have been shown to participate in Diels-Alder reactions to form sulfur-containing heterocycles.[14] However, for standard carbon-carbon bond formation, Oppolzer's sultam is the more established and versatile auxiliary.[15]
Diagram 2: Stereocontrol in Diels-Alder Reaction with N-Acryloyl Camphorsultam
Caption: Facial shielding by Oppolzer's sultam in a Lewis acid-catalyzed Diels-Alder reaction.
Cleavage of the Auxiliary
A critical step in any chiral auxiliary strategy is the non-destructive removal of the auxiliary to reveal the desired product and, ideally, recover the auxiliary for reuse.[16]
-
Oppolzer's Camphorsultam: The N-acyl bond is robust but can be cleaved under various conditions to yield different functional groups.
-
Hydrolysis: Lithium hydrogen peroxide (LiOOH) is a standard method to generate the carboxylic acid without epimerization of the α-center.[17][18] More recently, tetrabutylammonium hydrogen peroxide (TBAH) has been shown to be a milder and more efficient alternative, especially for sterically hindered substrates.[18]
-
Reduction: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to reduce the amide to the corresponding primary alcohol.
-
Transesterification: Basic methanolysis (e.g., NaOMe/MeOH) can produce the methyl ester.
-
-
Thiocamphor Derivatives: Cleavage conditions are highly dependent on the specific derivative used. For the tricyclic iminolactone glycine equivalents, acidic hydrolysis is typically employed to release the α-amino acid.[6] This method allows for nearly quantitative recovery of the chiral auxiliary precursor.[6]
Table 2: Common Cleavage Conditions
| Auxiliary | Desired Product | Reagents | Key Considerations |
|---|---|---|---|
| Oppolzer's Sultam | Carboxylic Acid | LiOOH or TBAH/H₂O₂ | Mild conditions, minimizes racemization.[17][18] |
| Oppolzer's Sultam | Primary Alcohol | LiAlH₄, THF | Reduces carbonyl to alcohol. |
| Oppolzer's Sultam | Methyl Ester | NaOMe, MeOH | Transesterification. |
| Camphor Iminolactone | α-Amino Acid | HCl (aq.), heat | Standard hydrolysis for imines/lactones.[6] |
Practical Considerations: Availability and Cost
Both enantiomers of Oppolzer's camphorsultam are commercially available from major chemical suppliers, making them readily accessible for research and development.[4] this compound is also commercially available, though perhaps less commonly stocked than the sultam. The synthesis of more complex auxiliaries from thiocamphor requires additional synthetic steps. From a cost and accessibility perspective for a wide range of common C-C bond-forming reactions, Oppolzer's camphorsultam is often the more straightforward choice.
Conclusion and Recommendations
Both this compound and Oppolzer's Camphorsultam are outstanding chiral auxiliaries derived from a common, robust scaffold. The choice between them should be guided by the specific synthetic transformation required.
-
Choose Oppolzer's Camphorsultam for:
-
Highly diastereoselective alkylations of enolates.
-
Reliable and predictable asymmetric Diels-Alder and other pericyclic reactions.
-
Conjugate additions and aldol reactions where metal chelation is key to stereocontrol.
-
When a versatile set of cleavage options (to acid, alcohol, ester) is desired.
-
-
Consider this compound derived auxiliaries for:
-
Specialized applications, such as the asymmetric synthesis of α-amino acids via glycine equivalents.
-
Systems where non-chelating, purely steric-based control is desired.
-
Ultimately, the extensive validation and broad applicability of Oppolzer's camphorsultam in a multitude of asymmetric reactions have solidified its status as one of the most powerful and reliable tools in the synthetic chemist's arsenal.[19][20]
Representative Experimental Protocols
Protocol 1: Asymmetric Alkylation of N-Propionyl-(1S)-(-)-2,10-camphorsultam
Objective: To synthesize (R)-2-methyl-3-phenylpropanoic acid derivative via diastereoselective benzylation.
Methodology:
-
Enolate Formation: A solution of N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) is added dropwise over 10 minutes. The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Benzyl bromide (1.2 eq) is added neat and dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Quench and Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, a diastereomerically enriched N-alkylated sultam, is purified by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure product. Diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis.
Protocol 2: Cleavage of the N-Acylated Sultam to the Carboxylic Acid
Objective: To hydrolyze the alkylated sultam to the corresponding carboxylic acid and recover the auxiliary.
Methodology:
-
Reaction Setup: The purified N-alkylated sultam (1.0 eq) is dissolved in a mixture of THF and water (3:1, 0.2 M). The solution is cooled to 0 °C in an ice bath.
-
Hydrolysis: 30% aqueous hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of a 1.0 M aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction: The mixture is stirred vigorously at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench and Workup: The reaction is quenched by the addition of an aqueous solution of Na₂SO₃ (1.5 M, 1.5 eq) and stirred for 30 minutes. The mixture is then acidified to pH ~2 with 1M HCl.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers contain the carboxylic acid product. The aqueous layer is basified with NaOH and extracted with ethyl acetate to recover the camphorsultam auxiliary.
-
Purification: The organic extracts containing the product are dried over MgSO₄, filtered, and concentrated. The crude carboxylic acid can be further purified if necessary. The extracts containing the auxiliary are dried and concentrated to recover the sultam, which can be recrystallized.
Diagram 3: Experimental Workflow for Alkylation and Cleavage
Caption: Step-by-step workflow for the asymmetric alkylation and subsequent cleavage steps.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Camphorsultam - Wikipedia [en.wikipedia.org]
- 5. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Chiral tricyclic iminolactone derived from (1R)-(+)-camphor as a glycine equivalent for the asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity | CoLab [colab.ws]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis (1987) | Wolfgang Oppolzer | 197 Citations [scispace.com]
- 14. Diels–Alder reactions of “in situ” generated perfluorinated thioketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary [ouci.dntb.gov.ua]
Spectroscopic analysis to confirm the structure of (1R)-(-)-Thiocamphor products
An In-Depth Guide to the Spectroscopic Confirmation of (1R)-(-)-Thiocamphor Product Structures
Introduction: The Role of this compound in Chiral Synthesis
This compound, a chiral bicyclic thioketone derived from the naturally abundant (1R)-(+)-camphor, serves as a critical chiral building block in asymmetric synthesis.[1][2][3] Its rigid stereochemistry and reactive thioketone group make it an invaluable starting material for creating complex, enantiomerically pure molecules, which are essential in the development of pharmaceuticals and fine chemicals. The stereochemical integrity of the final product is paramount, as different enantiomers of a drug can have vastly different pharmacological or toxicological profiles.
Therefore, rigorous structural confirmation of products derived from this compound is not merely a procedural step but a cornerstone of synthetic success and safety. This guide provides a comprehensive overview of the key spectroscopic techniques used to elucidate and confirm the structure, purity, and absolute stereochemistry of these products. We will delve into the causality behind experimental choices, compare the utility of different methods, and provide actionable protocols for researchers in the field.
The Spectroscopic Quadrangle: A Multi-Faceted Approach to Structure Elucidation
No single technique can unequivocally determine the complete structure of a complex chiral molecule. Instead, a combination of methods—NMR, IR, Mass Spectrometry, and Circular Dichroism—provides a self-validating system where each technique offers complementary pieces of the structural puzzle.
Caption: Workflow for synthesis and structural confirmation of thiocamphor products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For thiocamphor derivatives, ¹H and ¹³C NMR are essential for confirming that the core bicyclic structure is intact and for identifying the location of new substituents.
Expertise & Experience: Why NMR is the First Step
We begin with NMR because it provides a detailed map of the molecular skeleton. The chemical shifts, coupling constants (J-values), and integrations in a ¹H NMR spectrum reveal the electronic environment and proximity of every proton. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR. A comparative investigation of camphor and thiocamphor using ¹³C and ¹H NMR reveals key differences related to the electronic nature of the C=S bond versus the C=O bond.[4]
Expected Spectral Features:
-
¹³C NMR: The most telling signal is the thiocarbonyl carbon (C=S). It is significantly deshielded compared to a carbonyl carbon (C=O) and typically appears in the range of 210-230 ppm, whereas the C=O of camphor is closer to 215-220 ppm.
-
¹H NMR: The rigid camphor skeleton results in a complex but highly characteristic pattern of signals for the bridgehead protons and methyl groups. Any synthetic modification will cause predictable shifts in the signals of nearby protons, allowing for precise structural assignment.
Comparative Analysis: NMR for Chiral Discrimination
While standard NMR can confirm the diastereomeric purity of a product, it cannot distinguish between enantiomers. For this, chiral derivatizing agents (CDAs) are employed.[5] By reacting the thiocamphor product with a chiral agent (e.g., Mosher's acid), a mixture of diastereomers is formed in situ. These diastereomers will have distinct NMR signals, and the relative integration of these signals allows for the determination of enantiomeric excess (% ee).[5]
Table 1: Representative ¹³C NMR Chemical Shifts (δ) for Thiocamphor vs. Camphor
| Carbon Atom | This compound (ppm) | (1R)-(+)-Camphor (ppm)[6] | Rationale for Difference |
| C=S / C=O | ~225 | ~217 | The C=S bond is more polarizable and less electronegative than C=O, leading to greater deshielding of the carbon atom.[4] |
| Methyls | Variable | Variable | Shifts are sensitive to the local magnetic environment influenced by the C=S vs. C=O group. |
| Bridgehead | Variable | Variable | Structural changes will propagate through the rigid framework, causing predictable shifts. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free of water and other impurities.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer for better resolution.
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the structure.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward method for confirming the presence or absence of specific functional groups.[7] It works by detecting the vibrational frequencies of chemical bonds when they absorb infrared light.[8][9][10]
Expertise & Experience: The Diagnostic Power of the Thioketone Stretch
For products of thiocamphor, the most critical absorption is that of the C=S bond. Its presence confirms that the thioketone moiety has been retained or appropriately modified. Conversely, the disappearance of this peak and the appearance of a new characteristic peak (e.g., an S-H stretch around 2550 cm⁻¹ for a thiol) confirms a successful reaction at the sulfur atom.[11]
Expected Spectral Features:
-
C=S Stretch: The thioketone stretch is weaker and occurs at a lower frequency than a C=O stretch. Look for a band in the 1250-1020 cm⁻¹ region. This is often in the complex "fingerprint region," but its presence is a key diagnostic marker.
-
C-H Stretches: Expect strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the camphor framework.
-
Other Groups: Look for characteristic peaks of any new functional groups added during the synthesis (e.g., a broad O-H stretch around 3300 cm⁻¹ for an alcohol, a sharp C≡N stretch around 2250 cm⁻¹ for a nitrile).
Comparative Analysis: Thiocamphor vs. Camphor
The primary utility of IR in this context is the clear differentiation between the starting material/product and its oxygen-containing camphor analog.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Thiocamphor Derivative | Camphor Derivative |
| C=S Stretch | 1250 - 1020 | Absent |
| C=O Stretch | Absent | ~1740 (strong, sharp) |
| S-H Stretch | ~2550 (weak, if reduced) | Absent |
| sp³ C-H Stretch | ~2960-2870 | ~2960-2870 |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[12][13] This technique is crucial for confirming that the desired chemical transformation has occurred and for ruling out unexpected side products.
Expertise & Experience: Why HRMS is Non-Negotiable
Low-resolution MS can confirm the integer molecular weight, but HRMS is essential for trustworthiness. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS provides an unambiguous molecular formula. For example, it can distinguish between a product with a C₉H₁₄OS formula and one with a C₁₀H₁₈S formula, which might have the same nominal mass. This is a self-validating system; if the measured mass matches the calculated mass for the expected formula to within a few parts per million (ppm), there is very high confidence in the product's identity.
Comparative Analysis: Isotopic Patterns
Sulfur-containing compounds like thiocamphor derivatives have a characteristic isotopic pattern in their mass spectra. Sulfur has a major isotope ³²S and a minor, heavier isotope ³⁴S with a natural abundance of about 4.2%. This means the mass spectrum will show a characteristic "M+2" peak that is approximately 4.2% of the height of the main molecular ion (M) peak. Observing this pattern is a strong confirmation of the presence of a single sulfur atom.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a "soft" ionization technique that typically keeps the molecule intact, showing a strong molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Data Acquisition:
-
Acquire the spectrum in positive or negative ion mode, depending on the nature of the product.
-
Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Acquire data over a mass range that includes the expected molecular weight.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument software to calculate the molecular formula based on the accurate mass.
-
Compare the measured mass to the theoretical mass for the expected product. The mass error should be less than 5 ppm.
-
Check for the presence of the ³⁴S isotopic peak at M+2.
-
Circular Dichroism (CD) Spectroscopy: Unambiguous Stereochemical Assignment
CD spectroscopy is the definitive method for determining the absolute configuration of a chiral molecule. It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore.[14][15]
Expertise & Experience: The Chiral Signature
An achiral molecule will not produce a CD signal. A chiral molecule and its enantiomer will produce mirror-image CD spectra.[16] For a product derived from this compound where the core chiral scaffold is retained, the CD spectrum provides an unambiguous confirmation of its stereochemical integrity. The thioketone group in thiocamphor is an excellent chromophore for CD analysis. Any changes to this chromophore during a reaction will result in predictable changes to the CD spectrum.
Caption: Logical workflow of Circular Dichroism (CD) analysis.
Comparative Analysis: Enantiomeric Distinction
This is where CD spectroscopy truly outperforms other techniques. While NMR with chiral resolving agents can determine enantiomeric purity, CD spectroscopy confirms the absolute identity of the predominant enantiomer. If the synthesis is expected to yield a product based on the (1R) scaffold, its CD spectrum should be consistent with that scaffold and opposite to the spectrum of a product derived from (1S)-(+)-camphor.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or hexane).
-
The concentration must be carefully chosen to give an absorbance of ~1.0 at the wavelength of interest. A typical concentration is 0.1-1.0 mg/mL.
-
-
Cuvette: Use a quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm).
-
Data Acquisition:
-
Acquire a baseline spectrum of the solvent in the cuvette.
-
Acquire the sample spectrum over the appropriate UV-Vis range for the thioketone chromophore (e.g., 250-500 nm).
-
The instrument will automatically subtract the baseline from the sample spectrum.
-
-
Data Analysis:
-
The data is typically plotted as Molar Ellipticity [θ] vs. Wavelength (nm).
-
Identify the sign (positive or negative) of the Cotton effect corresponding to the n→π* transition of the thiocarbonyl group.
-
Compare this sign to the known CD spectrum of this compound or related structures to confirm the retention of the (1R) configuration.
-
Conclusion: A Synergistic and Self-Validating Workflow
The structural confirmation of products derived from this compound relies on a synergistic application of multiple spectroscopic techniques. NMR defines the connectivity, IR confirms the functional groups, high-resolution MS validates the molecular formula, and Circular Dichroism provides the definitive assignment of absolute stereochemistry. By integrating the data from these four methods, researchers can build an unshakeable, self-validating case for the structure of their synthesized molecules, ensuring the scientific integrity required for advanced research and drug development.
References
- 1. scielo.br [scielo.br]
- 2. Chiral tricyclic iminolactone derived from (1R)-(+)-camphor as a glycine equivalent for the asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-amino acids based on chiral tricycloiminolactone derived from natural (+)-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C and 220 MHz analysis of camphor and thiocamphor. Anisotropy and solvent effects of the c [[double bond, length half m-dash]] s bond - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Camphor [webbook.nist.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfrbm.org [sfrbm.org]
- 14. Optical rotatory dispersion and circular dichroism. Part LXIX. Camphor derivatives; ‘anti-Octant’ behaviour of hydroxy- and acetoxysubstituents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. Fenchone, camphor, 2-methylenefenchone and 2-methylenecamphor: a vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of (1R)-(-)-Thiocamphor in Large-Scale Asymmetric Synthesis: A Comparative Guide for Process Chemists
For researchers, scientists, and drug development professionals steering a chiral molecule from laboratory curiosity to commercial reality, the choice of a chiral directing group is a critical decision point, balancing stereochemical control with economic viability. This guide provides an in-depth cost-benefit analysis of (1R)-(-)-thiocamphor, a sulfur-containing derivative of camphor, in the context of large-scale asymmetric synthesis. Its performance is objectively compared with established and widely used chiral auxiliaries, including Evans-type oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. This analysis is grounded in available experimental data and process considerations to empower informed decision-making in the demanding landscape of pharmaceutical and fine chemical manufacturing.
Introduction to Chiral Auxiliaries in Industrial Synthesis
The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, driven by the often-divergent pharmacological and toxicological profiles of enantiomers.[1] Chiral auxiliaries represent a robust and reliable strategy to introduce stereocenters with high fidelity.[2] This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which then directs a subsequent diastereoselective transformation.[3] Following the reaction, the auxiliary is cleaved and ideally recovered for reuse, leaving behind the enantiomerically enriched product.[4]
This compound , with its rigid bicyclic framework inherited from camphor, presents an intriguing, albeit less conventional, option as a chiral auxiliary.[6] Its unique stereoelectronic properties, stemming from the presence of a thiocarbonyl group, offer a different landscape for stereochemical induction compared to its more common oxygen- and nitrogen-containing counterparts. This guide will dissect the practical implications of employing this compound on an industrial scale, juxtaposing its potential benefits and drawbacks against the well-trodden paths of established chiral auxiliaries.
Comparative Analysis of Chiral Auxiliaries
To provide a tangible framework for comparison, we will consider a cornerstone transformation in organic synthesis: the asymmetric aldol reaction . This carbon-carbon bond-forming reaction is fundamental to the construction of complex molecular architectures found in numerous natural products and pharmaceuticals.[7][8]
Performance Metrics in an Asymmetric Aldol Reaction
The following table summarizes the typical performance of this compound (based on theoretical application and limited data), Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides in a representative asymmetric aldol reaction.
| Chiral Auxiliary | Typical Diastereoselectivity (dr) | Typical Yield | Auxiliary Recovery & Recycling |
| This compound | Moderate to High (estimated) | Good (estimated) | Potentially high; requires specific protocol development |
| Evans Oxazolidinone | >99:1[9] | High (80-95%)[9] | High (>95%); well-established protocols[4] |
| Oppolzer's Camphorsultam | >95:5[] | High (85-95%)[] | High (>90%); amenable to continuous flow recycling[11] |
| Pseudoephedrine Amide | >99:1[12] | High (80-90%)[12] | High (>95%); well-established protocols[3] |
Cost Analysis: From Lab Scale to Industrial Production
A pivotal factor in the selection of a chiral auxiliary for large-scale synthesis is its cost, not just of the auxiliary itself but of the entire process it entails. The following table provides an estimated cost comparison. Note: Bulk pricing is subject to significant variation based on supplier, quantity, and market conditions. The prices presented are estimates for comparative purposes.
| Chiral Auxiliary | Lab Scale Price (per gram) | Estimated Bulk Price (per kg) | Key Cost Considerations |
| This compound | ~$77 - $137[2][6] | ~$2,000 - $5,000 | Synthesis from camphor; potential for lower cost with optimized production. |
| Evans Oxazolidinone | ~$5 - $10 | ~$500 - $1,500 | Derived from readily available amino acids. |
| Oppolzer's Camphorsultam | ~$35 - $55 | ~$1,000 - $3,000 | Multi-step synthesis from camphor. |
| Pseudoephedrine | ~$0.3 (OTC)[4] | ~$100 - $300 (as hydrochloride)[9][13] | Inexpensive raw material, but subject to regulatory controls. |
In-Depth Analysis of Chiral Auxiliaries
This compound: The Contender
This compound's rigid bicyclic structure provides a well-defined chiral environment. The thiocarbonyl group, being a weaker hydrogen bond acceptor but possessing different steric and electronic properties compared to a carbonyl, can lead to unique stereochemical outcomes.
-
Potential Advantages:
-
Novel Selectivity: The distinct coordination properties of the sulfur atom could offer complementary stereoselectivity to oxygen- or nitrogen-based auxiliaries in certain reactions.
-
Robustness: The camphor backbone is chemically robust, potentially allowing for a wider range of reaction conditions.
-
-
Challenges and Considerations:
-
Limited Precedent: There is a scarcity of documented large-scale applications of this compound as a chiral auxiliary, necessitating significant process development and optimization.
-
Synthesis and Purity: While derived from camphor, the thionation step adds to the cost and may introduce impurities that require careful control.[5]
-
Auxiliary Cleavage and Recovery: The cleavage of a thioamide or related linkage requires specific conditions that must be developed and optimized to ensure high recovery of the auxiliary without racemization.
-
Evans Oxazolidinones: The Gold Standard
Pioneered by David Evans, chiral oxazolidinones are arguably the most widely used and well-documented class of chiral auxiliaries, particularly for asymmetric aldol reactions.[14][15]
-
Strengths:
-
Exceptional Stereocontrol: Consistently provide very high levels of diastereoselectivity, often exceeding 99:1 dr.[9]
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the Zimmerman-Traxler model.[7]
-
Versatility: Applicable to a wide range of transformations beyond aldol reactions, including alkylations and Diels-Alder reactions.[3]
-
Well-Established Protocols: A vast body of literature details their application, cleavage, and recovery on various scales.[16]
-
-
Weaknesses:
-
Stoichiometric Use: As with all auxiliaries, they are required in stoichiometric amounts, impacting process mass intensity.
-
Multi-step Process: The attachment and cleavage steps add to the overall process complexity and cost.
-
Oppolzer's Camphorsultam: The Robust Workhorse
Derived from camphor, Oppolzer's camphorsultam is a highly crystalline and robust chiral auxiliary.[][17]
-
Strengths:
-
High Diastereoselectivity: Provides excellent levels of stereocontrol in a variety of reactions, including Diels-Alder, Michael, and Claisen reactions.[17]
-
Crystallinity: The high crystallinity of its derivatives often facilitates purification by recrystallization, which is highly desirable for large-scale synthesis.
-
Thermal and Chemical Stability: The sultam ring is highly stable, allowing for a broad range of reaction conditions.
-
Proven Recyclability: Amenable to efficient recovery and reuse, with demonstrated application in continuous flow systems.[11]
-
-
Weaknesses:
-
Cost: Generally more expensive than Evans auxiliaries and pseudoephedrine.
-
Cleavage Conditions: While effective, cleavage sometimes requires harsh conditions which may not be compatible with sensitive functional groups.
-
Pseudoephedrine: The Economical and Practical Choice
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew Myers, offers a highly practical and cost-effective approach to asymmetric alkylation.[12][18]
-
Strengths:
-
Low Cost and Availability: Both enantiomers are readily available and inexpensive.[12]
-
High Diastereoselectivity: Provides excellent stereocontrol in the alkylation of a wide range of substrates.[19]
-
Practicality: The starting amides and alkylated products are often crystalline, simplifying purification.[6]
-
-
Weaknesses:
-
Regulatory Scrutiny: As a precursor for illicit drug synthesis, the purchase and handling of pseudoephedrine are subject to strict regulations, which can pose logistical challenges for industrial use.[19]
-
Limited Reaction Scope: While excellent for alkylations, its application in other asymmetric transformations is less prevalent than that of Evans auxiliaries or camphorsultam.
-
Experimental Protocols: A Practical Perspective
To provide a concrete basis for comparison, detailed experimental protocols for an asymmetric aldol reaction using an Evans auxiliary and an asymmetric alkylation using pseudoephedrine are provided below. A theoretical protocol for the use of this compound is also proposed to highlight the necessary areas for development.
Protocol 1: Asymmetric Aldol Reaction with an Evans Oxazolidinone (Industrial Scale Adaptation)
Caption: Workflow for Evans Auxiliary-Mediated Asymmetric Aldol Reaction.
Methodology:
-
N-Acylation: In a suitable reactor under an inert atmosphere, the desired carboxylic acid is converted to its acid chloride using a standard reagent like oxalyl chloride or thionyl chloride. The resulting acid chloride is then slowly added to a solution of the Evans oxazolidinone (1.0 equiv.) and a base such as triethylamine or pyridine in an appropriate solvent (e.g., dichloromethane) at 0 °C. After completion, the reaction is worked up to isolate the N-acyl oxazolidinone.
-
Asymmetric Aldol Reaction: The N-acyl oxazolidinone is dissolved in a dry, aprotic solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate (1.1 equiv.), is added, followed by the slow addition of a hindered base like diisopropylethylamine (1.2 equiv.). The mixture is stirred to allow for the formation of the boron enolate. The aldehyde (1.2 equiv.) is then added, and the reaction is allowed to proceed to completion.
-
Workup and Auxiliary Cleavage: The reaction is quenched with a buffer solution. The product is extracted, and the solvent is removed. The crude β-hydroxy imide is then dissolved in a mixture of THF and water, and treated with lithium hydroxide and hydrogen peroxide to cleave the auxiliary. The desired chiral β-hydroxy acid is isolated after an extractive workup, and the aqueous layer is treated to recover the chiral auxiliary.
Protocol 2: Asymmetric Alkylation with Pseudoephedrine (Industrial Scale Adaptation)
Caption: Workflow for Pseudoephedrine-Mediated Asymmetric Alkylation.
Methodology:
-
Amide Formation: Pseudoephedrine (1.0 equiv.) is acylated with an acyl chloride or anhydride in the presence of a base to form the corresponding tertiary amide. These amides are often crystalline and can be purified by recrystallization.[12]
-
Asymmetric Alkylation: The pseudoephedrine amide is dissolved in THF containing anhydrous lithium chloride (6.0 equiv.) and cooled to -78 °C. Lithium diisopropylamide (LDA, 2.2 equiv.) is added to generate the enolate. The mixture is warmed to 0 °C and then re-cooled before the addition of the alkyl halide (2.5 equiv.). The reaction is monitored until completion.[4]
-
Workup and Cleavage: The reaction is quenched with an aqueous acid solution. The alkylated amide is extracted and purified. The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid, and the pseudoephedrine can be recovered from the aqueous phase.[3]
Protocol 3: Proposed Asymmetric Aldol Reaction with this compound (Developmental)
This protocol is theoretical and outlines a potential starting point for process development.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. univarsolutions.com [univarsolutions.com]
- 11. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pseudoephedrine | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 14. youtube.com [youtube.com]
- 15. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Camphorsultam - Wikipedia [en.wikipedia.org]
- 18. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 19. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Asymmetric Catalysis: Spotlight on (1R)-(-)-Thiocamphor Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the development of efficient and selective chiral catalysts is paramount. Among the diverse array of catalysts, those derived from natural chiral scaffolds have garnered significant attention. This guide provides an in-depth technical comparison of the performance of catalysts derived from (1R)-(-)-thiocamphor, a unique chiral building block, in asymmetric reactions. We will delve into the kinetic aspects of these catalytic systems, compare their efficacy against other established catalysts, and provide detailed experimental protocols for researchers seeking to conduct their own kinetic studies.
The Rise of Thiocamphor-Derived Catalysts: A Niche in Asymmetric Synthesis
This compound, a sulfur-containing derivative of camphor, offers a rigid bicyclic framework and a unique stereoelectronic environment. These characteristics make it an attractive scaffold for the design of chiral ligands and catalysts. The presence of the sulfur atom can influence the catalytic activity and selectivity through its coordination to a metal center and its potential to participate in non-covalent interactions.
A notable example of a highly effective catalyst derived from this scaffold is a rhodium(I) complex bearing an N-heterocyclic carbene (NHC) ligand functionalized with a thiocamphor-derived thioether. This catalyst has demonstrated remarkable performance in the asymmetric ring-opening (ARO) of N-protected azabenzonorbornenes, a critical transformation for the synthesis of biologically active dihydronaphthalene derivatives.[1]
Performance Benchmark: Thiocamphor in Asymmetric Ring-Opening Reactions
The efficacy of a catalyst is judged not only by its ability to accelerate a reaction but also by its stereoselectivity. The aforementioned Rh(I)-NHC thiocamphor-derived catalyst has been shown to be highly efficient in the ARO of various N-protected azabenzonorbornenes with different nucleophiles.
Table 1: Performance of a Rh(I)-NHC-(1R)-(-)-Thiocamphor Catalyst in the Asymmetric Ring-Opening of N-Boc-azabenzonorbornene. [1]
| Nucleophile (Indole Derivative) | Yield (%) | Enantiomeric Ratio (e.r.) |
| Indole | 95 | 93.5:6.5 |
| 5-Methoxyindole | 99 | 94.5:5.5 |
| 5-Bromoindole | 98 | 95:5 |
| 5-Fluoroindole | 97 | 94:6 |
| 7-Methylindole | 92 | 93:7 |
Reaction conditions: Typically 1-2 mol% of the Rh catalyst, nucleophile (1.2 equiv.), substrate (1 equiv.) in a suitable solvent at 80°C.
These results highlight the catalyst's broad substrate scope and its ability to achieve high yields and excellent enantioselectivities. The high performance is attributed to the specific steric and electronic environment created by the thiocamphor-derived ligand around the rhodium center. Density Functional Theory (DFT) calculations have suggested that the observed stereochemistry arises from a significant energy difference (around 8.4 kJ/mol) between the transition states leading to the two possible enantiomers.[1]
Comparative Analysis: Thiocamphor Derivatives vs. Other Catalytic Systems
To provide a comprehensive evaluation, it is essential to compare the performance of the thiocamphor-based catalyst with other systems employed for similar asymmetric ring-opening reactions.
Table 2: Comparison of Catalysts for the Asymmetric Ring-Opening of Azabicyclic Alkenes.
| Catalyst System | Ligand Type | Typical Yield (%) | Typical Enantioselectivity (% ee or e.r.) | Reference |
| Rh(I)-NHC-Thiocamphor | NHC-Thioether | Up to 99 | Up to 95:5 e.r. | [1] |
| [Ir(COD)Cl]₂ / (S)-p-Tol-BINAP | Chiral Bisphosphine | High | Moderate | [2] |
| [Rh(COD)Cl]₂ / PPF-PtBu₂ | Chiral Ferrocenyl Phosphine | High | High | [3][4] |
| Cu-Phosphoramidite | Phosphoramidite | High | High | [5] |
While a direct, side-by-side kinetic comparison with identical substrates is often unavailable in the literature, this comparative table illustrates that the thiocamphor-derived catalyst is highly competitive, offering excellent yields and enantioselectivities that are on par with or exceed those of other well-established catalytic systems. The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and reaction conditions.
Delving Deeper: Experimental Protocols for Kinetic Studies
A thorough understanding of a catalytic system necessitates detailed kinetic studies. Such studies provide insights into the reaction mechanism, catalyst stability, and the influence of various parameters on the reaction rate. Below is a detailed, step-by-step methodology for conducting a kinetic analysis of a representative rhodium-catalyzed asymmetric reaction, based on established practices in the field.[6][7]
Protocol: Initial Rate Determination Using In-Situ Monitoring
Objective: To determine the initial reaction rate and the order of the reaction with respect to the catalyst, substrate, and nucleophile.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the substrate (e.g., N-Boc-azabenzonorbornene), nucleophile (e.g., 5-methoxyindole), and an internal standard (e.g., durene) in a high-purity, anhydrous solvent (e.g., toluene).
-
Prepare a separate stock solution of the Rh(I)-NHC-thiocamphor catalyst.
-
Causality: Using stock solutions ensures accurate and reproducible concentrations for each experiment, minimizing errors associated with weighing small quantities.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel equipped with a magnetic stirrer and an in-situ monitoring probe (e.g., ReactIR), add the required volumes of the substrate and internal standard stock solutions.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 80°C).
-
Causality: Precise temperature control is crucial as reaction rates are highly temperature-dependent.
-
-
Initiation and Data Acquisition:
-
Initiate the reaction by injecting the catalyst and nucleophile stock solutions simultaneously.
-
Begin data acquisition immediately, monitoring the disappearance of the substrate and the appearance of the product over time. The concentration of the reactants and products can be correlated with the intensity of their characteristic infrared absorption bands.
-
Causality: In-situ monitoring provides a continuous reaction profile, allowing for a more accurate determination of the initial rate compared to traditional quenching and sampling methods.
-
-
Data Analysis:
-
Plot the concentration of the substrate versus time.
-
The initial rate is determined from the slope of the initial linear portion of this curve.
-
To determine the reaction order for each component, perform a series of experiments where the concentration of one component is varied while keeping the others constant.
-
For example, to determine the order with respect to the catalyst, double the catalyst concentration and observe the effect on the initial rate. A doubling of the rate would indicate a first-order dependence.
-
Trustworthiness: A Self-Validating System
The described protocol incorporates several features to ensure the trustworthiness of the data:
-
Internal Standard: The use of an internal standard corrects for any variations in sample volume or spectrometer response, enhancing the accuracy of the concentration measurements.
-
Reproducibility: Repeating key experiments ensures the reliability of the observed kinetic trends.
-
Mass Balance: At the end of the reaction, the final product concentration should account for the initial substrate concentration, confirming that no significant side reactions are occurring.
Visualizing the Path to Discovery
Diagrams are essential tools for visualizing complex scientific concepts and workflows.
Caption: Workflow for a kinetic study of an asymmetric catalytic reaction.
Caption: A simplified, proposed catalytic cycle for the Rh-catalyzed ARO.
Conclusion and Future Outlook
Catalysts derived from this compound, particularly the Rh(I)-NHC complexes, have emerged as powerful tools in asymmetric synthesis, demonstrating high efficiency and enantioselectivity in challenging transformations like the asymmetric ring-opening of azabenzonorbornenes. While direct comparative kinetic data remains an area for future investigation, the available performance metrics position these catalysts as highly competitive alternatives to existing systems. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of these and other catalytic systems, and ultimately paving the way for the rational design of even more effective catalysts for the synthesis of valuable chiral molecules.
References
- 1. Camphor-Based NHC Ligands with a Sulfur Ligator Atom in Rhodium Catalysis: Catalytic Advances in the Asymmetric Ring Opening of N‑Protected Azabenzonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadienes with N-Substituted Piperazine Nucleophiles | MDPI [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. scilit.com [scilit.com]
- 5. Catalytic asymmetric ring opening of 2,3-substituted norbornenes with organometallic reagents: a new formal aza functionalization of cyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Modeling of Transition States in (1R)-(-)-Thiocamphor Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1R)-(-)-Thiocamphor and the Imperative of Transition State Modeling
This compound, a chiral thioketone derived from camphor, has emerged as a versatile chiral auxiliary in asymmetric synthesis. Its unique stereoelectronic properties, governed by the rigid bicyclic camphor backbone and the reactive thiocarbonyl group, have been exploited in a variety of stereoselective transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and ene reactions. The ability to predict and control the stereochemical outcome of these reactions is paramount for the efficient synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.
The stereoselectivity of these reactions is determined at the transition state, a fleeting molecular arrangement of maximum energy along the reaction coordinate.[1][2] Direct experimental observation of transition states is exceptionally challenging due to their transient nature.[3] Computational modeling, therefore, stands as an indispensable tool for elucidating the three-dimensional structures and energetics of these critical species, providing a rational basis for understanding and predicting diastereoselectivity.[4] This guide will navigate the complexities of modeling transition states in this compound reactions, offering a comparative analysis of computational methodologies to empower researchers in their synthetic endeavors.
Theoretical Foundations: A Glimpse into Transition State Theory
At the heart of our computational approach lies Transition State Theory (TST), which provides a framework for understanding reaction rates based on the properties of the transition state.[1] According to TST, the rate of a reaction is proportional to the concentration of the activated complex (the molecular assembly at the transition state) in equilibrium with the reactants. The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡), a key determinant of the reaction rate.
In the context of stereoselective reactions involving this compound, we are often interested in the relative activation energies of competing diastereomeric transition states. A lower activation energy for one transition state implies a faster reaction pathway and, consequently, the preferential formation of the corresponding stereoisomer. Computational chemistry allows us to model these competing transition states and calculate their relative energies with a high degree of accuracy, thereby predicting the diastereomeric excess (d.e.) of a reaction.
A Comparative Analysis of Computational Methods
The accuracy of transition state modeling is critically dependent on the chosen computational method, which primarily involves the selection of a theoretical model (e.g., Density Functional Theory) and a basis set.
Density Functional Theory (DFT): A Powerful Tool for a Cost-Benefit Analysis
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organic reactions due to its favorable balance of accuracy and computational cost.[2] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, to calculate the energy of a system. The choice of the functional, which describes the exchange-correlation energy, is crucial for the accuracy of DFT calculations.
For reactions involving non-covalent interactions, which are often important in determining the stereoselectivity of reactions with chiral auxiliaries, dispersion-corrected functionals are highly recommended.
Basis Sets: The Language of Molecular Orbitals
Basis sets are sets of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For molecules containing second-row elements like sulfur, special consideration must be given to the choice of basis set.
Pople-style basis sets, such as the widely used 6-31G(d), offer a good starting point for geometry optimizations. However, for more accurate energy calculations, especially for transition states, larger and more flexible basis sets are preferable. Dunning's correlation-consistent basis sets, such as cc-pVTZ, are a popular choice. For sulfur-containing compounds, it is often beneficial to include polarization and diffuse functions to accurately describe the electron distribution around the sulfur atom.[5][6] The addition of tight d functions to the basis set for sulfur can also improve the accuracy of the calculations.[7][5]
Table 1: Comparison of DFT Functionals for Diels-Alder Reaction Activation Energies
| Functional | Mean Absolute Error (kcal/mol) vs. High-Level Theory | Key Features | Recommended for Thiocamphor Reactions? | Reference |
| B3LYP | Often overestimates barriers | Widely used, good for geometries | Use with caution for energies; newer functionals often perform better. | [8] |
| M06-2X | Lower errors for main-group chemistry | Good for thermochemistry and kinetics | Highly Recommended. Shows good performance for a broad range of reactions. | [9] |
| ωB97X-D | Low errors, includes dispersion | Range-separated functional with empirical dispersion correction | Highly Recommended. Excellent for systems where non-covalent interactions are important for stereoselectivity. | [8][10] |
| CAM-B3LYP | Good for charge-transfer excitations | Long-range corrected functional | Recommended, particularly if charge transfer plays a significant role in the transition state. | [8][10] |
Table 2: Recommended Basis Sets for Sulfur-Containing Molecules like Thiocamphor
| Basis Set | Description | Key Features | Recommended for Thiocamphor Reactions? | Reference |
| 6-31G(d) | Double-zeta with polarization on heavy atoms | Good for initial geometry optimizations | Suitable for preliminary calculations. | [11] |
| 6-311+G(d,p) | Triple-zeta with diffuse and polarization functions | Better description of anions and lone pairs | Recommended for geometry optimizations and frequency calculations. | [6] |
| cc-pVTZ | Correlation-consistent triple-zeta | Systematically improvable | Highly Recommended for single-point energy calculations. | [6] |
| aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions | Essential for systems with significant non-covalent interactions or anionic character | Highly Recommended for high-accuracy energy calculations. | [5] |
Experimental Workflow: A Step-by-Step Protocol for Modeling a Thiocamphor-Mediated Diels-Alder Reaction
This section provides a detailed protocol for the computational modeling of the Diels-Alder reaction between this compound and a generic dienophile, cyclopentadiene, to predict the diastereoselectivity.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Step 1: Geometry Optimization of Reactants
-
Build the 3D structures of this compound and cyclopentadiene.
-
Perform a geometry optimization for each reactant using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Verify that the optimized structures correspond to energy minima by performing a frequency calculation (no imaginary frequencies).
Step 2: Locating the Transition States
-
Based on mechanistic understanding, construct initial guesses for the endo and exo transition state structures. For the Diels-Alder reaction, this involves bringing the diene and dienophile together in the appropriate orientation for bond formation.
-
Perform a transition state optimization for each guess using a method like the Berny algorithm (OPT=TS in Gaussian). It is often helpful to calculate the force constants at the initial step (CALCFC).
-
The chosen level of theory should be appropriate for the system (e.g., M06-2X/6-311+G(d,p)).
Step 3: Verifying the Transition States
-
Perform a frequency calculation on the optimized transition state structures. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the formation of the new C-C bonds).
-
Visualize the imaginary frequency to ensure it corresponds to the desired reaction pathway.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculations
-
Perform an IRC calculation starting from each verified transition state. This calculation maps the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.
Step 5: High-Accuracy Energy Calculations
-
Using the optimized geometries of the reactants and transition states, perform single-point energy calculations with a more accurate functional and a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ). This approach, known as a composite method, provides a good balance between accuracy and computational cost.
Step 6: Calculation of Activation Energies and Prediction of Diastereoselectivity
-
Calculate the Gibbs free energy of activation (ΔG‡) for both the endo and exo pathways. This is obtained from the difference in the Gibbs free energies of the transition state and the reactants.
-
The difference in the activation energies (ΔΔG‡ = ΔG‡_exo - ΔG‡_endo) can be used to predict the diastereomeric ratio using the following equation derived from the Boltzmann distribution: d.r. = [exo]/[endo] = exp(-ΔΔG‡ / RT) where R is the gas constant and T is the temperature in Kelvin.
Visualizing the Workflow and Key Concepts
References
- 1. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations [mdpi.com]
- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational model captures the elusive transition states of chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. comporgchem.com [comporgchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A density functional theory study of π-facial stereoselectivity in intramolecular Diels–Alder reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R)-(-)-Thiocamphor
Welcome to your essential guide for the safe handling of (1R)-(-)-Thiocamphor. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This compound, a valuable chiral building block in organic synthesis, presents a unique combination of hazards that demand a nuanced and well-informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, empowering you to work with confidence and safety.
Understanding the Hazard Profile of this compound
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. Its hazard profile is multifaceted, stemming from its nature as both a flammable solid and a thiol-containing compound.
This compound is classified with the following hazards:
-
Flammable Solid (H228): This indicates that the substance can be easily ignited and may burn rapidly.[1]
-
Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332): This highlights its systemic toxicity through multiple exposure routes.[2]
-
Causes skin irritation (H315) and serious eye irritation (H319): Direct contact can lead to localized adverse effects.[1]
-
May cause respiratory irritation (H335): Inhalation of the dust can irritate the respiratory tract.[1]
Beyond these classified hazards, the presence of the thiol group introduces a significant operational challenge: an extremely potent and unpleasant odor.[3][4] While not classified as a health hazard at low concentrations, the odor can cause discomfort and distraction, and its presence indicates a breach in containment.[5][6]
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 53402-10-1 | [7] |
| Molecular Formula | C₁₀H₁₆S | [1][7] |
| Appearance | Slightly yellow to brown crystalline powder | [7] |
| Melting Point | 137 °C | [7] |
Core Principles of Protection: A Multi-Layered Approach
Effective protection against the hazards of this compound relies on a multi-layered strategy that combines engineering controls, administrative controls, and personal protective equipment. PPE should always be considered the last line of defense, used in conjunction with a safe working environment.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood.[8][9] This is critical to control the flammable dust and to contain the potent thiol odor.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Odor Control - Bleach Scrubber/Trap: To prevent the release of the malodorous thiol into the environment via the fume hood exhaust, it is best practice to use a bleach trap.[5] This involves bubbling the exhaust from your apparatus through a bleach solution to oxidize the thiol.
Administrative Controls: Safe Work Practices
-
Minimize Quantities: Only work with the smallest practical amount of this compound.[10]
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Avoid Dust Generation: Handle the solid gently to minimize the formation of airborne dust.
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (Class D for flammable metals, though a standard dry chemical extinguisher is generally suitable for other flammable solids) are readily accessible.[10]
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must directly address the hazards of this compound: flammability, toxicity, and irritant properties.
Hand Protection
-
Rationale: To prevent skin contact, which can cause irritation and systemic toxicity.
-
Recommendation: Wear nitrile gloves as a minimum.[9] Given the potential for harm, wearing double gloves is a prudent measure to protect against undetected punctures.
-
Best Practice: Change gloves immediately if they become contaminated. Do not reuse disposable gloves. Use proper glove removal technique to avoid skin contact.[9]
Eye and Face Protection
-
Rationale: To protect against airborne dust particles that can cause serious eye irritation.[1]
-
Recommendation: ANSI-approved safety glasses with side shields are the minimum requirement. However, chemical splash goggles provide a more complete seal and are highly recommended.[9][11]
-
Best Practice: If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.[11]
Skin and Body Protection
-
Rationale: To protect the skin from irritation and toxic effects, and to prevent the ignition of personal clothing.[1]
-
Recommendation: A flame-resistant lab coat is essential when handling flammable solids.[9][11][12] This should be fully buttoned with sleeves rolled down. Personal clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[10]
-
Best Practice: Ensure full-length pants and closed-toe shoes are worn at all times in the laboratory.[9]
Respiratory Protection
-
Rationale: To prevent the inhalation of harmful and irritating dust.[1]
-
Recommendation: When working within a certified chemical fume hood, respiratory protection is generally not required.[13] If work must be conducted outside of a fume hood (which is strongly discouraged), a risk assessment must be performed, and appropriate respiratory protection, such as a NIOSH-approved respirator with a particulate filter, should be used.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[8]
-
It should be stored in a cabinet designated for flammable solids.
-
Ensure the container is tightly closed and clearly labeled.[8]
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Prepare a bleach bath for glassware decontamination.[5][14]
-
Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood. Use a draft shield on the balance if necessary. Handle the container and solid gently to minimize dust creation.
-
Reaction Setup: If the reaction is to be heated, use a heating mantle with a temperature controller and ensure it is in good condition. Never use an open flame.
-
Post-Reaction: Allow the apparatus to cool completely before disassembly.
Disposal Plan: A Critical Step for Safety and Environmental Responsibility
Due to its hazardous nature and persistent odor, the disposal of this compound and associated waste must be meticulous.
-
Solid Waste: Any unreacted this compound and contaminated disposable materials (e.g., weighing paper, gloves, wipes) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solvents and reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Decontamination of Glassware: This is a crucial step to manage the pervasive thiol odor.
-
Immediately after use, rinse the glassware with a small amount of a suitable solvent (e.g., acetone) inside the fume hood to remove the bulk of the residue. This rinse solvent must be disposed of as hazardous waste.[5]
-
Submerge the rinsed glassware in a prepared bleach bath within the fume hood. Allow it to soak for at least 12-24 hours to ensure complete oxidation of the thiol.[14]
-
After soaking, remove the glassware, rinse thoroughly with water, and then proceed with standard cleaning procedures.
-
The following diagram outlines the proper waste disposal stream for this compound.
Caption: Waste disposal workflow for this compound.
Emergency Procedures
-
Skin Contact: Brush off any solid material, then immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]
-
Spill: Evacuate the area. If the spill is small and within a fume hood, it can be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material, place it in a sealed container for disposal, and decontaminate the area. For larger spills, or any spill outside of a fume hood, evacuate and contact your institution's Environmental Health and Safety department.[6][8]
-
Fire: If a small fire occurs, use a dry chemical or CO₂ extinguisher. Do not use water. For any fire that cannot be immediately extinguished, activate the fire alarm and evacuate the area.[15]
By understanding the specific hazards of this compound and implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. This compound | C10H16S | CID 1714210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53402-10-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. CAS 53402-10-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 53402-10-1 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. purdue.edu [purdue.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. ehs.unl.edu [ehs.unl.edu]
- 11. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 12. ohsonline.com [ohsonline.com]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. How To [chem.rochester.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. msanet.com [msanet.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
